2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14/h1-5,10-11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIUZZZFIZELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514017 | |
| Record name | 2-Phenyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86732-23-2 | |
| Record name | Octahydro-2-phenylpyrrolo[3,4-c]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86732-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Blueprint of 2-Phenyl-octahydropyrrolo[3,4-c]pyrrole: A Technical Guide for Researchers
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a bicyclic diamine featuring a phenyl substituent, represents a scaffold of significant interest in medicinal chemistry due to its rigid structure and potential for diverse biological activities. The octahydropyrrolo[3,4-c]pyrrole core is a key structural motif in various biologically active compounds. The addition of a phenyl group introduces aromaticity and modulates the electronic and steric properties of the parent heterocycle, influencing its pharmacological profile.
This in-depth technical guide provides a detailed analysis of the spectral characteristics of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and extensive data from analogous structures to present a robust, predicted spectral profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of such spectra, ensuring scientific integrity and reproducibility.
Molecular Structure and Isomerism
The structure of this compound (C₁₂H₁₆N₂) features a saturated bicyclic system with a phenyl group attached to one of the nitrogen atoms. The fusion of the two five-membered rings can result in cis or trans isomers, depending on the relative stereochemistry of the bridgehead hydrogens. This guide will focus on the spectral characteristics of the thermodynamically more stable cis-fused isomer.
Figure 1: 2D structure of cis-2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the bicyclic core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl (ortho) | 7.20 - 7.30 | m | - |
| Phenyl (meta) | 6.70 - 6.80 | m | - |
| Phenyl (para) | 6.60 - 6.70 | t | ~7.3 |
| CH (bridgehead) | 3.00 - 3.20 | m | - |
| CH₂ (adjacent to N-Ph) | 3.30 - 3.50 | m | - |
| CH₂ (adjacent to NH) | 2.80 - 3.00 | m | - |
| CH₂ (ring fusion) | 2.60 - 2.80 | m | - |
| NH | 1.80 - 2.50 | br s | - |
Expertise & Experience in Interpretation:
-
Aromatic Region: The phenyl group protons will appear in the aromatic region of the spectrum. The ortho protons are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom, appearing as a multiplet between δ 7.20-7.30 ppm. The meta and para protons will be shifted upfield due to the electron-donating effect of the nitrogen lone pair into the aromatic ring.
-
Aliphatic Region: The protons on the saturated bicyclic core will resonate in the upfield region. The protons on the carbons directly attached to the phenyl-substituted nitrogen (Cα to N-Ph) are expected to be the most downfield of the aliphatic signals (δ 3.30-3.50 ppm) due to the deshielding effect of the phenyl group and the nitrogen atom. The bridgehead protons and other methylene protons will exhibit complex multiplets due to geminal and vicinal coupling.
-
NH Proton: The proton on the secondary amine will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso) | 148 - 152 |
| Phenyl (ortho) | 128 - 130 |
| Phenyl (meta) | 115 - 117 |
| Phenyl (para) | 118 - 120 |
| CH (bridgehead) | 40 - 45 |
| CH₂ (adjacent to N-Ph) | 50 - 55 |
| CH₂ (adjacent to NH) | 45 - 50 |
| CH₂ (ring fusion) | 35 - 40 |
Expertise & Experience in Interpretation:
-
Aromatic Carbons: The ipso-carbon (the carbon directly attached to the nitrogen) will be the most downfield of the aromatic signals due to the direct attachment to the electronegative nitrogen. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the nitrogen substituent.
-
Aliphatic Carbons: The carbons of the octahydropyrrolopyrrole core will appear in the aliphatic region. The carbons alpha to the nitrogen atoms will be the most deshielded.
Figure 2: Standard workflow for NMR analysis.
Experimental Protocol for NMR Spectroscopy
Trustworthiness through Self-Validating Systems: This protocol includes steps for ensuring data quality and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial for the spectrometer's lock system.[1]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-240 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bending | 690 - 710 and 730 - 770 | Strong |
Expertise & Experience in Interpretation:
-
N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is a key indicator of the N-H bond of the secondary amine.[2]
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.
-
Aromatic Region: The C=C stretching vibrations of the phenyl ring typically appear as a pair of bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.[3]
-
Fingerprint Region: The C-N stretching vibration will be present in the fingerprint region. The strong absorptions in the 690-770 cm⁻¹ range are characteristic of a monosubstituted benzene ring and arise from C-H out-of-plane bending.[4]
Figure 3: Standard workflow for FT-IR analysis.
Experimental Protocol for FT-IR Spectroscopy
Trustworthiness through Self-Validating Systems: This protocol ensures the removal of atmospheric and instrumental artifacts from the final spectrum.
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plate to account for any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.
-
Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (188.13 g/mol ). Due to the presence of two nitrogen atoms (an even number), the molecular ion will have an even mass, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[6] This can lead to the formation of several characteristic fragment ions.
-
Loss of a Phenyl Group: Cleavage of the N-phenyl bond can result in a fragment corresponding to the octahydropyrrolopyrrole core.
-
Fragmentation of the Bicyclic Core: The saturated bicyclic system can undergo various ring-opening and fragmentation pathways.
-
Predicted Major Fragments:
| m/z | Proposed Fragment Structure/Loss |
| 188 | [M]⁺• (Molecular Ion) |
| 117 | [M - C₆H₅]⁺ |
| 91 | [C₆H₅N]⁺• |
| 77 | [C₆H₅]⁺ |
Expertise & Experience in Interpretation:
The fragmentation pattern will be dominated by cleavages that lead to the formation of stable carbocations or radical cations. The alpha-cleavage is particularly favored as it results in a resonance-stabilized iminium ion. The relative abundance of the fragment ions will depend on their stability.
Figure 4: General workflow for Mass Spectrometry analysis.
Experimental Protocol for Mass Spectrometry (EI)
Trustworthiness through Self-Validating Systems: The use of a standard 70 eV electron energy ensures reproducibility and allows for comparison with standard mass spectral libraries.[7]
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is volatilized by heating in the high vacuum of the mass spectrometer.
-
-
Ionization:
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic blueprint for this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed and scientifically grounded profile of its expected NMR, FT-IR, and MS spectra. The included experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. This guide is intended to be a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds, facilitating their research and development endeavors.
References
- 1. inchemistry.acs.org [inchemistry.acs.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from related structures and predictive models to offer a robust profile. It is intended to serve as a foundational resource for researchers, providing insights into its synthesis, characterization, potential reactivity, and applications.
Introduction: The Significance of the Octahydropyrrolo[3,4-c]pyrrole Scaffold
The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. This scaffold is a key component in a variety of biologically active compounds, demonstrating its versatility in the design of potent and selective ligands. The introduction of a phenyl group at the 2-position, as in this compound, introduces aromaticity and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are a combination of information from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 188.27 g/mol | --INVALID-LINK--[1] |
| CAS Number | 86732-23-2 | --INVALID-LINK--[1][3] |
| Predicted XlogP | 1.7 | --INVALID-LINK--[2] |
| Monoisotopic Mass | 188.13135 Da | --INVALID-LINK--[2] |
| Also Available As | Dihydrochloride salt | --INVALID-LINK--[4] |
Note: Some properties are predicted and should be confirmed experimentally.
The structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Synthesis Strategies
General Synthetic Approach
A common and effective method for the synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold is through a 1,3-dipolar cycloaddition reaction. This can be followed by an N-arylation step to introduce the phenyl group.
Caption: A general synthetic pathway to this compound.
Exemplary Experimental Protocol: N-Arylation
This protocol describes a general procedure for the N-arylation of a secondary amine, which is a key step in the proposed synthesis. This is based on the well-established Buchwald-Hartwig amination reaction.
Materials:
-
Octahydropyrrolo[3,4-c]pyrrole (or a suitable precursor)
-
Bromobenzene (or other aryl halide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the octahydropyrrolo[3,4-c]pyrrole derivative, aryl halide, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the base under the inert atmosphere.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of related N-phenyl and pyrrolidine-containing compounds, the following characteristic signals can be predicted. Chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for the hydrochloride salt, which could be requested directly.[5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the saturated bicyclic system.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (ortho) | 6.8 - 7.0 | Doublet |
| Phenyl (meta) | 7.2 - 7.4 | Triplet |
| Phenyl (para) | 6.7 - 6.9 | Triplet |
| Aliphatic (CH₂) | 2.5 - 3.5 | Multiplets |
| Aliphatic (CH) | 3.0 - 4.0 | Multiplets |
| Amine (NH) | Variable (broad singlet) | Broad Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso) | 145 - 150 |
| Phenyl (ortho) | 115 - 120 |
| Phenyl (meta) | 128 - 130 |
| Phenyl (para) | 118 - 122 |
| Aliphatic (CH₂) | 45 - 60 |
| Aliphatic (CH) | 55 - 70 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3500 | N-H stretch (secondary amine) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 2800 - 3000 | C-H stretch (aliphatic) |
| 1580 - 1620 | C=C stretch (aromatic) |
| 1250 - 1350 | C-N stretch |
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 188.13 | [M]⁺ (Molecular Ion) |
| 189.14 | [M+H]⁺ (Protonated Molecular Ion) |
Reactivity and Potential Functionalization
The this compound molecule possesses several reactive sites that can be targeted for further functionalization.
Caption: Potential sites for chemical functionalization of this compound.
The secondary amine is the most nucleophilic site and can readily undergo reactions such as acylation, alkylation, and sulfonylation. The phenyl ring can be functionalized through electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions at the nitrogen atoms.
Potential Applications in Drug Development
Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have shown a wide range of biological activities, suggesting that this compound could serve as a valuable building block in drug discovery programs. The pyrrole moiety and its derivatives are known to exhibit diverse therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[6][7]
The rigid bicyclic core of this compound can be used to develop ligands with high affinity and selectivity for various biological targets. For instance, related pyrrolopyrrole structures have been investigated for their potential in various therapeutic areas.
Conclusion
This compound is a promising heterocyclic compound with a scaffold that is highly relevant to medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and avenues for further research. The insights provided herein are intended to facilitate the work of researchers and scientists in unlocking the full potential of this and related molecules in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. par.nsf.gov [par.nsf.gov]
The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Motif in Central Nervous System Drug Discovery, Featuring 2-Phenyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-23-2)
Introduction: Unveiling a Core Structure in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The rigid, bicyclic diamine structure of octahydropyrrolo[3,4-c]pyrrole is a quintessential example of such a scaffold, demonstrating remarkable versatility in the design of ligands for a variety of central nervous system (CNS) receptors. This technical guide delves into the properties and applications of this crucial scaffold, with a specific focus on the derivative 2-Phenyloctahydropyrrolo[3,4-c]pyrrole (CAS No. 86732-23-2) . While this specific compound serves as a focal point, the broader discussion will encompass the extensive utility of the octahydropyrrolo[3,4-c]pyrrole core in the development of novel therapeutics for neurological and psychiatric disorders. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount for crafting next-generation medicines with improved efficacy and selectivity.
Physicochemical Properties of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole
The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing everything from solubility and membrane permeability to receptor binding. Below is a summary of the key properties for 2-Phenyloctahydropyrrolo[3,4-c]pyrrole.
| Property | Value | Source |
| CAS Number | 86732-23-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₆N₂ | Chemical Supplier Catalogs |
| Molecular Weight | 188.27 g/mol | Chemical Supplier Catalogs |
| Predicted Boiling Point | 314.8 ± 35.0 °C | Chemical Supplier Catalogs |
| Predicted Density | 1.080 ± 0.06 g/cm³ | Chemical Supplier Catalogs |
| Predicted pKa | 10.87 ± 0.20 | Chemical Supplier Catalogs |
Note: Some physical properties are predicted based on computational models and may vary from experimentally determined values.
The Octahydropyrrolo[3,4-c]pyrrole Scaffold in Drug Discovery: A Gateway to CNS Targets
The true significance of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole lies in its core octahydropyrrolo[3,4-c]pyrrole structure. This scaffold serves as a rigid framework upon which various substituents can be strategically placed to achieve high affinity and selectivity for specific CNS receptors. The constrained conformation of the bicyclic system reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency.
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
A substantial body of research has focused on the development of octahydropyrrolo[3,4-c]pyrrole-based ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a wide range of physiological processes, and their dysfunction is associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be a versatile platform for creating ligands with high affinity for both α4β2 and α7 nAChR subtypes.[1] The strategic placement of substituents on the pyrrolidine rings allows for the fine-tuning of selectivity between these subtypes, a critical aspect in minimizing off-target effects.
Signaling Pathway of nAChR Activation
Caption: Simplified signaling pathway of nAChR activation by a ligand.
Modulating Metabotropic Glutamate Receptors (mGluRs)
The octahydropyrrolo[3,4-c]pyrrole scaffold has also been successfully employed as an isosteric replacement for the piperazine ring in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGluR1).[3][4] mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Their dysregulation has been linked to various neurological and psychiatric disorders, including anxiety, depression, and epilepsy. The development of selective mGluR modulators is a key area of research, and the octahydropyrrolo[3,4-c]pyrrole core has been shown to yield potent and selective mGluR1 NAMs.[3]
The structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the substituents on the pyrrolidine rings can significantly impact potency and selectivity. This highlights the "tunability" of the scaffold for achieving desired pharmacological profiles.
Quantitative Biological Data of Octahydropyrrolo[3,4-c]pyrrole Derivatives
The following table summarizes the in vitro activity of representative octahydropyrrolo[3,4-c]pyrrole derivatives at nAChR and mGluR targets. This data underscores the potential of this scaffold in generating potent and selective ligands.
| Compound ID | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Source |
| Analog of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole | α4β2 nAChR | Radioligand Binding | Kᵢ = 1.5 nM | [1] |
| Analog of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole | α7 nAChR | Radioligand Binding | Kᵢ = 250 nM | [1] |
| Compound 8 (mGluR1 NAM) | human mGluR1 | Functional Assay | IC₅₀ = 46 nM | [3] |
| Compound 38 (mGluR1 NAM) | human mGluR1 | Functional Assay | IC₅₀ = 110 nM | [3] |
Experimental Protocols: Synthesis of 2-Substituted Octahydropyrrolo[3,4-c]pyrroles
The synthesis of 2-substituted octahydropyrrolo[3,4-c]pyrroles typically involves a multi-step sequence starting from commercially available materials. A representative protocol for the synthesis of a 2-aryl derivative, similar to 2-Phenyloctahydropyrrolo[3,4-c]pyrrole, is outlined below. This protocol is based on established synthetic methodologies for this class of compounds.[3]
Step 1: N-Arylation of a Protected Octahydropyrrolo[3,4-c]pyrrole
-
To a solution of tert-butyl 5-oxo-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added an aryl halide (e.g., fluorobenzene, 1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-arylated intermediate.
Step 2: Boc-Deprotection
-
The N-arylated intermediate from Step 1 is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane).
-
The reaction is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of the desired 2-aryloctahydropyrrolo[3,4-c]pyrrole.
Step 3: Reduction of the Lactam
-
The hydrochloride salt from Step 2 is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
A reducing agent, such as lithium aluminum hydride (LAH, 2-3 eq), is carefully added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4-8 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting slurry is filtered, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final 2-aryloctahydropyrrolo[3,4-c]pyrrole.
Workflow for the Synthesis of 2-Aryloctahydropyrrolo[3,4-c]pyrroles
Caption: General synthetic workflow for 2-aryloctahydropyrrolo[3,4-c]pyrroles.
Conclusion and Future Directions
The octahydropyrrolo[3,4-c]pyrrole scaffold, exemplified by derivatives like 2-Phenyloctahydropyrrolo[3,4-c]pyrrole, represents a highly valuable and versatile platform in the field of medicinal chemistry, particularly for the development of CNS-active agents. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for challenging targets such as nAChRs and mGluRs. The ability to fine-tune the pharmacological properties of these molecules through systematic structural modifications underscores the power of this privileged scaffold.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted octahydropyrrolo[3,4-c]pyrroles. Furthermore, the exploration of this scaffold for other CNS targets, as well as for therapeutic areas beyond the CNS, remains a promising avenue for drug discovery. As our understanding of the complex biology of neurological and psychiatric disorders deepens, the octahydropyrrolo[3,4-c]pyrrole scaffold is poised to play an increasingly important role in the creation of innovative and effective medicines.
References
- 1. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidation of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole: A Methodological Approach
This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a bicyclic heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Recognizing the frequent absence of complete, published characterization data for novel or specialized compounds, this document is structured as a practical, methodological guide. It is designed to empower researchers to confirm the synthesis and stereochemistry of this molecule with a high degree of scientific rigor. We will explore the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating system of structural confirmation.
Introduction: The Significance of the Octahydropyrrolo[3,4-c]pyrrole Scaffold
The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic scaffold that has garnered considerable attention in medicinal chemistry. Its constrained conformation can enhance binding affinity and metabolic stability in drug candidates, making it a valuable building block for targeting a range of neurological and psychiatric disorders. The introduction of a phenyl group at the 2-position modulates the compound's lipophilicity and potential for aromatic interactions with biological targets. Accurate and unambiguous structural determination, including the relative stereochemistry of the two fused five-membered rings, is paramount for understanding its structure-activity relationship (SAR) and ensuring the reproducibility of biological data.
Part 1: Proposed Synthesis via 1,3-Dipolar Cycloaddition
A robust and convergent method for the synthesis of the pyrrolidine core is the 1,3-dipolar cycloaddition reaction.[1][2][3][4][5] This approach allows for the stereocontrolled formation of the bicyclic system. A plausible synthetic route to this compound is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Generation of the Azomethine Ylide
-
To a solution of N-benzylglycine ethyl ester (1 equivalent) in anhydrous toluene, add N-phenylmaleimide (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The azomethine ylide is generated in situ.
Step 2: Cycloaddition and Subsequent Reduction
-
The in situ generated azomethine ylide undergoes a [3+2] cycloaddition with N-phenylmaleimide to form a bicyclic adduct.
-
After the initial reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
For the reduction of the ester and imide functionalities, carefully add lithium aluminum hydride (LiAlH₄) (excess, typically 4-5 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours to ensure complete reduction.
-
Cool the reaction mixture to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Part 2: Spectroscopic and Spectrometric Characterization
The following sections detail the key analytical techniques required to confirm the structure of the synthesized compound. While direct experimental data is not available in the literature, this guide presents predicted data based on known chemical principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments is essential for unambiguous structural and stereochemical assignment.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are influenced by the anisotropic effect of the phenyl ring and the stereochemical relationship between the protons on the saturated bicyclic core. The octahydropyrrolo[3,4-c]pyrrole core can exist as cis or trans isomers, which will significantly impact the NMR spectra. The cis isomer, with both bridgehead protons on the same side of the molecule, is often the thermodynamically favored product in many synthetic routes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-1/H-4 | 3.0 - 3.4 | m | 55 - 60 |
| H-3/H-6 | 2.8 - 3.2 | m | 50 - 55 |
| H-3a/H-6a | 2.5 - 2.9 | m | 40 - 45 |
| H-7 (ortho) | 7.2 - 7.4 | d | 128 - 130 |
| H-8 (meta) | 6.8 - 7.0 | t | 115 - 118 |
| H-9 (para) | 6.6 - 6.8 | t | 118 - 121 |
| C-2 | - | - | 145 - 150 |
| C-7 | - | - | 128 - 130 |
| C-8 | - | - | 115 - 118 |
| C-9 | - | - | 118 - 121 |
| NH | 2.0 - 4.0 | br s | - |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra: Perform the following 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignment.[6]
-
Workflow for NMR Data Interpretation
Caption: Workflow for Structural Elucidation using NMR Spectroscopy.
For the stereochemical assignment, a key NOESY correlation would be between the two bridgehead protons (H-3a and H-6a) in the cis isomer. In the trans isomer, these protons would be on opposite faces of the bicyclic system and would not show a NOE correlation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 188, corresponding to the molecular formula C₁₂H₁₆N₂.
-
Key Fragmentation Patterns: The fragmentation of N-phenylpyrrolidines is often characterized by cleavage of the bonds alpha to the nitrogen atom.[7] A prominent fragment would likely be the loss of a C₄H₇N fragment from the unsubstituted pyrrolidine ring, leading to a fragment ion at m/z = 117. Another possible fragmentation is the formation of the N-phenylpyrrolidinium cation.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
-
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium, broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 2960 | Strong |
| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the purified solid or a drop of the liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum should be collected before running the sample and automatically subtracted.
Part 3: Definitive Structure Confirmation by X-ray Crystallography
While the combination of spectroscopic techniques described above provides strong evidence for the structure of this compound, single-crystal X-ray crystallography provides the most definitive and unambiguous proof of both the connectivity and the stereochemistry.
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent system (e.g., hexane/ethyl acetate, methanol, or acetone).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The final refined structure will provide precise bond lengths, bond angles, and the relative stereochemistry of the molecule.
Logical Flow for Crystallographic Analysis
References
- 1. iris.unito.it [iris.unito.it]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a heterocyclic scaffold of interest in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document delineates the theoretical underpinnings and practical methodologies for assessing the aqueous solubility and chemical stability of this compound. By integrating established principles of physical chemistry with robust, field-proven experimental protocols, this guide serves as an essential resource for anticipating and overcoming potential development hurdles associated with this promising molecular framework. We will explore both kinetic and thermodynamic solubility, as well as stability under various stress conditions including pH, temperature, oxidation, and light, in accordance with ICH guidelines.
Introduction: The this compound Scaffold
The this compound core represents a fascinating confluence of structural motifs: a bicyclic, saturated diamine system fused with an N-aryl substituent. This unique architecture imparts a rigid, three-dimensional conformation that is increasingly sought after in the design of novel therapeutics to explore new chemical space and enhance target specificity. The octahydropyrrolopyrrole backbone provides a constrained diamine scaffold, while the N-phenyl group can engage in various intermolecular interactions, including π-stacking and hydrophobic contacts, crucial for ligand-receptor binding.
However, these same structural features present distinct challenges in terms of aqueous solubility and chemical stability, two cornerstone properties that dictate the "developability" of a drug candidate. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise shelf-life, safety, and efficacy.[1] This guide is structured to provide a proactive, solutions-oriented framework for characterizing and addressing these potential liabilities.
Aqueous Solubility Characterization
The aqueous solubility of a compound is a critical determinant of its behavior in both in vitro assays and in vivo systems. For this compound, its largely hydrophobic nature, conferred by the phenyl ring and the aliphatic bicyclic system, suggests that its intrinsic solubility in aqueous media may be limited. However, the presence of two tertiary amine groups, with their potential for protonation, introduces a significant pH-dependent component to its solubility profile.
Theoretical Considerations
-
Impact of the Phenyl Group and Bicyclic Core: The non-polar surface area contributed by the phenyl and octahydro-pyrrolo[3,4-c]pyrrole moieties is expected to be the primary driver of low intrinsic solubility.
-
Role of the Tertiary Amines: The two nitrogen atoms in the bicyclic core are basic and can be protonated at physiologically relevant pH values. The resulting cationic species will exhibit significantly enhanced aqueous solubility due to favorable ion-dipole interactions with water molecules. The formation of a dihydrochloride salt of this compound further supports this characteristic.
-
Lipophilicity (logP): The calculated logP (clogP) for this compound is a useful predictor of its solubility. A higher logP value generally correlates with lower aqueous solubility.
Experimental Determination of Solubility
Two primary types of solubility measurements are pertinent in a drug discovery setting: kinetic and thermodynamic solubility.[2]
Table 1: Comparison of Kinetic and Thermodynamic Solubility Assays
| Parameter | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |
| Definition | Measures the concentration of a compound that remains in solution after being rapidly introduced from a DMSO stock into an aqueous buffer. | Measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. |
| Relevance | High-throughput screening, early-stage discovery, informs in vitro assay design. | Lead optimization, pre-formulation, provides the "true" solubility value. |
| Methodology | Addition of a small volume of DMSO stock to buffer, short incubation (e.g., 1-2 hours), and rapid analysis.[3][4] | Incubation of excess solid compound in buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[5][6] |
| Typical Protocol | Nephelometry or direct UV/LC-MS analysis after filtration.[2][7] | Shake-flask method followed by filtration/centrifugation and HPLC-UV or LC-MS/MS quantification.[8][9] |
Protocol: High-Throughput Kinetic Solubility Assay
This protocol is designed for the rapid assessment of solubility in early discovery phases.
Workflow for Kinetic Solubility Determination
References
- 1. longdom.org [longdom.org]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. evotec.com [evotec.com]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. enamine.net [enamine.net]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. dissolutiontech.com [dissolutiontech.com]
Quantum Chemical Calculations for 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Quantum Landscape of a Promising Scaffold
The 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold, a bicyclic diamine structure, represents a compelling starting point for the design of novel therapeutics. Its rigid, three-dimensional architecture offers the potential for precise presentation of pharmacophoric elements, making it an attractive candidate for targeting a variety of biological receptors with high affinity and selectivity. In the realm of modern drug discovery, understanding the intrinsic electronic and geometric properties of such a core structure is paramount to rationally designing derivatives with optimized pharmacological profiles. Quantum chemical calculations provide a powerful in-silico microscope to probe these properties at a sub-atomic level, offering insights that can guide synthesis, predict reactivity, and ultimately accelerate the drug development pipeline.
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. We will delve into the theoretical underpinnings of the most relevant computational methods, present a field-proven, step-by-step protocol for conducting these calculations, and discuss the interpretation of the resulting data in the context of drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the full potential of this promising molecular framework.
I. The 'Why': Strategic Importance of Quantum Calculations in Drug Design
Before delving into the technical 'how,' it is crucial to understand the strategic rationale for employing quantum chemical calculations in the context of a molecule like this compound. Unlike molecular mechanics, which relies on classical force fields, quantum mechanics provides a fundamentally more accurate description of electronic structure. This allows for the prediction of a wide range of molecular properties that are critical for drug development.[1]
Key applications include:
-
Conformational Analysis: The biological activity of a molecule is intimately linked to its three-dimensional shape. Quantum calculations can be used to determine the relative energies of different conformers of this compound, identifying the most stable geometries that are likely to be present in a biological environment.
-
Electronic Property Prediction: Properties such as molecular electrostatic potential (MEP), dipole moment, and frontier molecular orbitals (HOMO and LUMO) are crucial for understanding intermolecular interactions, particularly the binding of a ligand to its protein target. These properties can be reliably calculated and visualized, providing a roadmap for optimizing electrostatic and orbital-driven interactions.
-
Reactivity and Stability: The electron distribution within a molecule, as described by quantum mechanics, dictates its reactivity. By analyzing the electronic structure, we can predict sites susceptible to metabolic attack, understand the molecule's intrinsic stability, and even rationalize its synthetic accessibility.
-
Spectroscopic Property Prediction: Quantum calculations can predict various spectroscopic properties, including NMR chemical shifts, and vibrational frequencies (IR and Raman spectra). This can be invaluable for confirming the structure of newly synthesized derivatives and for interpreting experimental spectroscopic data.
By providing these fundamental insights, quantum chemical calculations de-risk the drug discovery process, enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold.
II. Theoretical Foundations: Choosing the Right Tools for the Job
The selection of an appropriate theoretical method and basis set is a critical first step in any quantum chemical study. The choice represents a balance between computational cost and desired accuracy. For a molecule of the size of this compound (C12H16N2)[2][3], Density Functional Theory (DFT) offers an excellent compromise, providing high accuracy for a reasonable computational expense.
A. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[4] This approach has become the most widely used method in computational chemistry for its efficiency and accuracy in describing a wide range of chemical systems.
A key component of any DFT calculation is the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. For organic molecules like our target scaffold, a variety of well-tested functionals are available. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide superior performance.
B. Basis Sets: The Building Blocks of Molecular Orbitals
In practical quantum chemical calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions. The collection of these functions is called a basis set. The size and flexibility of the basis set directly impact the accuracy of the calculation.
For drug-like organic molecules, Pople-style basis sets, such as the 6-31G* or 6-311+G, are a common and reliable choice. The addition of polarization functions (the '' in 6-31G) and diffuse functions (the '+' in 6-311+G ) is often crucial for accurately describing the electron distribution, particularly for systems with heteroatoms and potential non-covalent interactions.
C. Beyond DFT: Hartree-Fock and Post-Hartree-Fock Methods
While DFT is the primary tool for this guide, it is important to be aware of other fundamental methods. The Hartree-Fock (HF) method is a simpler ab initio method that does not include electron correlation. While less accurate than DFT for many properties, it can be a useful starting point.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. These methods are more computationally demanding than DFT and are typically reserved for smaller systems or for benchmarking the accuracy of DFT functionals.
III. Experimental Protocol: A Step-by-Step Workflow
This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.
A. Step 1: Molecular Structure Preparation
-
Obtain Initial 3D Coordinates: The first step is to generate an initial three-dimensional structure of this compound. This can be done using a molecular building program such as Avogadro or GaussView. The CAS number for this molecule is 86732-23-2.[2][3]
-
Initial Conformer Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a less computationally expensive method (e.g., molecular mechanics) can be beneficial to identify a set of low-energy starting structures for subsequent quantum mechanical calculations.
B. Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.
-
Input File Preparation: Create an input file for the Gaussian program. This file will specify the theoretical method, basis set, the initial molecular coordinates, and the type of calculation.
-
Keyword Selection: The route section of the input file will contain the necessary keywords. For a geometry optimization, this will include Opt.
-
Execution: Run the Gaussian calculation. The program will iteratively adjust the molecular geometry to minimize the energy.
-
Convergence Check: It is crucial to verify that the optimization has converged to a true minimum. This is typically indicated by the successful completion of the calculation and the absence of any imaginary frequencies in the subsequent frequency analysis.
C. Step 3: Frequency Analysis
A frequency calculation should always be performed after a successful geometry optimization.
-
Input File Preparation: Use the optimized geometry from the previous step as the input for the frequency calculation.
-
Keyword Selection: The route section will include the Freq keyword.
-
Execution and Verification: Upon completion, the output will contain the vibrational frequencies of the molecule. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Thermochemical Data: The frequency calculation also provides important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
D. Step 4: Calculation of Molecular Properties
Once a validated minimum energy structure is obtained, a variety of molecular properties can be calculated.
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy, often using a larger basis set than that used for the optimization.
-
Population Analysis and Molecular Orbitals: Keywords such as Pop=NPA or Pop=MK can be used to calculate atomic charges and visualize the molecular electrostatic potential. The energies and shapes of the HOMO and LUMO can also be extracted and visualized.
-
NMR Spectroscopy Prediction: The NMR keyword can be used to calculate the NMR chemical shifts, which can be compared with experimental data.
IV. Data Presentation and Interpretation
To facilitate the analysis and comparison of the calculated data, it is essential to present it in a clear and structured manner.
Table 1: Recommended Computational Parameters
| Parameter | Recommended Level of Theory | Rationale |
| Geometry Optimization & Frequency Analysis | B3LYP/6-31G* | A robust and computationally efficient combination for obtaining reliable geometries and vibrational frequencies for organic molecules. |
| Single-Point Energy Calculation | M06-2X/6-311+G** | The M06-2X functional is known for its good performance in describing non-covalent interactions, which can be important for this class of molecules. The larger basis set provides a more accurate electronic energy. |
| Population Analysis | Merz-Kollman (MK) | Provides a good representation of the electrostatic potential for use in subsequent molecular mechanics simulations or docking studies. |
Table 2: Key Calculated Properties of this compound (Illustrative)
| Property | Calculated Value | Units | Significance in Drug Design |
| Total Electronic Energy | Value | Hartrees | A fundamental measure of the molecule's stability. |
| Dipole Moment | Value | Debye | Indicates the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |
| HOMO Energy | Value | eV | Relates to the molecule's ability to donate electrons; important for understanding reactivity and potential for charge-transfer interactions. |
| LUMO Energy | Value | eV | Relates to the molecule's ability to accept electrons; relevant for understanding reactivity and charge-transfer interactions. |
| HOMO-LUMO Gap | Value | eV | A measure of the molecule's electronic excitability and chemical reactivity. A smaller gap generally implies higher reactivity. |
(Note: The values in this table are illustrative and would be populated with the actual results from the quantum chemical calculations.)
V. Visualization of Key Concepts
Visual representations are invaluable for interpreting the complex data generated from quantum chemical calculations.
Diagram 1: Computational Workflow
References
An In-depth Technical Guide to the Stereoisomers of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydro-pyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic system that has garnered significant interest in medicinal chemistry due to its utility as a constrained diamine. When substituted, as with a phenyl group at the 2-position, it gives rise to a fascinating array of stereoisomers. The spatial arrangement of these isomers can profoundly influence their pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive exploration of the stereoisomers of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, detailing their structural nuances, synthetic strategies, and state-of-the-art analytical techniques for their separation and characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Introduction to the Stereochemistry of this compound
The core structure of this compound features a fused bicyclic system with three chiral centers, leading to a variety of stereoisomers. The fusion of the two five-membered rings can be either cis or trans, and the phenyl substituent at the 2-position introduces an additional stereocenter. This results in the potential for multiple diastereomers and enantiomers, each with a unique three-dimensional architecture.
The biological activity of pyrrolo[3,4-c]pyridine derivatives, which share a similar bicyclic core, has been extensively studied, revealing a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antiviral, and antitumor activities.[1][2] This underscores the therapeutic potential of molecules containing the pyrrolo-fused heterocyclic system and highlights the importance of isolating and characterizing individual stereoisomers to identify the most active and safest drug candidates.
Synthesis of this compound Stereoisomers
The synthesis of the this compound core and its derivatives can be approached through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of the bicyclic pyrrolopyrrole system, followed by N-arylation.
General Synthetic Strategies
The synthesis of pyrrole and its fused derivatives often utilizes cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolidine ring. The Van Leusen pyrrole synthesis, which involves the reaction of a ketone with tosylmethyl isocyanide (TosMIC), is another valuable tool for creating substituted pyrroles.[3][4]
A plausible synthetic approach to the octahydro-pyrrolo[3,4-c]pyrrole core could involve the initial formation of a suitable precursor, such as a 1,4-dicarbonyl compound, which can then be cyclized with a diamine. Subsequent N-phenylation would then yield the target molecule. A patent for a pyrrolo[3,4-c]pyrrole synthesis describes reacting a 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole with sodium hydride in an organic solvent.[5]
Stereoselective Synthesis
Achieving stereocontrol during the synthesis is a key challenge. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies to influence the stereochemical outcome of the reactions. For example, the use of a chiral catalyst in a cycloaddition reaction can favor the formation of one enantiomer over the other.
Separation and Purification of Stereoisomers
Due to the potential for multiple stereoisomers, their separation is a critical step in the research and development process. Chiral chromatography is the most powerful and widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for the analytical and preparative separation of enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[6]
Experimental Protocol for Chiral HPLC Method Development:
-
Column Selection: Begin with a screening of several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane or petroleum ether with a polar modifier such as 2-propanol or ethanol is typically used.[7]
-
Reversed Phase: An aqueous buffer (e.g., phosphate buffer at pH 2.0 or borate buffer at pH 9.0) mixed with an organic modifier like acetonitrile is employed.[6]
-
-
Optimization of Separation:
-
Modifier Concentration: Varying the percentage of the alcohol modifier in the mobile phase can significantly impact retention times and resolution.
-
Temperature: Adjusting the column temperature can also influence the separation, with lower temperatures often leading to better resolution.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte.
Table 1: Representative Chiral HPLC Screening Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Column | Chiralpak IB | Chiralcel OD-RH |
| Mobile Phase | n-Hexane:Isopropanol (90:10) | Acetonitrile:0.1% Formic Acid in Water (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Spectroscopic Characterization of Stereoisomers
Once the individual stereoisomers have been isolated, their structures must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules.[8]
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton. The chemical shifts, coupling constants, and multiplicities of the signals can help to determine the relative stereochemistry of the molecule. For instance, the coupling constants between protons on adjacent carbons can provide information about their dihedral angles, which can be used to infer the cis or trans fusion of the rings.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon atoms, which can be useful in determining the symmetry of the molecule.
-
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, further aiding in the structural elucidation. NOESY or ROESY experiments can be used to determine the spatial proximity of protons, providing crucial information about the relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can be used to confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule.[9] By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise arrangement of atoms in space can be determined. This provides unambiguous proof of the molecule's stereochemistry. The process involves growing a suitable single crystal, which can sometimes be a challenging step.
Visualization of Stereochemical Relationships
The different stereoisomers of this compound are related to each other as either enantiomers or diastereomers.
Figure 1: A diagram illustrating the stereochemical relationships between the potential isomers of this compound.
Conclusion
The stereoisomers of this compound represent a rich area for chemical and pharmacological investigation. A thorough understanding of their synthesis, separation, and characterization is essential for unlocking their full therapeutic potential. This guide provides a foundational framework for researchers working with this important class of molecules, emphasizing the critical interplay between stereochemistry and biological activity. The methodologies and protocols outlined herein are intended to facilitate the efficient and accurate investigation of these complex and promising compounds.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. US5616725A - Pyrrolo[3,4-C]pyrrole synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Emerging Scaffold: A Technical Guide to 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole and Its Derivatives
Abstract
The octahydropyrrolo[3,4-c]pyrrole core, a bicyclic diamine also known as 3,7-diazabicyclo[3.3.0]octane, represents a rigid and stereochemically rich scaffold with significant potential in medicinal chemistry. Its unique three-dimensional structure makes it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive literature review of the synthesis, stereochemistry, and biological activities of derivatives based on this core, with a specific focus on the 2-phenyl substituted analogue. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, and explore the known and potential pharmacological landscape of this promising class of molecules.
Introduction: The Significance of the Pyrrolo[3,4-c]pyrrole Core
The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals, contributing to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Fused bicyclic systems, such as the octahydropyrrolo[3,4-c]pyrrole scaffold, offer a distinct advantage in drug design. The conformational rigidity of this core reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of two nitrogen atoms provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
The introduction of a phenyl group at the 2-position of the octahydropyrrolo[3,4-c]pyrrole scaffold is a logical step in the exploration of its therapeutic potential. The phenyl ring can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions, which can significantly enhance binding affinity. Furthermore, the phenyl group modulates the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While direct literature on 2-phenyl-octahydropyrrolo[3,4-c]pyrrole is sparse, this guide will synthesize information from related derivatives to build a comprehensive understanding of its potential.
Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Scaffold
The construction of the octahydropyrrolo[3,4-c]pyrrole ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.
1,3-Dipolar Cycloaddition
A prevalent and effective method for constructing the pyrrolidine rings of the scaffold is through a 1,3-dipolar cycloaddition reaction. This approach involves the reaction of an azomethine ylide with a dipolarophile, such as an N-substituted maleimide.
For instance, the synthesis of certain octahydropyrrolo[3,4-c]pyrrole derivatives has been accomplished via a 1,3-dipolar cycloaddition of a glycine-derived azomethine ylide with N-phenylmaleimide or N-methylmaleimide.[3] This method is advantageous as it can be highly stereoselective, allowing for the control of the relative stereochemistry of the newly formed chiral centers.
"Azomethine_Ylide" [label="Azomethine Ylide\n(from Glycine derivative)"]; "Dipolarophile" [label="N-Phenylmaleimide"]; "Transition_State" [label="[3+2] Cycloaddition\nTransition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; "Product" [label="Octahydropyrrolo[3,4-c]pyrrole\nCore"];
"Azomethine_Ylide" -> "Transition_State"; "Dipolarophile" -> "Transition_State"; "Transition_State" -> "Product";
caption [label="Fig. 1: 1,3-Dipolar Cycloaddition Pathway", shape=plaintext, fontcolor="#202124"]; }
Fig. 1: 1,3-Dipolar Cycloaddition Pathway
Thermolysis of N-Phthalimidoaziridines
Another synthetic route involves the thermolysis of N-phthalimidoaziridines in the presence of an N-arylmaleimide.[4] This reaction proceeds through the thermal cleavage of the aziridine ring to form a nitrogen ylide, which is then trapped by the maleimide in a [3+2] cycloaddition to yield the octahydropyrrolo[3,4-c]pyrrole core. This method is particularly useful for accessing derivatives with specific pharmacophoric groups.[4]
Proposed Synthesis of 2-Phenyl-octahydropyrrolo[3,4-c]pyrrole
Direct synthesis of the target molecule, 2-phenyl-octahydropyrrolo[3,4-c]pyrrole, can be envisioned through the N-arylation of the parent octahydropyrrolo[3,4-c]pyrrole scaffold. The parent diamine can be prepared and then subjected to a copper-catalyzed N-arylation reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination.
Copper-catalyzed N-arylation has proven effective for a wide range of nitrogen heterocycles, including pyrroles.[5][6] A plausible synthetic pathway would involve the reaction of octahydropyrrolo[3,4-c]pyrrole with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst (e.g., CuI) and a suitable ligand (e.g., a diamine).
"Scaffold" [label="Octahydropyrrolo[3,4-c]pyrrole"]; "Aryl_Halide" [label="Phenyl Halide\n(e.g., Iodobenzene)"]; "Reaction" [label="Copper-Catalyzed\nN-Arylation\n(e.g., Buchwald-Hartwig)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="2-Phenyl-octahydropyrrolo\n[3,4-c]pyrrole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Scaffold" -> "Reaction"; "Aryl_Halide" -> "Reaction"; "Reaction" -> "Product";
caption [label="Fig. 2: Proposed N-Arylation Synthesis", shape=plaintext, fontcolor="#202124"]; }
Fig. 2: Proposed N-Arylation Synthesis
Stereochemical Considerations
The octahydropyrrolo[3,4-c]pyrrole scaffold contains two bridgehead carbons, leading to the possibility of cis and trans ring fusion. The relative stereochemistry of the substituents on the pyrrolidine rings is determined by the synthetic route employed. For instance, 1,3-dipolar cycloaddition reactions are often highly stereospecific, allowing for the selective formation of a particular diastereomer. The specific stereoisomer can have a profound impact on the biological activity of the molecule, as the three-dimensional arrangement of atoms is critical for molecular recognition by biological targets.
Biological Activities and Therapeutic Potential
While the biological profile of 2-phenyl-octahydropyrrolo[3,4-c]pyrrole itself is not yet reported, studies on derivatives of the core scaffold provide valuable insights into its potential therapeutic applications.
Antimicrobial and Antimycobacterial Activity
A series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial properties.[3][7] Several of these compounds exhibited notable activity against various bacterial and mycobacterial strains.
| Compound | S. aureus (MIC µg/mL) | A. baumannii (MIC µg/mL) | M. tuberculosis H37Rv (MIC µg/mL) |
| 3a | >250 | 125 | 62.5 |
| 4a | 62.5 | 31.25 | 7.81 |
| 4b | 31.25 | 31.25 | 15.62 |
| 4d | 62.5 | 15.62 | 31.25 |
| Isoniazid | - | - | 0.06 |
| Ampicillin | 31.25 | 31.25 | - |
| Data adapted from Nural et al.[3] |
The data indicates that modifications to the octahydropyrrolo[3,4-c]pyrrole core can lead to potent antimicrobial agents. Compound 4a demonstrated the most promising activity against M. tuberculosis with a MIC value of 7.81 µg/mL.[3]
Neurological and Psychiatric Disorders
The rigid bicyclic structure of the octahydropyrrolo[3,4-c]pyrrole core makes it a suitable scaffold for targeting receptors in the central nervous system. Derivatives of the isomeric octahydropyrrolo[3,4-b]pyrrole have been investigated as ligands for various CNS targets. Additionally, derivatives of 3,7-diazabicyclo[3.3.0]octane have been synthesized and evaluated as potent ligands for the α4β2 nicotinic acetylcholine receptor, which is implicated in cognitive function and nicotine addiction.[8]
Histamine H4 Receptor Ligands
Derivatives of octahydropyrrolo[3,4-c]pyrrole have been disclosed as histamine H4 receptor ligands, suggesting potential applications in the treatment of inflammatory and allergic conditions such as asthma and allergic rhinitis.[9]
The introduction of a 2-phenyl group could further enhance the therapeutic potential of this scaffold by providing additional binding interactions and modulating the molecule's pharmacokinetic properties.
Experimental Protocols
The following are generalized protocols based on reported syntheses of octahydropyrrolo[3,4-c]pyrrole derivatives. These should be adapted and optimized for specific substrates.
General Procedure for the Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water[3][10]
-
A solution of the appropriate octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol) and an α-haloketone (1.2 mmol) is prepared in subcritical water.
-
The reaction mixture is heated in a sealed vessel to 130 °C for a specified time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative.
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "Thiourea" [label="Octahydropyrrolo[3,4-c]pyrrole\nN-benzoylthiourea"]; "Haloketone" [label="α-Haloketone"]; }
"Reaction" [label="Subcritical Water\n130 °C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [label="Solvent Extraction\n(e.g., Ethyl Acetate)"]; "Purification" [label="Column Chromatography"]; "Product" [label="2-(thiazol-2-yl)-octahydropyrrolo\n[3,4-c]pyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Thiourea" -> "Reaction"; "Haloketone" -> "Reaction"; "Reaction" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Product";
caption [label="Fig. 3: Green Synthesis Workflow", shape=plaintext, fontcolor="#202124"]; }
Fig. 3: Green Synthesis Workflow
Conclusion and Future Directions
The 2-phenyl-octahydropyrrolo[3,4-c]pyrrole scaffold, while not yet extensively studied, holds considerable promise for the development of novel therapeutic agents. The core's rigid, three-dimensional structure and the presence of versatile nitrogen handles make it an ideal starting point for the design of potent and selective ligands. Based on the biological activities of related derivatives, this scaffold warrants further investigation for applications in infectious diseases, central nervous system disorders, and inflammatory conditions.
Future research should focus on the development of efficient and stereoselective synthetic routes to 2-phenyl-octahydropyrrolo[3,4-c]pyrrole and its analogues. A thorough exploration of the structure-activity relationships, including the impact of stereochemistry and substitution on the phenyl ring, will be crucial for unlocking the full therapeutic potential of this exciting molecular framework.
References
- 1. kbfi.ee [kbfi.ee]
- 2. A general synthesis of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans applicable to unsymmetrically substituted compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. SYNTHESIS OF OCTAHYDROPYRROLO[3,4-<i>c</i>]PYRROLES BY THERMOLYSIS OF <i>N</i>-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1671972A1 - Octahydropyrrolo[3,4-c]pyrrole derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: Novel Synthesis of Disubstituted Octahydropyrrolopyrroles
Introduction: The Significance of a Privileged Scaffold
The octahydropyrrolopyrrole core is a bicyclic diamine structure that has attracted considerable attention in medicinal chemistry and drug development.[1] Recognized as a "privileged scaffold," its rigid, three-dimensional architecture provides an exceptional framework for crafting potent and highly selective ligands for a diverse range of biological targets.[1] This structural rigidity reduces conformational flexibility, a key attribute for enhancing binding affinity and optimizing pharmacokinetic profiles. The ability to introduce substituents at various positions allows for the fine-tuning of a molecule's properties, making this scaffold a versatile starting point for novel therapeutics.
This technical guide moves beyond theoretical discussion to provide researchers, scientists, and drug development professionals with detailed, field-proven protocols for two of the most elegant and effective strategies for synthesizing disubstituted octahydropyrrolopyrroles:
-
Stereoselective Synthesis via Intramolecular [3+2] Dipolar Cycloaddition
-
Efficient Assembly via Domino Reactions
These methods represent the forefront of synthetic efficiency, offering unparalleled control over stereochemistry and atom economy, respectively.
Method 1: Stereoselective Synthesis via Intramolecular [3+2] Dipolar Cycloaddition
Expertise & Rationale
The intramolecular [3+2] dipolar cycloaddition of an azomethine ylide is a premier strategy for achieving high levels of stereocontrol in the synthesis of the octahydropyrrolopyrrole core.[1][2] The power of this method lies in its ability to translate the stereochemical information from a chiral starting material or auxiliary into the final product in a predictable manner. An azomethine ylide, a highly reactive 1,3-dipole, is generated in situ and trapped by a tethered dipolarophile (typically an alkene) within the same molecule. This intramolecular pathway ensures high regioselectivity and, when guided by a chiral element, produces the bicyclic system as a single diastereoisomer or with very high diastereomeric excess.[2]
Experimental Workflow Diagram
References
A Strategic Approach for Preclinical Assessment of a Novel CNS Drug Candidate
An Application Guide to the Neuropharmacological Evaluation of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole and its Analogs
Introduction: A Novel Scaffold for Neuropharmacological Exploration
The quest for novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern neuropharmacology. The this compound scaffold represents a promising, albeit currently under-investigated, structural motif for the development of new CNS-active agents. This guide provides a comprehensive framework for the preclinical evaluation of this compound and its analogs, treating it as a case study for a novel drug discovery program.
The rationale for investigating this scaffold is rooted in established medicinal chemistry principles. The octahydropyrrolo[3,4-c]pyrrole core is a rigid bicyclic structure that can serve as a piperazine isostere, a common fragment in many CNS drugs.[1] This rigid structure can enhance binding affinity and metabolic stability.[2] The addition of a phenyl group is a well-established strategy in the design of ligands for various CNS targets, including dopamine, serotonin, and glutamate receptors, due to its ability to engage in favorable hydrophobic and aromatic interactions within receptor binding pockets.[3][4]
Given these structural features, this compound could plausibly interact with a range of neuropharmacological targets. Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have demonstrated sedative and analgesic properties, suggesting potential activity at receptors involved in modulating arousal and pain.[5][6][7] Furthermore, the broader class of pyrrole-containing compounds has shown a wide spectrum of biological activities, including antipsychotic and anticonvulsant effects.[4][8] This guide will therefore outline a systematic approach to elucidate the neuropharmacological profile of this novel compound, from initial target screening to in vivo behavioral assessment.
Part 1: In Vitro Characterization - Target Identification and Functional Profiling
The initial phase of evaluation focuses on identifying the primary molecular targets of this compound and characterizing its functional activity at these targets. This is achieved through a tiered screening approach, beginning with broad radioligand binding assays followed by more specific functional assays for validated hits.
Primary Target Screening: Radioligand Binding Assays
The first step is to screen the compound against a panel of CNS receptors, transporters, and ion channels to identify potential binding partners. A commercially available screening panel (e.g., the Eurofins BioPrint® panel) can provide a broad overview of the compound's selectivity profile. Based on the structural motifs, a focused panel should include, at a minimum:
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
-
Glutamate Receptors: mGluR1, mGluR5, NMDA, AMPA
-
Adrenergic Receptors: α1, α2, β1, β2
-
Histamine Receptors: H1, H3
-
Opioid Receptors: μ, δ, κ
Hypothetical Binding Affinity Data:
| Target | Radioligand | Hypothetical Kᵢ (nM) for this compound |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 25 |
| Dopamine D2 Receptor | [³H]Spiperone | > 1000 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 350 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 500 |
| 5-HT2A Receptor | [³H]Ketanserin | > 1000 |
This hypothetical data suggests that this compound is a potent and selective ligand for the dopamine transporter.
Functional Characterization of DAT Interaction
Following the identification of DAT as a primary target, a series of in vitro functional assays are essential to determine the nature of the interaction (e.g., inhibitor, substrate/releaser).[9][10][11]
This assay measures the ability of the compound to block the uptake of dopamine by the transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
Poly-D-lysine coated 96-well plates
-
[³H]Dopamine
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
Test compound (this compound)
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells onto 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine (e.g., 10 nM) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of accumulated [³H]Dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]Dopamine uptake against the log concentration of the test compound to determine the IC₅₀ value.
This assay determines if the compound acts as a substrate, inducing reverse transport (efflux) of dopamine.
Materials:
-
Same as Protocol 1, with the addition of unlabeled dopamine.
Procedure:
-
Cell Plating and Loading: Plate hDAT-expressing cells as described above. Pre-load the cells with [³H]Dopamine by incubating them with a low concentration of the radioligand for 30-60 minutes.
-
Washing: Wash the cells thoroughly with assay buffer to remove extracellular [³H]Dopamine.
-
Efflux Stimulation: Add various concentrations of the test compound or a known dopamine releaser (e.g., amphetamine) to the cells and incubate for 15-30 minutes.
-
Sample Collection: Collect the supernatant (extracellular medium) from each well.
-
Quantification: Measure the amount of [³H]Dopamine released into the supernatant using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]Dopamine released against the log concentration of the test compound to determine the EC₅₀ value for efflux.
Hypothetical Functional Data:
| Assay | Parameter | Hypothetical Value for this compound |
| [³H]Dopamine Uptake Inhibition | IC₅₀ | 45 nM |
| Dopamine Efflux | EC₅₀ | > 10,000 nM (no efflux observed) |
This hypothetical data suggests that this compound is a pure dopamine uptake inhibitor, not a substrate or releaser.
In Vitro Screening Workflow Diagram
Caption: Workflow for in vitro characterization of a novel CNS compound.
Part 2: In Vivo Evaluation - Behavioral Profiling and Pharmacokinetics
Once the in vitro profile is established, in vivo studies in animal models are crucial to assess the compound's physiological and behavioral effects. These studies are guided by the in vitro mechanism of action. For a dopamine uptake inhibitor, relevant models would explore effects on locomotion, reward, and cognition.[12][13]
Pharmacokinetic (PK) Studies
Before conducting behavioral experiments, it is essential to determine the pharmacokinetic profile of the compound to establish appropriate doses and routes of administration.
Procedure:
-
Administer a single dose of this compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intraperitoneal).
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters.
Hypothetical Pharmacokinetic Data (in rats, 10 mg/kg, oral):
| Parameter | Value |
| Cₘₐₓ (ng/mL) | 850 |
| Tₘₐₓ (h) | 1.5 |
| Half-life (t₁/₂) (h) | 4.2 |
| Bioavailability (%) | 35 |
This data indicates good oral absorption and a reasonable half-life for once-daily dosing in subsequent behavioral studies.
Behavioral Phenotyping
This assay assesses the effect of the compound on spontaneous motor activity, a key indicator of psychostimulant properties.
Materials:
-
Adult male rodents (e.g., C57BL/6 mice)
-
Open field arenas equipped with infrared beam arrays for automated activity tracking.
-
Test compound dissolved in an appropriate vehicle.
Procedure:
-
Habituation: Place the animals in the open field arenas and allow them to habituate for 30-60 minutes.
-
Administration: Administer the test compound or vehicle at various doses (e.g., 1, 3, 10 mg/kg) via the predetermined route (e.g., oral gavage).
-
Data Collection: Immediately return the animals to the arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Hypothetical Locomotor Activity Data:
| Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle | 1500 ± 250 |
| 1 | 2000 ± 300 |
| 3 | 4500 ± 500 |
| 10 | 7500 ± 800 |
| *p < 0.05 vs. vehicle |
This data suggests that this compound has psychostimulant-like effects, consistent with its action as a dopamine uptake inhibitor.
In Vivo Testing Cascade Diagram
Caption: A tiered approach for in vivo evaluation of a CNS compound.
Part 3: Proposed Mechanism of Action and Therapeutic Implications
Based on the synthesized hypothetical data, this compound emerges as a selective and potent dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, it enhances dopaminergic neurotransmission. This mechanism is consistent with the observed increase in locomotor activity in vivo. Unlike amphetamine-like compounds, its lack of efflux activity suggests a potentially different profile with a lower risk of neurotoxicity.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of action at the dopaminergic synapse.
The neuropharmacological profile of a selective DAT inhibitor suggests potential therapeutic applications in disorders characterized by dopamine dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and certain forms of depression.[14] Its distinct profile as a pure uptake inhibitor might offer a favorable side-effect profile compared to existing treatments. Further studies, such as those evaluating its effects on cognition and its abuse liability, would be critical next steps in its preclinical development.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous framework for the neuropharmacological evaluation of a novel compound, this compound. By integrating in vitro target identification with in vivo behavioral and pharmacokinetic studies, a comprehensive understanding of its mechanism of action and potential therapeutic utility can be achieved. The hypothetical data presented position this compound as a promising lead for development as a selective dopamine uptake inhibitor.
Future research should focus on:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Expanded Behavioral Profiling: Assessing effects in models of cognition, depression, and abuse liability.
-
Safety and Toxicology: Conducting formal safety pharmacology and toxicology studies to determine its therapeutic window.
By following this structured approach, researchers can efficiently and effectively advance novel chemical entities from initial concept to potential clinical candidates for the treatment of debilitating neurological and psychiatric disorders.
References
- 1. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole [myskinrecipes.com]
- 3. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole as a Dopamine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a novel scaffold with potential for targeting dopamine receptors. We present detailed protocols for in vitro receptor binding and functional assays to determine the affinity, selectivity, and functional activity of this compound at the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). Furthermore, we discuss potential in vivo models for assessing its central nervous system effects. The methodologies described herein are designed to provide a robust framework for the preclinical evaluation of this compound and its analogues.
Introduction: The Therapeutic Potential of Targeting Dopamine Receptors
The dopaminergic system is a critical modulator of numerous physiological processes within the central nervous system (CNS), including motor control, motivation, reward, and cognition.[1] Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[2] The D1-like receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP), whereas the D2-like receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[2][3]
Dysregulation of the dopaminergic system is implicated in a wide range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, addiction, and depression.[1] Consequently, dopamine receptors are major targets for therapeutic intervention. The development of subtype-selective ligands is a key objective in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target side effects.
The octahydro-pyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic structure that has been successfully employed in the design of CNS-targeting agents.[4] Its conformational constraint can enhance binding affinity and selectivity for specific receptor subtypes. This guide focuses on the systematic evaluation of this compound as a potential dopamine receptor ligand.
In Vitro Characterization: Determining Receptor Affinity and Selectivity
A fundamental first step in characterizing a novel compound is to determine its binding affinity (Ki) for the target receptors. This is typically achieved through competitive radioligand binding assays.
Principle of Competitive Radioligand Binding Assays
These assays measure the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for D2-like Receptors
This protocol is adapted for the use of [3H]-Spiperone, a commonly used radioligand for D2, D3, and D4 receptors.[5][6]
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human D2, D3, or D4 receptors.
-
Radioligand: [3H]-Spiperone (Specific Activity: 15-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (2 µM final concentration).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[7]
-
Filtration Plates: 96-well GF/C filter plates.
-
Scintillation Cocktail.
-
Plate Reader: Scintillation counter.
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in assay buffer.
-
Prepare Radioligand Solution: Dilute [3H]-Spiperone in assay buffer to a final concentration of approximately 2-3 times its Kd for the specific receptor subtype.[5]
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer
-
Test compound dilutions or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).
-
Radioligand solution.
-
Cell membrane suspension (typically 10-40 µg of protein per well).[7]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Exemplary Data: Binding Affinity of this compound
The following table presents hypothetical binding affinities (Ki) for this compound at human dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) - Exemplary Data |
| D1 | > 1000 |
| D2 | 15.2 |
| D3 | 5.8 |
| D4 | 25.6 |
| D5 | > 1000 |
This data is for illustrative purposes only.
In Vitro Functional Assays: Elucidating Mechanism of Action
Once the binding affinity is established, it is crucial to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's response in another way?
Principle of cAMP Accumulation Assays
Dopamine receptors modulate the production of the second messenger cAMP. D1-like receptors (D1, D5) are Gs-coupled and their activation leads to an increase in intracellular cAMP.[8] Conversely, D2-like receptors (D2, D3, D4) are Gi-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[9] The functional activity of a test compound can be determined by measuring its effect on cAMP levels in cells expressing the receptor of interest.
Dopamine Receptor Signaling Pathways
Caption: Dopamine receptor signaling pathways.
Protocol: cAMP Assay for D1-like Receptors (Agonist Mode)
This protocol is designed to measure the agonistic activity of a test compound at D1 or D5 receptors.
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing the human dopamine D1 or D5 receptor.[10]
-
Test Compound: this compound.
-
Reference Agonist: Dopamine.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).[11][12]
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compound at various concentrations in assay medium. Include wells with vehicle (basal control) and a reference agonist (positive control).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[13]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Protocol: cAMP Assay for D2-like Receptors (Antagonist Mode)
This protocol assesses the ability of a test compound to block the inhibitory effect of a D2-like receptor agonist on cAMP production.
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing the human dopamine D2, D3, or D4 receptor.
-
Test Compound: this compound.
-
Reference Agonist: Quinpirole.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Assay Medium: As described for the D1-like receptor assay.
-
cAMP Detection Kit: As described for the D1-like receptor assay.
Procedure:
-
Cell Plating: Seed the cells as described previously.
-
Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).
-
Agonist and Forskolin Addition: Add a fixed concentration of the reference agonist (e.g., EC80 of quinpirole) and forskolin to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. This can be converted to a functional inhibition constant (Kb).
Exemplary Data: Functional Activity of this compound
The following table presents hypothetical functional data for this compound at human dopamine receptor subtypes.
| Receptor Subtype | Functional Assay Mode | EC50/IC50 (nM) - Exemplary Data | Emax (% of Dopamine/Quinpirole) - Exemplary Data |
| D1 | Agonist | > 10,000 | N/A |
| D2 | Antagonist | 45.3 | 100% (inhibition) |
| D3 | Antagonist | 18.9 | 100% (inhibition) |
| D4 | Antagonist | 88.1 | 100% (inhibition) |
| D5 | Agonist | > 10,000 | N/A |
This data is for illustrative purposes only.
In Vivo Assessment: Exploring CNS Effects in Preclinical Models
Following in vitro characterization, promising compounds should be evaluated in vivo to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models of CNS disorders.
Behavioral Models
A variety of behavioral paradigms can be employed to investigate the effects of a dopamine receptor ligand on CNS function. The choice of model will depend on the in vitro profile of the compound and the intended therapeutic application.
-
Locomotor Activity: Dopamine D2 receptor antagonists are known to reduce spontaneous locomotor activity. This can be assessed in an open-field test.[3]
-
Catalepsy: A test for extrapyramidal side effects, where the animal's ability to correct an externally imposed posture is measured. This is a classic test for D2 receptor blockade.
-
Conditioned Place Preference/Aversion: This paradigm assesses the rewarding or aversive properties of a compound.[14]
-
Prepulse Inhibition of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is disrupted in schizophrenia and can be restored by antipsychotic drugs.
The selection and design of in vivo studies should be guided by a thorough understanding of the compound's in vitro pharmacology and the specific hypotheses being tested.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the preclinical characterization of this compound as a potential dopamine receptor ligand. By systematically determining its binding affinity, selectivity, and functional activity, researchers can build a detailed pharmacological profile to guide further drug development efforts. The integration of in vitro and in vivo studies is essential for translating promising in vitro findings into potential therapeutic candidates for the treatment of dopamine-related CNS disorders.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Signaling in reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Role of dopamine receptor heteromerization in preclinical models of addiction and other psychiatric disorders [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Analgesic Agents from 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
Introduction: A Novel Scaffold for Non-Opioid Analgesics
The quest for potent and safe analgesics is a cornerstone of medicinal chemistry, driven by the limitations of current therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, which are often associated with significant side effects.[1] The pyrrole scaffold and its fused derivatives have garnered considerable attention as a source of diverse biological activities, including anti-inflammatory and analgesic properties.[2] This document provides a comprehensive guide for the development of novel analgesic agents based on the 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold. While this specific nucleus is a relatively underexplored area, its structural relationship to other biologically active pyrrolo[3,4-c]pyridine and pyrrolo[3,4-c]pyrrole derivatives suggests a promising starting point for the discovery of new pain therapeutics.[2][3][4][5]
These application notes are designed for researchers, scientists, and drug development professionals, offering a structured approach from synthesis to pharmacological evaluation. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and discuss the interpretation of results to guide the optimization of lead compounds.
Part 1: Synthesis of the this compound Scaffold and Analogs
The synthetic route to the core scaffold is a critical first step. Based on established methodologies for related heterocyclic systems, a plausible and efficient synthesis can be devised. The Paal-Knorr pyrrole synthesis and [3+2] cycloaddition reactions are common strategies for constructing the pyrrole ring.[6][7][8]
Proposed Synthetic Pathway
A multi-step synthesis starting from commercially available reagents is proposed. The following workflow outlines a general approach to the this compound core and subsequent derivatization.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of the Core Scaffold
This protocol details the synthesis of the this compound core.
Step 1: Synthesis of N-Phenylsuccinimide
-
In a round-bottom flask, dissolve aniline and succinic anhydride in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-phenylsuccinimide.
Step 2: Reduction to 1-Phenylpyrrolidine-2,5-dione
-
Suspend the N-phenylsuccinimide in a suitable solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, for example, sodium borohydride, portion-wise at 0°C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Ring Opening and Esterification
-
Hydrolyze the lactam ring of 1-Phenylpyrrolidine-2,5-dione under acidic conditions (e.g., HCl in methanol) to yield the corresponding amino acid ester.
-
Protect the amine group with a suitable protecting group (e.g., Boc anhydride).
Step 4: Cyclization to form the Pyrrolo[3,4-c]pyrrole ring system
-
This can be achieved through a Dieckmann condensation or a similar intramolecular cyclization method.
-
Treat the protected amino diester with a strong base (e.g., sodium ethoxide) in an anhydrous solvent.
-
Acidify the reaction mixture to promote decarboxylation and formation of the bicyclic core.
Step 5: Final Reduction
-
Reduce the remaining carbonyl groups using a strong reducing agent like lithium aluminum hydride (LAH) to obtain the saturated this compound scaffold.
Rationale: This synthetic strategy is based on well-established reactions in heterocyclic chemistry, ensuring a high probability of success and allowing for the synthesis of a variety of analogs by modifying the starting materials.
Part 2: In Vitro Pharmacological Evaluation
The initial screening of newly synthesized compounds is crucial to identify promising candidates for further development. A tiered approach, starting with in vitro assays, is recommended to assess the primary pharmacological profile of the this compound derivatives.
Primary Screening: Receptor Binding Assays
Given that many analgesics act through opioid receptors, initial screening should focus on determining the binding affinity of the synthesized compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[9]
Protocol 2: Opioid Receptor Binding Assay
-
Membrane Preparation: Utilize commercially available cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO-K1 cells). Prepare cell membrane homogenates according to standard protocols.
-
Radioligand Binding: Perform competitive binding assays using specific radioligands for each receptor (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, and [³H]U-69,593 for κ).
-
Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to displace 50% of the radioligand binding. Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinities
| Compound ID | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Selectivity (µ vs δ/κ) |
| Lead-01 | Data | Data | Data | Calculated |
| Analog-A1 | Data | Data | Data | Calculated |
| Analog-A2 | Data | Data | Data | Calculated |
Secondary Screening: Functional Assays
Compounds showing significant binding affinity should be further evaluated in functional assays to determine their intrinsic activity (agonist, antagonist, or partial agonist).
Protocol 3: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.
-
Procedure: Incubate receptor-expressing cell membranes with the test compound in the presence of [³⁵S]GTPγS.
-
Detection: Measure the incorporation of [³⁵S]GTPγS into the G-proteins, which is proportional to the level of receptor activation.
-
Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
Part 3: In Vivo Analgesic Efficacy Models
Promising candidates from in vitro studies must be evaluated in preclinical animal models of pain to assess their analgesic efficacy.[10] A variety of models are available to study different types of pain, including acute, inflammatory, and neuropathic pain.[10][11]
Workflow for In Vivo Efficacy Testing
Caption: A sequential workflow for in vivo evaluation of analgesic candidates.
Protocol 4: Hot Plate Test for Acute Nociceptive Pain
-
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimation: Acclimate the animals (mice or rats) to the testing room and apparatus.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Drug Administration: Administer the test compound or vehicle via a suitable route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At various time points after drug administration, repeat the hot plate test and record the response latencies.
-
Data Analysis: Calculate the maximum possible effect (% MPE) for each animal at each time point.
Protocol 5: Formalin Test for Inflammatory Pain
The formalin test is a widely used model that induces a biphasic pain response, allowing for the evaluation of both acute nociceptive and persistent inflammatory pain.[12][13]
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 5%) into the plantar surface of the animal's hind paw.
-
Observation: Immediately place the animal in an observation chamber and record the time spent licking or biting the injected paw over two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Drug Treatment: Administer the test compound prior to the formalin injection.
-
Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated control group for both phases.
Protocol 6: Spinal Nerve Ligation (SNL) Model for Neuropathic Pain
The SNL model is a well-established method for inducing neuropathic pain that mimics chronic pain conditions resulting from nerve damage.[12]
-
Surgical Procedure: Under anesthesia, surgically expose and ligate one of the spinal nerves (e.g., L5) in rats or mice.
-
Post-operative Recovery: Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.
-
Behavioral Testing: Assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments. Measure the paw withdrawal threshold in response to filaments of increasing stiffness.
-
Drug Evaluation: Administer the test compound and measure the reversal of mechanical allodynia at different time points.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the in vitro and in vivo studies will be instrumental in establishing a structure-activity relationship (SAR).[9][14] The goal is to understand how modifications to the this compound scaffold affect its analgesic potency, selectivity, and pharmacokinetic properties.
Key Areas for SAR Exploration:
-
Phenyl Ring Substitution: Investigate the effect of various substituents (e.g., electron-donating, electron-withdrawing, halogens) on the phenyl ring.
-
Pyrrolidine Ring Modifications: Explore the impact of substitutions on the pyrrolidine rings of the core scaffold.
-
Stereochemistry: Synthesize and evaluate individual stereoisomers, as biological activity is often stereospecific.
Data Summary for SAR Analysis
| Compound | R1 Substituent | R2 Substituent | µ-Opioid Ki (nM) | Hot Plate MPE (%) | Formalin Late Phase Inhibition (%) |
| Lead-01 | H | H | Data | Data | Data |
| Analog-B1 | 4-Cl | H | Data | Data | Data |
| Analog-B2 | 3-OCH₃ | H | Data | Data | Data |
By systematically modifying the lead compound and evaluating the resulting analogs, researchers can identify key structural features that contribute to the desired pharmacological profile, ultimately leading to the selection of a clinical candidate.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel analgesic agents. The protocols and workflows outlined in these application notes provide a comprehensive framework for the synthesis, pharmacological characterization, and optimization of this class of compounds. By employing a systematic and data-driven approach, researchers can unlock the therapeutic potential of these novel molecules and contribute to the development of safer and more effective pain management strategies.
References
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrrolo[3,4-c]pyrrole Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical challenge in modern medicine. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily acting through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.[3] However, non-selective COX inhibition can lead to significant gastrointestinal and cardiovascular side effects.[3]
This has spurred the search for new chemical entities that can offer more targeted anti-inflammatory action. The pyrrole nucleus and its fused heterocyclic systems are recognized as "privileged structures" in medicinal chemistry, forming the core of many biologically active compounds.[4][5][6] Specifically, the rigid, bicyclic framework of the pyrrolo[3,4-c]pyrrole scaffold has shown promise for the development of potent and selective COX-2 inhibitors.[4][7] The introduction of a 2-phenyl group and other substitutions on the octahydro-pyrrolo[3,4-c]pyrrole core allows for the fine-tuning of physicochemical and pharmacological properties, making this class of analogs a compelling subject for anti-inflammatory drug discovery.
These application notes provide a comprehensive guide to the synthesis, in vitro screening, and in vivo evaluation of novel 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole analogs as potential anti-inflammatory agents.
Part 1: Synthesis of this compound Analogs
A general synthetic route to access the this compound scaffold can be achieved through a multi-step synthesis, often involving a key [3+2] cycloaddition reaction. The following protocol is a representative example.
Protocol 1: Synthesis of a Representative Analog
-
Step 1: Synthesis of N-benzyl-C-phenylglycine ethyl ester.
-
To a solution of benzaldehyde and benzylamine in ethanol, add ethyl glyoxylate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the desired product.
-
-
Step 2: Synthesis of 1,5-dibenzyl-3-phenyl-1,5-dihydropyrrolo[3,4-c]pyrrole-4,6-dione.
-
In a flask, combine the N-benzyl-C-phenylglycine ethyl ester with N-benzylmaleimide in the presence of a suitable base like triethylamine in a solvent such as toluene.
-
Heat the mixture to reflux for 48 hours.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
-
-
Step 3: Reduction to 2,5-dibenzyl-3-phenyl-octahydro-pyrrolo[3,4-c]pyrrole.
-
Dissolve the dione from the previous step in anhydrous tetrahydrofuran (THF).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Quench the reaction carefully with water and sodium hydroxide solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be purified by chromatography.
-
-
Step 4: Debenzylation and Phenylation to yield the final analog.
-
The dibenzylated intermediate can be debenzylated using catalytic hydrogenation (e.g., Pd/C, H2).
-
The resulting secondary amine can then be reacted with a suitable phenylating agent to introduce the desired phenyl group at the 2-position, yielding the target this compound analog.
-
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening allows for the efficient identification of promising candidates.
Workflow for In Vitro Screening
Caption: A tiered workflow for in vitro screening of anti-inflammatory compounds.
Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-1 and COX-2 enzymes, which are key targets for many anti-inflammatory drugs.[3]
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of dilutions of the this compound analogs.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add the test compounds or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[9]
Protocol 4: Measurement of Pro-inflammatory Cytokines
This protocol measures the effect of the compounds on the production of key pro-inflammatory cytokines like TNF-α and IL-6.[9][10]
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cell line.[9][11]
-
Procedure:
-
Culture the cells and treat them with the test compounds followed by stimulation with LPS.
-
After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.
Illustrative In Vitro Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) |
| Analog A | >100 | 2.5 | >40 | 5.2 |
| Analog B | 50.2 | 0.8 | 62.75 | 1.5 |
| Celecoxib | 15.0 | 0.05 | 300 | 3.8 |
Data are for illustrative purposes only.
Part 3: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies should be evaluated in animal models of inflammation to assess their in vivo efficacy and safety.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute inflammation.[1][12][13]
-
Animals: Male Wistar rats (180-200 g).
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Illustrative In Vivo Data
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Control | 0 |
| Analog B (10 mg/kg) | 35.2 |
| Analog B (30 mg/kg) | 58.9 |
| Indomethacin (10 mg/kg) | 65.4 |
Data are for illustrative purposes only.
Part 4: Investigating the Mechanism of Action
Understanding the molecular mechanism by which these analogs exert their anti-inflammatory effects is crucial for their further development.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[14] Investigating the effect of the this compound analogs on this pathway can provide valuable mechanistic insights.
Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.
Protocol 6: Western Blot Analysis of NF-κB Pathway Proteins
-
Sample Preparation: Prepare cell lysates from macrophages treated with the test compounds and stimulated with LPS.
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB.
-
Use a loading control like β-actin to normalize the results.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of IκBα and the nuclear translocation of p65.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the synthesis, screening, and mechanistic evaluation of this class of compounds. A systematic approach, combining in vitro and in vivo models, will be essential to identify lead candidates with potent anti-inflammatory activity and a favorable safety profile for further preclinical and clinical development.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 2. New insights into the novel anti-inflammatory mode of action of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
Application Note: Strategic Functionalization of the 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole Core for Accelerated Drug Discovery
Abstract
The 2-phenyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold is a rigid, bicyclic diamine that presents a unique three-dimensional architecture of significant interest in medicinal chemistry. Its constrained conformation allows for precise projection of substituents into protein binding pockets, making it a valuable core for developing potent and selective therapeutic agents. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic functionalization of this core. We detail field-proven protocols for N-alkylation, N-acylation, and N-arylation of the available secondary amine, explaining the rationale behind experimental choices and offering insights into reaction optimization and characterization.
Introduction: The Value of a Rigid Scaffold
In modern drug discovery, moving beyond flat, aromatic structures towards more three-dimensional molecules is critical for accessing novel biological targets and improving physicochemical properties. The octahydro-pyrrolo[3,4-c]pyrrole core is an exemplary scaffold in this regard. As a saturated, fused-ring system, it locks appended functional groups into well-defined spatial orientations. The 2-phenyl derivative serves as a versatile starting point, with one nitrogen atom capped by a phenyl group, directing all subsequent functionalization to the remaining secondary amine at the 5-position. This targeted reactivity simplifies synthesis and allows for the systematic exploration of chemical space, a crucial step in structure-activity relationship (SAR) studies. This guide focuses on the most robust and widely applicable methods for derivatizing this secondary amine, providing a toolkit for generating diverse compound libraries.
Synthesis of the Core Scaffold
Before functionalization, the synthesis of the core this compound is necessary. A common and effective method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an N-substituted maleimide.[1][2] This approach builds the bicyclic framework efficiently.
The general synthesis pathway involves the reaction of an amino acid ester (like methyl 2-(diphenylmethyleneamino)acetate) with N-phenylmaleimide in a suitable high-boiling solvent such as o-xylene under reflux conditions.[3]
Caption: General workflow for the synthesis of the core scaffold.
Key Functionalization Protocols
The presence of a single secondary amine on the this compound core makes it an ideal substrate for a variety of classical and modern coupling reactions. The following protocols are foundational for elaborating the core structure.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust method for introducing a wide range of alkyl groups, including those with additional functional handles. This two-step, one-pot process involves the formation of an intermediate iminium ion upon reaction with an aldehyde or ketone, followed by in-situ reduction.
Causality and Expertise: This method is preferred over direct alkylation with alkyl halides, which can suffer from over-alkylation and requires stronger bases. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion, tolerates a wide range of functional groups, and can be used in acidic conditions which favor iminium formation.
Experimental Protocol: Synthesis of 2-Phenyl-5-benzyl-octahydro-pyrrolo[3,4-c]pyrrole
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1 eq.) in 1,2-dichloroethane (DCE, 10 mL), add benzaldehyde (1.1 mmol, 1.1 eq.) followed by acetic acid (0.1 mL) to catalyze iminium formation.
-
Stirring: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-benzylated product.
| Reagent/Parameter | Condition/Amount | Purpose |
| Starting Material | 1.0 mmol | Substrate |
| Benzaldehyde | 1.1 eq. | Alkyl source |
| Sodium Triacetoxyborohydride | 1.5 eq. | Reducing agent |
| Acetic Acid | Catalytic | Iminium formation catalyst |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent |
| Temperature | Room Temperature | Mild reaction conditions |
| Typical Yield | 80-95% | Varies with substrate |
Protocol 2: N-Acylation to Form Amides
The formation of an amide bond is one of the most common reactions in medicinal chemistry. Acylation of the secondary amine introduces a planar, hydrogen-bond accepting moiety that can be crucial for target binding.
Causality and Expertise: Using an acid chloride or anhydride is a direct and often high-yielding method. However, for more delicate substrates, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDCI (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are superior. These reagents convert the carboxylic acid into an activated ester in situ, which then reacts cleanly with the amine under mild conditions, minimizing side reactions.
Experimental Protocol: Synthesis of (2-Phenyl-octahydropyrrolo[3,4-c]pyrrol-5-yl)(phenyl)methanone
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.2 mmol, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Activation: Add HATU (1.2 mmol, 1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 mmol, 1.0 eq.) in DMF (2 mL) to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor for completion using TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the pure amide.
| Reagent/Parameter | Condition/Amount | Purpose |
| Starting Material | 1.0 mmol | Substrate |
| Benzoic Acid | 1.2 eq. | Acyl source |
| HATU | 1.2 eq. | Coupling agent |
| DIPEA | 3.0 eq. | Non-nucleophilic base |
| Solvent | Anhydrous DMF | Polar aprotic solvent |
| Temperature | Room Temperature | Mild reaction conditions |
| Typical Yield | 85-98% | Varies with substrate |
Protocol 3: N-Arylation via Buchwald-Hartwig Coupling
Introducing an aryl or heteroaryl group at the 5-position can be critical for exploring π-stacking interactions or vectoring the molecule toward a specific sub-pocket of a biological target. The Buchwald-Hartwig cross-coupling is a powerful, palladium-catalyzed reaction for this purpose.
Causality and Expertise: This reaction requires careful exclusion of air and moisture. The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often effective for coupling with secondary amines as they promote the rate-limiting reductive elimination step. Sodium tert-butoxide is a commonly used base, strong enough to deprotonate the amine without causing significant side reactions.[4]
Experimental Protocol: Synthesis of 2-Phenyl-5-(p-tolyl)-octahydropyrrolo[3,4-c]pyrrole
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add 4-bromotoluene (1.0 mmol, 1.0 eq.) and this compound (1.2 mmol, 1.2 eq.) followed by anhydrous toluene (5 mL) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to isolate the desired N-arylated product.
| Reagent/Parameter | Condition/Amount | Purpose |
| 4-Bromotoluene | 1.0 mmol | Aryl source |
| Starting Material | 1.2 eq. | Substrate |
| Pd₂(dba)₃ | 2 mol% | Palladium catalyst precursor |
| RuPhos | 8 mol% | Ligand for palladium |
| Sodium tert-butoxide | 1.4 eq. | Strong, non-nucleophilic base |
| Solvent | Anhydrous Toluene | High-boiling aprotic solvent |
| Temperature | 100 °C | Thermal energy for catalysis |
| Typical Yield | 70-90% | Varies with substrate/ligand |
Functionalization Pathways and Characterization
The protocols described above provide access to a wide array of derivatives from a common intermediate. The overall strategy allows for rapid library generation.
Caption: Key functionalization pathways for the core scaffold.
Successful functionalization should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will show the appearance of new signals corresponding to the introduced functional group and shifts in the signals of the core protons adjacent to the 5-position nitrogen.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, validating its elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An indispensable tool for monitoring reaction progress and assessing the purity of the final compound.
Conclusion
The this compound core is a powerful scaffold for the development of structurally novel and diverse molecules for drug discovery. By leveraging robust and well-understood functionalization reactions such as reductive amination, N-acylation, and Buchwald-Hartwig N-arylation, researchers can efficiently generate libraries of compounds with tailored properties. The protocols and insights provided in this application note offer a solid foundation for any research program aiming to exploit the unique three-dimensional features of this promising chemical starting point.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. An efficient and facile access to highly functionalized pyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes and Protocols: High-Throughput Screening Assays for 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole Libraries
Abstract
The 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole core represents a class of 'privileged scaffolds'—rigid, three-dimensional structures known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1][2] The inherent structural complexity and synthetic tractability of this scaffold make it an exceptional starting point for the generation of diverse small molecule libraries aimed at discovering novel therapeutics. This guide provides a comprehensive overview of high-throughput screening (HTS) strategies and detailed protocols tailored for the interrogation of these libraries. We move beyond simple procedural lists to explain the causal reasoning behind assay selection and experimental design. The protocols herein cover key target-based approaches—including G-Protein Coupled Receptor (GPCR), kinase, and direct binding assays—as well as a relevant cell-based phenotypic screen. Each protocol is designed as a self-validating system, incorporating essential quality control metrics to ensure data integrity and accelerate the journey from hit identification to lead optimization.
The Strategic Value of the this compound Scaffold
In modern drug discovery, the concept of a "privileged scaffold" is a cornerstone of efficient library design.[2] These molecular frameworks are capable of serving as ligands for multiple, often unrelated, biological targets.[2] The this compound scaffold exemplifies this principle. Its key features include:
-
Structural Rigidity and 3D Complexity: The fused bicyclic system constrains the molecule into a defined three-dimensional shape. This pre-organization reduces the entropic penalty of binding to a target protein, often leading to higher affinity interactions compared to more flexible molecules.
-
Stereochemical Richness: Multiple stereocenters allow for the creation of a vast, stereochemically diverse library from a single core structure, enabling fine-tuned exploration of target binding pockets.
-
Synthetic Accessibility: The scaffold allows for decoration at multiple points, enabling chemists to systematically modify properties like solubility, potency, and selectivity.[3]
Given these characteristics, libraries based on this scaffold are particularly well-suited for targeting protein families that recognize complex endogenous ligands, such as GPCRs, ion channels, and certain enzyme classes like kinases.
Foundational Principles of a High-Throughput Screening Campaign
High-Throughput Screening (HTS) is the process that leverages automation, miniaturization, and sensitive detection methods to rapidly test hundreds of thousands to millions of compounds for activity against a specific biological target or cellular phenotype.[4][5] A successful HTS campaign is not merely about speed; it is about generating high-quality, actionable data.
The HTS Workflow
A typical HTS campaign follows a standardized, automated workflow designed for efficiency and reproducibility. This process is essential for managing the scale of modern compound libraries, which can contain millions of unique molecules.[6][7]
Caption: General automated HTS workflow from library to hit identification.
Assay Quality Control: The Z'-Factor
The robustness and reliability of an HTS assay are quantified by the Z'-factor. This statistical parameter provides a measure of the separation between the distributions of the positive and negative controls, reflecting both the dynamic range of the signal and the data variation. An assay's suitability for HTS is judged based on this value.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A clear separation between positive and negative controls. Ideal for HTS. |
| 0 to 0.5 | Acceptable | Assay may require optimization. Hits may be more difficult to distinguish. |
| < 0 | Unacceptable | No separation between controls. The assay is not viable for screening. |
Causality: The Z'-factor is critical because it determines whether you can trust your hits. A low Z'-factor means the "hit" signal could easily be a result of random assay noise, leading to a high rate of false positives and wasted resources in follow-up studies.
Strategic Assay Selection
The choice of assay is the most critical decision in a screening campaign. It depends on knowledge of the biological target and the desired outcome. For a privileged scaffold library, both target-based and phenotypic approaches are valid. Cell-based assays are often preferred as they provide a more physiologically relevant context and can immediately filter out compounds that are membrane-impermeable or acutely toxic.[5][8]
Caption: Decision tree for selecting an appropriate HTS assay format.
Protocol 1: GPCR Activation Screening (TR-FRET cAMP Assay)
Scientific Rationale: GPCRs are a major class of drug targets.[9][10] Many Gs or Gi-coupled GPCRs signal through the modulation of intracellular cyclic AMP (cAMP).[11] This assay quantifies cAMP levels using Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology ideal for HTS due to its low background and high sensitivity.[12][13] The assay is competitive; cAMP produced by cells competes with a fluorescent cAMP tracer for binding to an antibody, leading to a decrease in the TR-FRET signal.
References
- 1. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. atcc.org [atcc.org]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. High Throughput Screening – Accelerating Drug Discovery Efforts | Technology Networks [technologynetworks.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. agilent.com [agilent.com]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 13. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole Synthesis
Introduction: The 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its rigid bicyclic structure and the presence of a strategically placed aryl group make it a compelling core for exploring new chemical space. However, the synthesis of this compound, particularly the optimization of its yield, presents several challenges that can hinder research and development timelines. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to empower researchers to overcome common hurdles in its synthesis.
Section 1: Overview of Synthetic Strategies
The most direct and modular approach to synthesizing this compound involves the N-arylation of the parent octahydropyrrolo[3,4-c]pyrrole core. This core can either be purchased or synthesized via established methods, such as 1,3-dipolar cycloaddition reactions.[1] The critical step, and the focus of this guide, is the formation of the C-N bond between the bicyclic amine and the phenyl ring. Transition-metal catalysis, particularly copper- and palladium-based systems, offers the most reliable pathways.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the N-arylation step. The solutions are based on mechanistic principles and empirical evidence from related transformations in the literature.
Q1: My N-arylation reaction is resulting in very low or no product yield. What are the primary factors to investigate?
A1: Low yield in a transition-metal-catalyzed N-arylation is typically traced back to one of four key areas: the catalyst system, the base, the reaction conditions, or the reagent quality.
-
Causality 1: Inactive Catalyst System. The combination of the metal precursor and the ligand is crucial for an efficient catalytic cycle.
-
Copper Catalysis: This is often the most cost-effective method. It relies on a Cu(I) catalyst, frequently generated in situ from sources like CuI. The efficiency is highly dependent on the choice of ligand. While early Ullmann conditions were ligand-free, modern protocols demonstrate that simple, inexpensive diamine ligands (e.g., N,N'-dimethylethylenediamine) can dramatically accelerate the reaction and lower required temperatures.[2] Without an appropriate ligand, the reaction may require harsh conditions that degrade the starting materials.
-
Palladium Catalysis: Buchwald-Hartwig amination is a powerful alternative. The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) are designed to promote the rate-limiting reductive elimination step, which forms the desired C-N bond. Using a suboptimal ligand like triphenylphosphine will likely result in a failed reaction.
-
-
Causality 2: Incorrect Base Selection. The base's role is to deprotonate the secondary amine of the octahydropyrrolo[3,4-c]pyrrole, making it a more potent nucleophile.
-
Strength and Solubility: The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often superior due to its better solubility in organic solvents like dioxane and toluene.
-
Incompatibility: Very strong bases like sodium tert-butoxide (NaOtBu), often used in Pd-catalysis, can sometimes promote side reactions if the substrates are not stable under these conditions.
-
-
Causality 3: Suboptimal Reaction Conditions.
-
Solvent: The reaction requires an anhydrous, aprotic solvent. Toluene, dioxane, and DMF are common choices. The presence of water can hydrolyze the active catalyst and quench the deprotonated amine. Ensure solvents are rigorously dried before use.
-
Temperature: These reactions are not typically run at room temperature. A temperature range of 80-110 °C is standard. Insufficient heat will result in a slow or stalled reaction.
-
Inert Atmosphere: Oxygen can oxidize and deactivate both the catalyst and the ligands, especially phosphine ligands in Pd systems. It is critical to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing low-yield issues.
Q2: I am observing significant side products, such as the homocoupling of my phenyl halide. How can I suppress this?
A2: Side product formation often points to issues with reaction control and atmosphere.
-
Homocoupling (Glaser-Hay or Ullmann type): This side reaction, forming biphenyl from two molecules of phenyl halide, is often promoted by oxygen. The most effective preventative measure is to ensure a scrupulously maintained inert atmosphere. Performing several "freeze-pump-thaw" cycles on the reaction mixture before heating is a highly effective degassing method.
-
Starting Material Decomposition: If your starting amine is degrading, it may be due to excessively high temperatures or a base that is too strong. Try reducing the reaction temperature to 80-90 °C and extending the reaction time, or switch to a milder base like K₃PO₄.
Q3: The purification of the final product is challenging. How can I effectively isolate pure this compound?
A3: Purifying basic amine products requires specific strategies to handle residual catalyst and achieve good separation.
-
Work-up to Remove Catalyst:
-
Copper: After the reaction, dilute the mixture with a solvent like ethyl acetate and wash with aqueous ammonium hydroxide. The ammonia will complex with the copper salts, pulling them into the aqueous layer.
-
Palladium: A simple filtration through a pad of Celite® or silica gel can remove a significant portion of the palladium catalyst before concentration.
-
-
Column Chromatography: The product is a basic amine, which can streak on standard silica gel. To prevent this, add 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, leading to sharp, well-defined bands.
-
Purification via Salt Formation: For a final, high-purity sample, consider converting the freebase product into its hydrochloride salt.[3][4] Dissolve the crude product in a minimal amount of a solvent like diethyl ether or ethyl acetate, and add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate as a crystalline solid, which can be easily collected by filtration and washed with cold solvent.
Section 3: Optimized Experimental Protocol
This protocol details a reliable and scalable copper-catalyzed N-arylation method, which is often more economical than palladium-based alternatives.
Optimized Reaction Parameters
| Parameter | Recommended | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | An effective and inexpensive Cu(I) source.[2] |
| Ligand | N,N'-Dimethylethylenediamine | Accelerates the reaction and improves yield.[2] |
| Base | Potassium Phosphate (K₃PO₄) | Inexpensive, effective, and generally milder than carbonates. |
| Solvent | Dioxane (anhydrous) | Good solubility for reactants and high boiling point. |
| Aryl Halide | Iodobenzene | More reactive than bromobenzene, leading to faster reactions. |
| Temperature | 100 °C | Provides sufficient thermal energy without significant degradation. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation. |
Step-by-Step Methodology
Caption: Step-by-step workflow for the optimized synthesis.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add octahydropyrrolo[3,4-c]pyrrole (1.0 equiv), copper(I) iodide (0.05 equiv), and finely powdered potassium phosphate (2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous dioxane via syringe, followed by iodobenzene (1.1 equiv) and N,N'-dimethylethylenediamine (0.1 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically change color as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer twice with aqueous ammonium hydroxide (5%) and once with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., 95:5 dichloromethane/methanol) containing 1% triethylamine.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield this compound as the final product. Confirm identity and purity via NMR spectroscopy and mass spectrometry.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use bromobenzene or chlorobenzene instead of iodobenzene?
-
A: Yes, but the reactivity of aryl halides in these coupling reactions follows the trend I > Br >> Cl. Using bromobenzene will likely require higher catalyst loading, a more sophisticated ligand (if using palladium), or longer reaction times. Chlorobenzene is significantly less reactive and may not be suitable for this copper-catalyzed protocol, often requiring a more active palladium catalyst system.
-
-
Q: How can I synthesize the octahydropyrrolo[3,4-c]pyrrole starting material?
-
A: A common literature method involves a 1,3-dipolar cycloaddition reaction. For example, the reaction between an azomethine ylide (generated from an amino acid ester) and an N-substituted maleimide, followed by reduction steps, can yield the core scaffold.[1]
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Always work in a well-ventilated fume hood. Anhydrous solvents like dioxane can form peroxides and should be handled with care. Use proper inert atmosphere techniques (Schlenk line or glovebox) to avoid exposure to air-sensitive reagents and to ensure reaction success. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. 1955548-91-0|2-Phenyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride|BLD Pharm [bldpharm.com]
- 4. jwpharmlab.com [jwpharmlab.com]
Technical Support Center: Synthesis of Octahydropyrrolopyrrole Scaffolds
Welcome to the technical support center for the synthesis of octahydropyrrolopyrrole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged bicyclic diamine scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring your experiments are both successful and reproducible.
The octahydropyrrolopyrrole core, a rigid three-dimensional structure, is a key component in a variety of biologically active compounds.[1] Its synthesis, while elegant, can present several challenges. This guide will focus primarily on the most common and stereoselective methods for constructing the octahydropyrrolo[3,4-b]pyrrole core, particularly the intramolecular [3+2] dipolar cycloaddition of azomethine ylides, and will also address issues related to other synthetic approaches like catalytic hydrogenation.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Octahydropyrrolopyrrole Product
Question: I am attempting to synthesize an octahydropyrrolo[3,4-b]pyrrole derivative via the intramolecular cycloaddition of an azomethine ylide, but I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems with the formation or stability of the key azomethine ylide intermediate. Let's break down the potential causes and solutions.
The core of this synthesis is the in-situ generation of an azomethine ylide from the condensation of an α-amino acid (like N-aryl glycine) and an aldehyde containing a tethered dipolarophile (like an alkenyl aldehyde), followed by an intramolecular [3+2] cycloaddition.[2]
Caption: General reaction scheme for octahydropyrrolopyrrole synthesis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete formation of the azomethine ylide. | The initial condensation is a dehydration reaction. Ensure the rigorous removal of water. Using a Dean-Stark trap is highly effective. Alternatively, adding activated molecular sieves (3Å or 4Å) can sequester water as it forms.[3] | An increased concentration of the azomethine ylide, driving the reaction towards the desired cycloaddition product. |
| Decomposition of starting materials or the ylide intermediate. | Azomethine ylides can be unstable, especially at high temperatures.[4] If your starting materials are sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider lowering the reaction temperature; some cycloadditions proceed efficiently at room temperature or even 0°C if the reaction is sufficiently rapid.[1] | Reduced decomposition and increased availability of the intermediate for the desired intramolecular reaction. |
| Intermolecular side reactions (e.g., dimerization). | The azomethine ylide can react with itself (dimerize) in an intermolecular fashion, which competes with the desired intramolecular cyclization. This is often favored at higher concentrations. Try running the reaction under high-dilution conditions to favor the intramolecular pathway. | A higher ratio of the desired monomeric cycloadduct to the piperazine dimer byproduct. |
| Suboptimal solvent choice. | The polarity and coordinating ability of the solvent can influence the stability and reactivity of the azomethine ylide. Toluene is commonly used, but if yields are poor, consider screening other non-protic solvents like THF or dioxane. | Improved solubility of intermediates and enhanced reaction rates, leading to a better yield. |
Problem 2: Poor Diastereoselectivity or Formation of Multiple Isomers
Question: My reaction is producing a mixture of diastereomers, but the literature suggests it should be highly stereoselective. How can I improve the diastereoselectivity?
Answer: The intramolecular [3+2] cycloaddition is typically highly stereospecific, meaning the stereochemistry of the alkene dictates the stereochemistry of the product.[1] However, several factors can lead to a loss of selectivity.
Key Factors Influencing Stereoselectivity:
-
Azomethine Ylide Geometry: The ylide can exist in different geometries (e.g., W-shaped, U-shaped, S-shaped). The transition state leading to the cycloadduct is influenced by steric and electronic factors that favor one geometry over others. The choice of substituents on the nitrogen and the aldehyde can lock the ylide into a specific conformation, leading to a single diastereomer.
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): While many cycloadditions are kinetically controlled, running the reaction at elevated temperatures for extended periods could potentially allow for equilibration to a more stable, but undesired, thermodynamic product.[5]
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate will favor the kinetically controlled product, which is often the desired diastereomer.
-
Solvent Effects: The solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities to find the optimal conditions for diastereoselectivity.
-
Catalyst Choice (if applicable): In some variations of this reaction, Lewis acids are used to activate the dipolarophile. The nature of the Lewis acid and its coordinating ligands can create a chiral environment that directs the cycloaddition to a specific face, enhancing diastereoselectivity.[4]
-
Confirm Starting Material Purity: Ensure your α-amino acid and aldehyde starting materials are enantiomerically pure and that the alkene geometry is correct (E/Z), as this will directly translate to the product's stereochemistry.
Caption: A logical workflow for troubleshooting common synthesis problems.
Problem 3: Difficulty in Purifying the Final Product
Question: My reaction seems to have worked based on TLC and crude NMR, but I'm struggling to purify the octahydropyrrolopyrrole product. It either streaks on the silica column or I get mixed fractions.
Answer: Purifying bicyclic diamines can be challenging due to their polarity and basicity. Standard silica gel chromatography can be problematic. Here are some proven strategies.
Purification Strategies for Bicyclic Diamines:
| Method | Description & Rationale | Tips for Success |
| Modified Column Chromatography | Standard silica gel is acidic and can strongly bind to basic amines, causing tailing and poor separation. Deactivate the silica by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (0.5-2%) or ammonium hydroxide. | Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or isopropanol. For example, a gradient of 0-10% Methanol in Dichloromethane with 1% triethylamine. |
| Ion-Exchange Chromatography | For particularly difficult separations, cation-exchange chromatography can be very effective. The basic diamine will bind to the acidic resin, and impurities can be washed away. The desired product is then eluted by washing with a basic solution (e.g., ammonia in methanol). | Choose a resin with appropriate binding capacity and particle size for your scale. This method is excellent for removing non-basic impurities. |
| Crystallization | If your product is a solid, crystallization can be an excellent method for purification, often yielding highly pure material. The key is to find a suitable solvent system. | Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/ether). Sonication can sometimes induce crystallization. If the free base is an oil, consider forming a salt (e.g., hydrochloride or tartrate), which is often crystalline and easier to handle. |
| Distillation | For lower molecular weight, thermally stable derivatives, distillation under high vacuum (Kugelrohr) might be an option, although this is less common for complex pharmaceutical intermediates.[6] | This is generally only suitable for liquids and requires the product to be stable at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure I have formed the correct stereoisomer?
Confirming the relative and absolute stereochemistry is crucial. High-field 2D NMR techniques are invaluable. Specifically, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can establish through-space proximity of protons, allowing you to determine the relative stereochemistry (cis/trans) of the ring fusion.[7][8] For determining absolute stereochemistry, you may need to synthesize the compound from a chiral starting material of known configuration or, if you have a crystalline sample, perform single-crystal X-ray crystallography.
Q2: Are there alternative routes to the octahydropyrrolopyrrole core if the cycloaddition fails?
Yes, another major pathway is the catalytic hydrogenation of a suitable bicyclic precursor containing double bonds. For example, a dihydropyrrolopyrrole derivative can be reduced to the saturated octahydro- system.[9][10]
Common Issues in Catalytic Hydrogenation:
-
Catalyst Poisoning: The nitrogen atoms in the substrate or product can act as poisons to the catalyst (e.g., Pd, Pt, Rh), reducing its activity.[11] Using a higher catalyst loading or choosing a more poison-resistant catalyst like rhodium can help.[9][11]
-
Incomplete Reduction: The aromaticity of a pyrrole ring makes it more difficult to reduce than a simple alkene. This often requires more forcing conditions (higher pressure, temperature) or more active catalysts like rhodium or ruthenium.[9]
-
Stereocontrol: The hydrogenation can lead to a mixture of diastereomers depending on how the molecule adsorbs to the catalyst surface. The choice of catalyst and solvent can influence this selectivity.
Q3: My crude reaction mixture is a dark, intractable material. What happened?
Pyrrole-type compounds, especially when unsubstituted or activated, can be prone to polymerization under acidic conditions or in the presence of air and light. If you observe the formation of a dark brown or black insoluble solid, polymerization is a likely cause. Ensure your reaction is run under an inert atmosphere, use purified reagents and solvents, and avoid unnecessarily strong acidic conditions unless required by the specific protocol.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a 5-Aryl-octahydropyrrolo[3,4-b]pyrrole via [3+2] Cycloaddition
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-aryl glycine (1.0 eq.), the desired alkenyl aldehyde (1.1 eq.), and toluene (to achieve a ~0.1 M concentration).
-
Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will commence, and can be monitored by the collection of water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours after all the water has been removed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system. Elute with a gradient of 0% to 10% methanol in dichloromethane to afford the pure octahydropyrrolopyrrole product.
References
- 1. A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-reactivity relationship in catalytic hydrogenation of heterocyclic compounds over ruthenium black-Part A: Effect of substitution of pyrrole ring and side chain in N-heterocycles | Department of Chemistry [chem.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile bicyclic amine scaffold. As a key building block in medicinal chemistry, achieving high purity is paramount for reliable downstream applications.[1] This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of related bicyclic amines and pyrrole derivatives, you should anticipate the following:
-
Unreacted Starting Materials: Depending on the specific pathway, these could include aniline, succinaldehyde derivatives, or partially reduced intermediates.
-
Diastereomers: The octahydropyrrolo[3,4-c]pyrrole core has a fused ring system that can exist in cis or trans configurations. These diastereomers often have very similar polarities, making them difficult to separate.
-
Side-Reaction Products: Synthesis of pyrrole heterocycles can sometimes yield constitutional isomers or over-oxidized/aromatized species.[2]
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium, Ruthenium) or reagents from steps like reductive amination (e.g., borohydride salts) may be present.[3][4]
-
Pyrrolidine Impurities: In syntheses involving the dehydration of pyrrolidines, residual pyrrolidine starting material is a common impurity.[5][6]
Q2: My compound is a persistent oil or waxy solid and won't crystallize. What can I do?
A2: This is a frequent challenge with amines, which can disrupt crystal lattice formation. There are two primary strategies to address this:
-
Salt Formation: Convert the basic free amine into a salt, such as a hydrochloride or hydrobromide.[7][8] Salts often have much higher melting points and are more crystalline than their free-base counterparts. You can achieve this by dissolving your crude oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane or ether). The precipitated salt can then be isolated and recrystallized.[8]
-
Exhaustive Solvent Screening: If you must crystallize the free base, a thorough screen of solvents is necessary. Use the principle that a good recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[9] A table of suggested starting solvents is provided in Section 3.
Q3: I'm seeing multiple spots on my TLC plate that look like the product. What could they be?
A3: Multiple spots with similar Rf values often indicate the presence of stereoisomers, most commonly diastereomers (cis and trans isomers) of the bicyclic core. These isomers possess the same mass and similar fragmentation patterns in mass spectrometry, but different spatial arrangements, leading to slight differences in polarity and hence, TLC mobility. To confirm, you should:
-
Obtain a High-Resolution NMR: Carefully analyze the 1H and 13C NMR spectra of the mixture. The presence of diastereomers will result in a doubling of many signals.
-
Attempt a High-Efficiency Separation: Use a long chromatography column with a shallow solvent gradient to try and resolve the spots. If successful, characterization of the isolated fractions will confirm their isomeric relationship.
Q4: My amine is streaking badly on my silica gel column. How can I fix this?
A4: Streaking (tailing) of amines on silica gel is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol (Si-OH) groups on the silica surface. This leads to poor separation and low recovery. To mitigate this, you must neutralize these acidic sites.
-
Solution: Add a small amount of a volatile base to your eluent system. Triethylamine (Et3N) at 0.5-1% (v/v) is the most common choice. Alternatively, a 1-2% solution of methanol in dichloromethane pre-saturated with ammonia can be effective. This deactivates the acidic sites, allowing the amine to travel through the column in a tight band.[4]
Section 2: Troubleshooting Guide: Purification Workflows
Workflow 1: Column Chromatography
This is often the first method of choice for purifying crude reaction mixtures.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect Eluent Polarity: The solvent system is either too polar (impurities co-elute with product) or not polar enough (product moves too slowly). 2. Presence of Diastereomers: The isomers have nearly identical polarity. | 1. Systematic Eluent Screening: Test various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Find a system where the product Rf is ~0.25-0.35 on TLC. 2. Shallow Gradient: Switch from isocratic elution to a very shallow gradient (e.g., 0-10% Methanol in Dichloromethane over 20 column volumes). This can resolve closely-eluting spots. |
| Product Streaking | Acidic Silica: The basic amine is interacting strongly with the stationary phase. | Add a Base Modifier: As described in FAQ Q4, add 0.5-1% triethylamine to your eluent. |
| No Elution/Low Recovery | Irreversible Adsorption: The compound is too polar and has bound irreversibly to the silica gel. | 1. Increase Eluent Polarity Drastically: Flush the column with a highly polar mixture, such as 10-20% Methanol in Dichloromethane with 1% ammonia. 2. Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18 reversed-phase column for highly polar amines. |
Workflow 2: Recrystallization
Recrystallization is a highly effective method for achieving excellent purity, provided a suitable solvent can be found.[10]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. Solution is Too Concentrated: The compound's solubility limit is exceeded before the solution cools sufficiently for ordered crystal growth. 2. Cooling is Too Rapid: Fast cooling does not allow time for crystal lattice formation. | 1. Add More Hot Solvent: Add more of the hot recrystallization solvent until the oil redissolves, then allow it to cool slowly. 2. Slow Cooling: Insulate the flask to ensure very slow cooling. If oils persist, reheat, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly again. |
| No Crystals Form | 1. Solution is Too Dilute: The solution is not saturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. | 1. Reduce Solvent Volume: Gently evaporate some of the solvent and attempt to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch. |
| Purity Doesn't Improve | Impurities Co-crystallize: The impurities have very similar solubility properties to the desired compound. | 1. Change Solvent System: The impurity may have different solubility in a different solvent. 2. Use an Alternative Method: The impurity may be more effectively removed by chromatography or an acid-base extraction first, followed by recrystallization. |
Section 3: Detailed Protocols & Methodologies
General Purification Workflow
The choice of purification strategy depends on the nature of the crude material and the impurities present.
Protocol 1: Purification by Flash Column Chromatography
-
Preparation: Dry pack a glass column with silica gel.
-
Slurry Loading: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., Dichloromethane or Methanol), add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Equilibration: Add the dry-loaded sample to the top of the column and carefully add sand. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
-
Elution: Begin elution with your chosen solvent system (e.g., 98:2 Dichloromethane/Methanol + 0.5% Triethylamine). Collect fractions and monitor by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Acid-Base Extraction
This protocol is excellent for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). The basic amine will move into the aqueous layer as its hydrochloride salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 3M NaOH or solid K2CO3 until the pH is >12. The free amine will either precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution with fresh organic solvent (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free amine.
Section 4: Advanced Topic - Diastereomer Separation
Separating the cis and trans diastereomers of this compound is a significant challenge. While they can sometimes be separated by high-performance flash chromatography with a very shallow solvent gradient, fractional recrystallization is another powerful technique to consider.
Fractional Recrystallization Strategy:
-
Find a solvent system where the solubility of the two diastereomers is noticeably different. This requires empirical screening.
-
Dissolve the mixture in the minimum amount of boiling solvent.
-
Allow the solution to cool very slowly. The less soluble diastereomer should crystallize out first.
-
Filter this first crop of crystals. The mother liquor will now be enriched in the more soluble diastereomer.
-
Concentrate the mother liquor and cool again to obtain a second crop of crystals, which should be enriched in the second diastereomer.
-
Repeat the process on both batches, checking the diastereomeric ratio of each fraction by NMR or HPLC, until the desired purity is achieved for each isomer.
For analytical and small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase may also be effective.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole stability issues and degradation pathways
Welcome to the technical support center for 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this bicyclic amine. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.
Introduction: Understanding the Molecule
This compound is a saturated heterocyclic compound featuring a bicyclic pyrrolidine core with a phenyl group attached to one of the nitrogen atoms. This structure contains a tertiary amine (N-phenyl) and a secondary amine, both of which are susceptible to specific degradation pathways. Understanding the inherent reactivity of these functional groups is key to mitigating stability issues. Bicyclic aliphatic amines are valuable scaffolds in medicinal chemistry due to their rigid conformations, which can enhance binding affinity and metabolic stability in drug candidates. However, the amine functionalities also present challenges in terms of handling and storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound.
Issue 1: Sample Discoloration (Yellowing or Browning)
Question: My initially colorless or pale-yellow solution of this compound has turned yellow or brown over time. What is the likely cause, and how can I prevent this?
Answer:
Discoloration is a primary indicator of chemical degradation, most commonly due to oxidation. The N-phenyl and secondary amine moieties in the molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.
-
Causality: Aromatic amines are particularly prone to oxidation, often forming colored byproducts. The oxidation can proceed through the formation of radical cations, leading to complex polymerization reactions or the formation of quinone-like structures if the phenyl ring is hydroxylated. The secondary amine is also susceptible to oxidation, potentially forming nitroxides or other colored species.
-
Preventative Measures:
-
Inert Atmosphere: Always store and handle the compound under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photolytic degradation, which can catalyze oxidative processes.
-
Solvent Purity: Use high-purity, peroxide-free solvents for your solutions. Ethers, for example, can form peroxides that will accelerate the degradation of amines.
-
Chelating Agents: If metal contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.
-
Issue 2: Appearance of Precipitate or Haze in Solution
Question: I have observed a precipitate or haziness forming in my stock solution of this compound. What could be causing this?
Answer:
Precipitation can result from several factors, including the formation of insoluble degradation products, reaction with atmospheric components, or changes in solubility due to solvent evaporation or temperature fluctuations.
-
Causality:
-
Carbon Dioxide Absorption: Amines can react with atmospheric carbon dioxide to form carbamate salts, which may have lower solubility in organic solvents.
-
Oxidative Degradation: As mentioned above, oxidation can lead to the formation of higher molecular weight, polymerized byproducts that are often less soluble.
-
Hydrolysis: If moisture is present, hydrolysis of the N-phenyl bond is a possibility, although generally slow for N-aryl amines. However, the formation of salts with any acidic impurities in the solvent could lead to precipitation.
-
-
Troubleshooting & Prevention:
-
Work in a Dry Environment: Use dry solvents and handle the compound in a glovebox or under a stream of dry inert gas to minimize exposure to moisture and CO2.
-
Solvent Choice: Ensure the chosen solvent is appropriate for the desired concentration and storage temperature.
-
Filtration: If a precipitate has formed, it may be possible to filter the solution to remove the insoluble material, but it is crucial to first analyze both the supernatant and the precipitate to understand the nature of the degradation.
-
Issue 3: Inconsistent Experimental Results or Loss of Potency
Question: My experiments using this compound are giving inconsistent results, or I'm observing a decrease in the compound's expected activity. Could this be a stability issue?
Answer:
Yes, inconsistent results are a classic sign of compound degradation. The formation of degradation products can introduce impurities that may interfere with your assay or simply lower the concentration of the active parent compound.
-
Causality: Any of the degradation pathways discussed (oxidation, hydrolysis, etc.) will reduce the concentration of this compound in your sample, leading to a de facto decrease in potency. Furthermore, degradation products may have their own biological or chemical activities that could interfere with your experiment.
-
Recommended Actions:
-
Purity Analysis: Regularly check the purity of your stock solutions and solid samples using techniques like HPLC-UV, LC-MS, or NMR. This will allow you to quantify the extent of degradation.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh from a solid sample that has been stored under optimal conditions.
-
Forced Degradation Study: To understand the potential degradants, consider performing a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidant) to accelerate degradation and identify the resulting products.[1][2][3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at low temperatures (2-8°C or -20°C), protected from light in a tightly sealed container, and preferably under an inert atmosphere (argon or nitrogen).
Q2: What are the primary degradation pathways I should be aware of?
A2: Based on the structure, the following are the most probable degradation pathways:
-
Oxidative Degradation: This is the most likely pathway. The tertiary N-phenyl amine can be oxidized to an N-oxide or undergo reactions on the phenyl ring. The secondary amine can also be oxidized. Amines are known to be susceptible to electron transfer oxidation to form N-oxides or hydroxylamines.[1][3]
-
Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, leading to oxidation or cleavage of the bicyclic ring system. Aromatic amines can be susceptible to photodegradation.[5]
-
Acid/Base Instability: While generally stable at neutral pH, extreme acidic or basic conditions can catalyze degradation. Strong acids may lead to ring-opening or cleavage of the N-phenyl bond. Strong bases could promote oxidation.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, likely initiated by the cleavage of C-N or C-C bonds, proceeding through a radical mechanism.[6][7][8][9]
Q3: How can I perform a simple forced degradation study?
A3: A forced degradation study can provide valuable insights into the stability of your molecule.[1][2][3][4] Here is a general protocol:
| Stress Condition | Suggested Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. | N-phenyl bond cleavage, ring opening. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. | Potential for base-catalyzed oxidation. |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. | N-oxidation, phenyl ring hydroxylation, ring cleavage. |
| Thermal Stress | Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. | C-N and C-C bond cleavage. |
| Photolytic Stress | Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. | Radical-mediated oxidation and cleavage. |
Always run a control sample (compound in solvent at room temperature, protected from light) in parallel. Analyze all samples by HPLC or LC-MS to compare the degradation profiles.
Visualizing Degradation Pathways and Workflows
Predicted Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for this compound, focusing on the susceptible amine centers.
Caption: Predicted oxidative degradation pathways.
Experimental Workflow: Stability Assessment
This workflow outlines the steps for a comprehensive stability assessment of this compound.
Caption: Workflow for stability assessment.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for Pyrrole Derivatives Reactions
Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of pyrrole chemistry. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution. This resource provides in-depth, question-and-answer-based solutions to specific issues that may arise during synthesis, purification, and handling of pyrrole derivatives.
General Troubleshooting & FAQs
This section addresses broad challenges that are common across various synthetic routes to pyrrole derivatives.
Question 1: My pyrrole synthesis is resulting in a very low yield and a complex mixture of products. What are the general factors I should investigate first?
Answer: Low yields and complex product mixtures are common frustrations in heterocyclic chemistry, often stemming from a few key factors.[1] Before extensively modifying the core reaction, it's crucial to validate your foundational parameters.
-
Purity of Starting Materials : This is the most frequent culprit. Impurities in precursors can introduce competing side reactions.[2] For instance, residual acid or base can disrupt pH-sensitive steps, while other reactive impurities can consume your reagents. It is always advisable to use freshly purified reagents, especially for sensitive compounds like nitroalkenes or α-haloketones.[1][2][3]
-
Reaction Conditions : Pyrrole syntheses can be highly sensitive to temperature, reaction time, and solvent choice.[1] Overly aggressive heating can lead to degradation of the starting materials or the desired pyrrole product.[4] Conversely, insufficient temperature may lead to an incomplete reaction. Careful optimization for your specific substrates is critical.
-
Stoichiometry of Reactants : An incorrect ratio of reactants is a simple but common error that results in the incomplete conversion of the limiting reagent.[1]
-
Presence of Moisture or Air : Many pyrrole syntheses are sensitive to moisture and atmospheric oxygen.[1][2] Pyrroles themselves can be unstable and prone to oxidation or polymerization, often presenting as a darkening of the reaction mixture or purified product.[2][5][6] When necessary, using dry solvents under an inert atmosphere (e.g., nitrogen or argon) is crucial.[7]
Below is a general workflow to approach these initial troubleshooting steps.
Caption: A general workflow for troubleshooting low yields.
Issues in Specific Named Reactions
While general principles apply, each named reaction for pyrrole synthesis has its unique set of common pitfalls.
Paal-Knorr Pyrrole Synthesis
This robust method condenses a 1,4-dicarbonyl compound with a primary amine or ammonia.[8][9]
Question 2: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is giving me a mixture of regioisomers. How can I improve the selectivity?
Answer: This is a classic challenge of regioselectivity. Achieving a single regioisomer depends on differentiating the reactivity of the two carbonyl groups. The initial nucleophilic attack of the amine is often the selectivity-determining step.[3]
-
Steric Hindrance : A bulky substituent adjacent to one carbonyl group will sterically hinder the amine's approach, directing the initial attack to the less hindered carbonyl.[3] You can leverage this by choosing substrates with significantly different steric profiles at the C2 and C5 positions.
-
Electronic Effects : An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[3] Conversely, an electron-donating group will deactivate the nearby carbonyl.
-
pH Control : The reaction is typically conducted under neutral or weakly acidic conditions.[3][8] Strongly acidic conditions (pH < 3) can promote a competing side reaction, leading to furan formation.[1][4][8]
Caption: Paal-Knorr mechanism showing the desired pyrrole pathway and the acid-catalyzed furan side-reaction.
Question 3: The yield of my Paal-Knorr reaction is low due to the formation of a furan byproduct. How can I suppress this?
Answer: The formation of a furan is the most common side reaction in the Paal-Knorr synthesis and occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1] The key to avoiding this is to carefully control the acidity of the reaction medium.[1] While a weak acid like acetic acid can accelerate the desired pyrrole formation, strongly acidic conditions (pH < 3) will favor the furan pathway.[8] Consider using milder catalysts or even neutral conditions, though this may require higher temperatures or longer reaction times.[1][10]
| Catalyst Type | Typical Conditions | Yield Outcome | Notes |
| Brønsted Acid (e.g., Acetic Acid) | Reflux in EtOH/AcOH | Good to Excellent | Classic method; risk of furan byproduct if too acidic.[8] |
| Lewis Acid (e.g., Sc(OTf)₃) | Room Temp in CH₂Cl₂ | Excellent | Milder conditions, suitable for acid-sensitive substrates.[9] |
| Heterogeneous Acid (e.g., Silica Sulfuric Acid) | Solvent-free, 80-100 °C | Excellent | Easy catalyst removal, environmentally friendly.[4][10] |
| No Catalyst (Neutral) | High Temp (e.g., Microwave) | Good | Avoids acid-related side reactions entirely.[11] |
Table 1. Comparison of catalyst types and their typical outcomes in Paal-Knorr synthesis.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This protocol is adapted for sterically hindered substrates where thermal energy can overcome activation barriers without requiring harsh acidic conditions.[11]
-
Reactant Preparation : In a microwave reactor vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol).
-
Catalyst Addition : Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol), if required. For many substrates, no catalyst is needed under microwave conditions.
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up : After completion, cool the reaction mixture to room temperature. Remove any solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[11]
Hantzsch Pyrrole Synthesis
A powerful multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12][13]
Question 4: My Hantzsch synthesis is giving low yields and multiple byproducts. What are the critical steps to troubleshoot?
Answer: The Hantzsch synthesis is elegant but mechanistically complex, presenting several potential failure points. The key is to ensure the desired reaction cascade proceeds faster than competing side reactions.[3]
-
Efficient Enamine Formation : The first step is the formation of an enamine from the β-ketoester and the amine.[13] Ensure this step is efficient by using a slight excess of the amine (e.g., 1.1 eq) and allowing it to pre-mix with the β-ketoester before adding the α-haloketone.[3]
-
N-Alkylation vs. C-Alkylation : The enamine intermediate can react with the α-haloketone via either N-alkylation or the desired C-alkylation. C-alkylation is the productive pathway for pyrrole formation.[3] The choice of solvent can influence this selectivity; protic solvents like ethanol can favor the desired C-alkylation pathway.[3]
-
α-Haloketone Self-Condensation : The α-haloketone is highly reactive and can undergo self-condensation or react directly with the amine.[3] To minimize these side reactions, add the α-haloketone solution slowly to the reaction mixture containing the pre-formed enamine. This keeps the instantaneous concentration of the α-haloketone low.[3]
Caption: Decision-making workflow for troubleshooting the Hantzsch pyrrole synthesis.
Barton-Zard Pyrrole Synthesis
A valuable method for creating pyrroles from a nitroalkene and an α-isocyanoacetate.[14]
Question 5: I am struggling with the Barton-Zard reaction, getting low yields and difficult-to-separate byproducts. What are the common pitfalls?
Answer: The Barton-Zard synthesis is powerful but requires careful control over the base and reagents.[3]
-
Base Selection : The choice of base is critical. It must be strong enough to deprotonate the α-isocyanoacetate but not so strong or nucleophilic that it promotes side reactions of the sensitive nitroalkene.[3] A moderately strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred.[3][11]
-
Nitroalkene Stability : Nitroalkenes can be unstable and prone to polymerization. It is often best to use freshly prepared or purified nitroalkenes for the reaction.[3]
-
Reaction Temperature : The reaction is typically run at or below room temperature to minimize side reactions and decomposition of the nitroalkene.[3]
-
Mechanism-Driven Impurities : The reaction proceeds via a Michael addition, cyclization, and elimination of the nitro group.[14] Incomplete elimination or alternative cyclization pathways can lead to nitrogen-containing byproducts that are polar and can be difficult to separate from the desired pyrrole product.[3] Careful column chromatography is usually required.
Caption: Mechanistic pathway of the Barton-Zard synthesis.[14]
Purification & Stability Challenges
Synthesizing the pyrrole is only half the battle; isolating and storing it properly is just as important.
Question 6: My purified pyrrole is a dark oil or solid, even after column chromatography. What causes this coloration and how can I fix it?
Answer: Coloration in pyrrole samples is a frequent issue, often indicating trace impurities or degradation.[7]
-
Oxidation/Polymerization : Pyrroles are electron-rich aromatic compounds and can be sensitive to air and light, leading to the formation of colored, highly conjugated oligomers or polymers.[2][7] Work quickly, and if the compound is particularly sensitive, perform purification and handling under an inert atmosphere.[7]
-
Residual Acid : Trace amounts of acid left over from the synthesis can catalyze decomposition or polymerization.[7] Ensure your workup includes a wash with a mild base like aqueous sodium bicarbonate solution to quench and remove all acidic residues.[7]
-
Charcoal Treatment : Before a final recrystallization, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated charcoal for 15-30 minutes. The charcoal can adsorb many colored impurities. Filter the charcoal off (e.g., through Celite) and then proceed with recrystallization. Note that this may slightly reduce your overall yield.[7]
Question 7: My pyrrole streaks badly on the silica gel column, leading to poor separation and low recovery. What should I do?
Answer: Streaking (or tailing) is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The nitrogen atom in the pyrrole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[7]
-
Add a Basic Modifier : The most common solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[7] Typically, 0.1-1% triethylamine (Et₃N) or pyridine is added to the solvent system. This will compete for the acidic sites and allow your pyrrole to elute more cleanly.
-
Use a Different Stationary Phase : If a basic modifier isn't effective, consider switching to a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds like pyrroles.[7]
-
Check for On-Column Decomposition : In some cases, the pyrrole may be decomposing on the silica gel itself. You can test for this by spotting your compound on a TLC plate, letting it sit in the open for 30-60 minutes, and then eluting it to see if new spots (decomposition products) have appeared.[7]
Question 8: My pyrrole derivative decomposes after a few days, even when stored in a vial. How can I improve its stability?
Answer: The inherent stability of pyrroles can vary dramatically based on their substitution pattern and isomeric form.[15]
-
Storage Conditions : As a general rule, all pyrroles should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at low temperatures (in a refrigerator or freezer).[2][7]
-
Structural Instability : Non-aromatic isomers, such as 2H-pyrroles, are thermodynamically less stable and can readily isomerize to their aromatic 1H-pyrrole counterparts.[15]
-
Electronic Effects : The electronic properties of substituents play a significant role. Electron-withdrawing groups can sometimes enhance the stability of the pyrrole core, whereas electron-donating groups can make the ring more susceptible to oxidation.[15] If stability is a major concern for your application, consider whether your synthetic design can incorporate stabilizing groups.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Side Reaction Prevention in Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center dedicated to the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this foundational heterocyclic synthesis. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your reactions.
I. Foundational Concepts: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and natural products.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][4][5] While seemingly straightforward, the synthesis is often plagued by side reactions that can significantly impact yield and purity. Understanding the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring.[1][4]
II. Troubleshooting Guide: Common Side Reactions and Their Prevention
This section addresses the most frequently encountered side reactions in the Paal-Knorr synthesis in a question-and-answer format, providing both mechanistic explanations and actionable protocols for their mitigation.
Q1: My reaction is producing a significant amount of a furan byproduct. What is happening and how can I suppress it?
A1: Mechanistic Insight and Prevention
The formation of a furan byproduct is the most common side reaction and arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material, competing with the desired reaction with the amine.[6] This is particularly prevalent under strongly acidic conditions (pH < 3) or when using amine/ammonium hydrochloride salts.[3][7]
Troubleshooting Strategies:
-
pH Control: The most critical factor is maintaining a neutral or weakly acidic reaction medium.[7] The use of a weak acid like acetic acid can accelerate the desired pyrrole formation without excessively promoting the furan cyclization.[3][7]
-
Catalyst Selection: Avoid strong Brønsted acids. Instead, opt for milder Lewis acids which can effectively catalyze the reaction under less harsh conditions.[8][9]
-
Amine Stoichiometry: Using an excess of the primary amine or ammonia can help to outcompete the intramolecular cyclization of the dicarbonyl compound.[7]
Experimental Protocol: Minimizing Furan Formation with a Mild Lewis Acid Catalyst
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-dicarbonyl compound (1.0 equiv) in a suitable dry solvent (e.g., toluene, ethanol, or solvent-free).[10]
-
Amine Addition: Add the primary amine (1.1-1.5 equiv).
-
Catalyst Introduction: Introduce a mild Lewis acid catalyst (e.g., Sc(OTf)₃ (1 mol%), Bi(NO₃)₃, or ZnBr₂).[4][9][11]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q2: My reaction mixture is turning dark and forming insoluble polymeric material. What is the cause and how can I prevent it?
A2: Mechanistic Insight and Prevention
The formation of tar and polymeric materials is often a result of substrate decomposition under harsh reaction conditions, such as prolonged heating at high temperatures in the presence of strong acids.[2][3][9] This is especially problematic for sensitive substrates.
Troubleshooting Strategies:
-
Milder Reaction Conditions: The key is to employ milder conditions. This can be achieved by:
-
Lowering the Reaction Temperature: Optimize the temperature to find a balance between a reasonable reaction rate and minimal substrate degradation.[6]
-
Using Milder Catalysts: As with furan prevention, switching to a milder Lewis acid can be highly effective.[9] A variety of metal-based catalysts have been shown to be effective.[11]
-
Solvent Selection: In some cases, using a high-boiling aprotic solvent like toluene or DMF can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[9]
-
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to circumvent the formation of degradation products.[12][13][14] It allows for rapid and uniform heating, significantly reducing reaction times and often leading to cleaner reactions with higher yields.[12][14][15][16]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
-
Reactant Preparation: In a dedicated microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv), the primary amine (1.1 equiv), and a suitable solvent (e.g., ethanol/water 1:1) or perform the reaction solvent-free.[10][12] A catalyst may not be necessary under microwave conditions, but if needed, a mild Lewis acid can be added.[9]
-
Reaction Execution: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 3-10 minutes).[9][13] Monitor the internal pressure to ensure it remains within safe limits.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Dry, filter, and concentrate the organic phase. Purify the crude product as needed.[9]
Q3: I am observing Michael-type addition byproducts. How does this occur and what are the solutions?
A3: Mechanistic Insight and Prevention
Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[17][18] In the context of the Paal-Knorr synthesis, if the 1,4-dicarbonyl compound has an α,β-unsaturated moiety, the amine can act as a nucleophile and add to the β-position, leading to undesired byproducts. This is more likely to occur under basic conditions which can generate a higher concentration of the free amine nucleophile.
Troubleshooting Strategies:
-
Control of Basicity: Avoid strongly basic conditions. If a base is required, use a non-nucleophilic base in stoichiometric amounts.
-
Protecting Groups: If the α,β-unsaturation is not essential for the final product, consider protecting the double bond before the Paal-Knorr reaction and deprotecting it afterward.
-
Reaction Sequencing: It may be possible to introduce the α,β-unsaturation after the pyrrole ring has been formed, thus avoiding the Michael addition side reaction altogether.
Q4: The reaction is sluggish and gives incomplete conversion. What factors should I consider?
A4: Troubleshooting Guide
Slow or incomplete reactions can be attributed to several factors:
-
Substrate Reactivity:
-
Catalyst Choice and Concentration: The choice and amount of catalyst are crucial. An insufficient amount of a weak acid may not be enough to catalyze the reaction effectively. Conversely, too much of a strong acid can lead to the side reactions discussed above.[6] Experimenting with different Brønsted or Lewis acids and optimizing their concentration is recommended.[6]
-
Temperature: While high temperatures can cause decomposition, a temperature that is too low may result in a very slow reaction rate. Careful optimization of the reaction temperature is necessary.[6]
III. Modern Approaches to Mitigate Side Reactions
Recent advancements in organic synthesis have led to the development of "greener" and more efficient modifications of the Paal-Knorr synthesis that inherently minimize side reactions.[2][3]
-
Catalyst and Solvent-Free Conditions: For certain substrates, the Paal-Knorr reaction can be carried out under catalyst and solvent-free conditions, simply by stirring the reactants at room temperature.[10]
-
Use of Novel Catalysts: A wide range of modern catalysts have been developed, including various Lewis acids,[8] solid-supported catalysts like silica sulfuric acid,[3] and even naturally occurring organic acids.[19] These catalysts often allow the reaction to proceed under milder conditions with higher yields and selectivity.
-
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, often enabling the reaction to proceed at room temperature without the need for an additional acid catalyst.[4]
IV. Data Summary and Visualization
Table 1: Catalyst Performance in the Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Amount (mol%) | Time (min) | Yield (%) |
| Sc(OTf)₃ | 1 | 10 | 98 |
| In(OTf)₃ | 1 | 15 | 95 |
| Yb(OTf)₃ | 1 | 20 | 92 |
| Bi(OTf)₃ | 1 | 30 | 90 |
| p-TsOH | 10 | 60 | 85 |
| Acetic Acid | 20 | 120 | 75 |
Adapted from various sources to illustrate comparative performance.
Diagram 1: Paal-Knorr Pyrrole Synthesis and Competing Furan Formation
Caption: Competing pathways in the Paal-Knorr synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: A logical workflow for troubleshooting low yields.
V. Frequently Asked Questions (FAQs)
Q: Can I use secondary amines in the Paal-Knorr synthesis? A: No, the Paal-Knorr synthesis requires ammonia or a primary amine. The nitrogen atom of the amine must have two hydrogen atoms to be eliminated as water during the aromatization step to form the pyrrole ring.
Q: Are there any functional groups that are incompatible with the Paal-Knorr synthesis? A: Yes, substrates containing acid-sensitive functional groups may be problematic under traditional Paal-Knorr conditions.[3][4] In such cases, it is crucial to use milder catalysts and reaction conditions, or to employ protecting group strategies.
Q: How can I purify my pyrrole product if it is unstable? A: Some pyrroles can be unstable and prone to polymerization or oxidation. If you encounter an unstable product, it may be necessary to protect the pyrrole nitrogen immediately after the reaction, for example, with a trimethylsilyl ethoxy methoxy (SEM) group, before proceeding with purification.[5]
Q: Is it possible to synthesize N-unsubstituted pyrroles using this method? A: Yes, N-unsubstituted pyrroles can be synthesized by using ammonia or an ammonia precursor, such as ammonium acetate, as the amine source.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 13. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 17. byjus.com [byjus.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
analytical method development for 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole purity assessment
Technical Support Center: Purity Assessment of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
Welcome to the technical support center for the analytical method development of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accurate purity assessment of this complex molecule.
The unique structure of this compound, featuring a bicyclic amine core and a chiral center, presents specific challenges in analytical method development. This guide offers practical, field-proven insights to navigate these complexities, ensuring the development of robust and reliable stability-indicating methods.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering a systematic approach to problem-solving.
High-Performance Liquid Chromatography (HPLC) Issues
Q1: I'm observing poor peak shape (tailing) for the main analyte peak. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the amine groups and residual silanols on the silica-based stationary phase of the HPLC column.[1]
-
Causality: The lone pair of electrons on the nitrogen atoms in your molecule can interact with acidic silanol groups on the column packing material. This interaction is stronger than the desired reversed-phase partitioning, leading to a portion of the analyte molecules being retained longer, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of your mobile phase to suppress the ionization of the silanol groups. A pH above 7 is often effective. However, be mindful of the column's pH stability.
-
Use of a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). These "tailing suppressors" will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.
-
Column Selection: Opt for a column with a highly deactivated, end-capped stationary phase. Modern columns are designed with minimal residual silanols. Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivity and improved peak shape for aromatic and basic compounds.
-
Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[1]
-
Q2: My analyte is showing low retention on a standard C18 column. How can I increase its retention time?
A2: Low retention for a moderately polar compound like this compound on a C18 column can be due to a mobile phase that is too "strong" (high organic content) or insufficient interaction with the stationary phase.
-
Causality: The retention in reversed-phase chromatography is driven by the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. If the mobile phase is too similar in polarity to your analyte, or too strong of a solvent, the analyte will spend less time interacting with the stationary phase, leading to early elution.
-
Troubleshooting Steps:
-
Decrease Organic Modifier Content: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the mobile phase polarity and promote greater interaction with the C18 stationary phase.
-
Change Organic Modifier: If you are using methanol, switching to acetonitrile can sometimes increase retention for certain compounds due to different solvent strengths and interaction mechanisms.
-
Consider a Different Stationary Phase: A phenyl-based column might provide better retention through π-π interactions between the phenyl ring on your analyte and the stationary phase.[2]
-
Explore HILIC Mode: For highly polar compounds that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[2]
-
Q3: I am seeing extraneous or "ghost" peaks in my chromatogram. What is the source of this issue?
A3: Ghost peaks are spurious peaks that are not related to the injected sample and can arise from several sources.[3]
-
Causality: These peaks can be due to carryover from a previous injection, impurities in the mobile phase, or contamination within the HPLC system itself.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent (the same as your sample diluent) to see if the ghost peak is still present. If it is, the issue is likely not with your sample but with the system or mobile phase.
-
Check Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives. Impurities in lower-grade solvents can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Injector Carryover: Some compounds can adsorb to the injector needle or valve. Develop a robust needle wash procedure using a strong solvent to clean the injection system between runs.[4]
-
System Contamination: If the problem persists, systematic cleaning of the HPLC components (pump, degasser, tubing) may be necessary.
-
Gas Chromatography (GC) Issues
Q1: Can I use Gas Chromatography for the purity assessment of this compound?
A1: While HPLC is generally the preferred method for non-volatile compounds, GC can be a viable option for the analysis of this compound, particularly for assessing volatile impurities.[5][6] However, the inherent properties of this amine-containing molecule present challenges.
-
Causality: Amines are known to be problematic in GC analysis due to their polarity and potential for interaction with active sites in the GC system, leading to poor peak shape and low response.[7] The relatively high molecular weight and low volatility of your compound may also require high inlet and oven temperatures, which could lead to thermal degradation.
-
Considerations and Solutions:
-
Derivatization: To improve volatility and reduce peak tailing, derivatization is often necessary for amines.[7][8] Acylation or silylation can be effective in masking the active amine groups.
-
Column Selection: A base-deactivated column is essential to minimize interactions. Wax-based columns or specialized amine-specific columns are recommended.
-
Inlet Liner: Use a deactivated inlet liner to prevent adsorption and degradation of the analyte in the hot injection port.
-
Temperature Program: A carefully optimized temperature program is crucial to ensure elution without thermal decomposition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I develop a stability-indicating method for this compound?
A1: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9] The key to developing such a method is to perform forced degradation studies.
-
Forced Degradation Studies: These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[10][11] This helps in understanding the degradation pathways and ensuring the analytical method can separate these degradants from the main peak.[12][13]
-
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines.[10]
-
-
Method Development Workflow:
Caption: Workflow for Stability-Indicating Method Development.
Q2: What are the critical parameters to consider during HPLC method validation according to ICH Q2(R1) guidelines?
A2: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[14] According to the ICH Q2(R1) guideline, the following parameters are essential for a purity method.[15][16]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[16] | Peak purity analysis (e.g., using a PDA detector) should show no co-elution. Resolution between the main peak and the closest eluting impurity should be >1.5. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[16] | For impurities: Reporting threshold to 120% of the specification. For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120% for concentrations at the specification limit. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 5% for impurities at the specification level. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of approximately 3:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like pH, mobile phase composition, and flow rate are slightly varied. |
Q3: Given the chiral center in this compound, do I need to develop a chiral separation method?
A3: Yes, if the drug substance is intended to be a single enantiomer, a chiral separation method is crucial. Regulatory agencies require control over the stereoisomeric purity of chiral drugs.
-
Causality: Enantiomers can have different pharmacological and toxicological profiles. Therefore, it is essential to control the amount of the unwanted enantiomer in the final drug substance.
-
Approach to Chiral Method Development:
-
Column Screening: Chiral separations are typically achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a good starting point.
-
Mobile Phase Selection: The choice of mobile phase (normal phase, polar organic, or reversed-phase) is critical and depends on the CSP.[17] A screening approach with different mobile phases is often the most effective strategy.
-
Method Optimization: Once a promising separation is achieved, optimize parameters such as mobile phase composition, flow rate, and temperature to maximize resolution.
-
Q4: What role does Mass Spectrometry (MS) play in purity assessment?
A4: Mass Spectrometry is a powerful tool for the identification and characterization of impurities.[18][19] While UV detection is typically used for quantification in HPLC, MS provides crucial structural information.
-
Key Applications:
-
Impurity Identification: LC-MS can provide the molecular weight of unknown peaks in your chromatogram. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, which is invaluable for structure elucidation.[18][20]
-
Confirmation of Degradation Pathways: By identifying the structures of degradation products formed during forced degradation studies, you can confirm the degradation pathways of your molecule.
-
Trace Level Analysis: Techniques like triple-quadrupole MS are highly sensitive and can be used to quantify impurities at very low levels, such as potentially genotoxic impurities.[18]
Caption: Workflow for Impurity Identification using Mass Spectrometry.
-
References
- 1. maxisci.com [maxisci.com]
- 2. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 3. uhplcs.com [uhplcs.com]
- 4. halocolumns.com [halocolumns.com]
- 5. ccsknowledge.com [ccsknowledge.com]
- 6. bre.com [bre.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. jordilabs.com [jordilabs.com]
- 16. fda.gov [fda.gov]
- 17. mdpi.com [mdpi.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. scispace.com [scispace.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Stereoselective Synthesis of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
Welcome to the technical support center for the stereoselective synthesis of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. The octahydropyrrolo[3,4-c]pyrrole core is a privileged structure in medicinal chemistry, and its stereocontrolled synthesis is crucial for developing novel therapeutics.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to facilitate a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low Diastereoselectivity in the [3+2] Cycloaddition Step
Question: My 1,3-dipolar cycloaddition reaction between an azomethine ylide and an N-phenylmaleimide is resulting in a nearly 1:1 mixture of exo and endo diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the [3+2] cycloaddition for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core is a common challenge. The transition states for the formation of the exo and endo products can be very close in energy. Here are several factors to investigate:
-
Causality: The stereochemical outcome of this concerted pericyclic reaction is dictated by the orbital interactions and steric repulsions in the transition state. The choice of catalyst, solvent, and temperature can influence the geometry of the approach of the dipole and dipolarophile, thus altering the energy difference between the exo and endo transition states.
-
Troubleshooting & Optimization:
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance diastereoselectivity. The Lewis acid coordinates to the dipolarophile (N-phenylmaleimide), lowering its LUMO energy and potentially creating a more organized, sterically demanding transition state that favors one diastereomer. For instance, SnCl₄ has been used to promote exo selectivity in formal [3+2] cycloadditions.[3]
-
Chiral Catalysts: For enantioselective synthesis, a chiral catalyst is essential. Chiral copper(II)/ferrocenyl P,N-ligand complexes have shown excellent results in achieving high diastereoselectivity (>20:1 dr) and enantioselectivity (99% ee) in similar systems.[4] Chiral phosphoric acids have also been employed as effective catalysts in related cycloaddition reactions.[5]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile). Chlorinated solvents have been found to provide a good balance of yield and selectivity in some cases.[6]
-
Temperature: Lowering the reaction temperature generally increases selectivity. The smaller energy difference between the two transition states becomes more significant at lower temperatures. Consider running the reaction at 0 °C or even -78 °C.
-
| Parameter | Recommendation for Improving Diastereoselectivity | Rationale |
| Catalyst | Screen various Lewis acids (e.g., SnCl₄, Mg(OTf)₂) or chiral catalysts (e.g., Cu(OTf)₂/chiral ligand). | Lewis acids and chiral catalysts can create a more rigid and sterically defined transition state, favoring one diastereomeric outcome. |
| Solvent | Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, Toluene). | Solvent polarity can influence the stability of the transition states and the conformation of the reactants. |
| Temperature | Decrease the reaction temperature (e.g., from room temperature to 0 °C or -78 °C). | Lower temperatures amplify the effect of small energy differences between the competing transition states, leading to higher selectivity. |
Problem 2: Poor Yield of the Desired Product
Question: My reaction is showing low conversion to the desired this compound, and I'm observing significant amounts of starting material and some unidentifiable byproducts. What could be the cause and how can I improve the yield?
Answer: Low yields can stem from a variety of factors, including inefficient generation of the reactive intermediate (azomethine ylide), decomposition of reactants or products, or competing side reactions.
-
Causality: The formation of the azomethine ylide from an α-amino acid ester and an aldehyde is a reversible condensation reaction. Incomplete formation of this key intermediate will directly lead to low product yield. Furthermore, azomethine ylides can be unstable and prone to side reactions like dimerization if the intramolecular cycloaddition is not sufficiently rapid.
-
Troubleshooting & Optimization:
-
Azomethine Ylide Generation: Ensure the efficient formation of the azomethine ylide. If generating it via condensation, the removal of water is critical. The use of a Dean-Stark trap or the addition of drying agents like molecular sieves can drive the equilibrium towards the ylide.
-
Reaction Concentration: The concentration of the reaction can play a crucial role. For an intramolecular cycloaddition, high dilution may be favored to minimize intermolecular side reactions like dimerization. Conversely, for an intermolecular reaction, a higher concentration might be necessary to ensure a sufficient reaction rate.
-
Inert Atmosphere: If any of your starting materials or the azomethine ylide are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and used at an optimal loading. For catalytic reactions, a small amount of impurity can have a significant negative impact on the reaction rate and yield.
-
Problem 3: Difficulty in Separating Diastereomers
Question: I have successfully synthesized the this compound, but I am struggling to separate the exo and endo diastereomers by column chromatography. Are there any alternative purification strategies?
Answer: The separation of diastereomers with similar polarities can be challenging. While optimizing your chromatographic conditions should be the first step, other techniques can be employed.
-
Causality: Diastereomers have different physical properties, but if their structures are very similar, these differences, including polarity, can be minimal, making chromatographic separation difficult.
-
Troubleshooting & Optimization:
-
Chromatography Optimization:
-
Stationary Phase: Experiment with different silica gel mesh sizes or consider alternative stationary phases like alumina or reverse-phase silica.
-
Solvent System: Conduct a thorough screen of solvent systems with varying polarities and compositions. A shallow gradient elution can sometimes improve separation.
-
-
Derivatization: If the diastereomers contain a suitable functional group (e.g., a secondary amine), you can derivatize them with a chiral or achiral agent to create new compounds with significantly different physical properties, making them easier to separate. The derivatizing agent can then be removed in a subsequent step.
-
Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble diastereomer may crystallize out. Seeding with a pure crystal can sometimes aid this process.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the stereoselective synthesis of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrroles?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an N-substituted maleimide.[7] The azomethine ylide is often generated in situ from the condensation of an α-amino acid ester (like glycine methyl ester) with an aldehyde, or from the thermolysis of specific aziridines.[8] The stereoselectivity of this reaction can be controlled by using chiral catalysts, chiral auxiliaries, or by carefully selecting the reaction conditions.[4][6]
Caption: A simplified workflow for the [3+2] cycloaddition synthesis.
Q2: How does the N-phenyl substituent influence the stereoselectivity of the reaction?
A2: The N-phenyl group on the maleimide can influence the stereochemical outcome through both steric and electronic effects. Sterically, it can hinder the approach of the azomethine ylide from one face of the dipolarophile, favoring the formation of one diastereomer. Electronically, the phenyl group can affect the electron density of the double bond in the maleimide, which in turn can influence the rate and selectivity of the cycloaddition.
Q3: Are there alternative methods to the [3+2] cycloaddition for synthesizing the octahydropyrrolo[3,4-c]pyrrole core?
A3: While the [3+2] cycloaddition is the most common, other strategies exist. These can include multi-step sequences involving the formation of one pyrrolidine ring followed by the annulation of the second. For instance, catalytic hydrogenation of highly substituted pyrrole systems has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity.[9][10] Another approach could involve the intramolecular cyclization of a suitably functionalized precursor.
Caption: A decision tree for troubleshooting low stereoselectivity.
Experimental Protocols
Representative Protocol for a Catalytic Asymmetric [3+2] Cycloaddition
This protocol is a generalized procedure based on literature precedents for similar transformations.[4]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (5 mol%) and the chiral ligand (e.g., a ferrocenyl P,N-ligand, 5.5 mol%) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: In a separate flame-dried flask, add the N-phenylmaleimide (1.0 equiv) and the α-amino acid ester (e.g., glycine methyl ester, 1.2 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the flask containing the maleimide and amino acid ester.
-
Addition of Aldehyde: Slowly add the aldehyde (1.2 equiv) to the reaction mixture at the desired temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound. The diastereomeric ratio and enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYNTHESIS OF OCTAHYDROPYRROLO[3,4-<i>c</i>]PYRROLES BY THERMOLYSIS OF <i>N</i>-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Dopamine Receptor Ligands: Evaluating the 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole Scaffold in the Context of Established Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Complex Landscape of Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a vast array of physiological processes within the central nervous system (CNS), including motor control, cognition, motivation, and reward. Dysfunction of the dopaminergic system is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. The five dopamine receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, represent key targets for therapeutic intervention.
The development of subtype-selective dopamine receptor ligands is a cornerstone of modern neuropharmacology. While numerous ligands have been synthesized, achieving high selectivity and a desirable functional profile (full agonist, partial agonist, or antagonist) remains a significant challenge. This guide provides a comparative analysis of various classes of dopamine receptor ligands, with a special focus on the structural class of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole.
A Note on this compound: As of the writing of this guide, publicly accessible pharmacological data (binding affinities and functional potencies) for this compound at dopamine receptors is limited. Therefore, this guide will focus on a comparative analysis of its structural framework, the octahydropyrrolo[3,4-c]pyrrole core, in the context of well-characterized dopamine receptor ligands. This approach will provide a valuable framework for researchers interested in exploring this and related chemical scaffolds for novel CNS drug discovery.
The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure in CNS Drug Discovery
The octahydropyrrolo[3,4-c]pyrrole core is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry. Its conformational constraint can lead to higher binding affinity and selectivity for specific receptor subtypes. This scaffold serves as a versatile building block for creating diverse chemical libraries targeting various CNS receptors. The introduction of a phenyl group at the 2-position, as in this compound, introduces an aromatic moiety that can engage in crucial interactions with the receptor binding pocket.
Figure 1: The core chemical structure of this compound, highlighting the rigid bicyclic system and the appended phenyl group.
Comparative Pharmacological Profiles of Dopamine Receptor Ligands
To understand the potential of the this compound scaffold, it is essential to compare it with established dopamine receptor ligands with diverse pharmacological profiles. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key reference compounds at human dopamine receptor subtypes.
Binding Affinities (Ki, nM) of Selected Dopamine Receptor Ligands
| Ligand | D1 | D2 | D3 | D4 | D5 | Primary Functional Activity |
| Dopamine | 260 | 32 | 18 | 45 | 14 | Endogenous Agonist |
| SKF-81297 | 0.8 | 170 | 230 | 1200 | 0.5 | D1-like Agonist |
| SCH-23390 | 0.2 | 2300 | 1800 | 3500 | 0.3 | D1-like Antagonist |
| Quinpirole | 4800 | 38 | 1.5 | 120 | 5200 | D2-like Agonist |
| Haloperidol | 220 | 1.2 | 0.7 | 5 | 180 | D2-like Antagonist |
| Aripiprazole | 1100 | 0.34 | 0.8 | 44 | 15 | D2 Partial Agonist |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used.
Functional Potencies (EC50/IC50, nM) of Selected Dopamine Receptor Ligands
| Ligand | D1 (cAMP ↑) | D2 (cAMP ↓) | D3 (cAMP ↓) | D4 (cAMP ↓) | D5 (cAMP ↑) |
| Dopamine | 4.6 | 49 | 5.2 | 13 | 2.5 |
| SKF-81297 | 0.6 | >10,000 | >10,000 | >10,000 | 0.4 |
| SCH-23390 | (IC50) 0.3 | >10,000 | >10,000 | >10,000 | (IC50) 0.2 |
| Quinpirole | >10,000 | 12 | 3.1 | 45 | >10,000 |
| Haloperidol | (IC50) 250 | (IC50) 1.5 | (IC50) 1.0 | (IC50) 7 | (IC50) 200 |
| Aripiprazole | (IC50) 1200 | (EC50) 9.3 (partial) | (EC50) 2.6 (partial) | (EC50) 4.3 (partial) | (IC50) 18 |
Note: EC50 values represent agonist potency, while IC50 values represent antagonist potency. Aripiprazole acts as a partial agonist at D2-like receptors.
Experimental Protocols for Ligand Characterization
The determination of a ligand's pharmacological profile relies on a suite of robust and reproducible in vitro and in vivo assays. Here, we detail the methodologies for two fundamental in vitro assays.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the affinity of a ligand for a specific receptor by competing with a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound is added at varying concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibition constant (Ki), which reflects the affinity of the test ligand for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the dopamine receptor subtype of interest.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH-23390 for D1-like receptors).
-
Add the unlabeled test compound at a range of concentrations. Include wells with no test compound (total binding) and wells with a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Figure 2: Workflow of a radioligand binding assay.
cAMP Functional Assay: Assessing G-protein Coupling
This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of cyclic adenosine monophosphate (cAMP), a key second messenger in dopamine receptor signaling.
Principle: D1-like receptors are coupled to the Gs protein, which stimulates adenylyl cyclase to produce cAMP. D2-like receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. By measuring changes in intracellular cAMP, the functional activity of a ligand can be determined.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the dopamine receptor subtype of interest.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Accumulation Assay (for D1-like Receptors):
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add the test compound at various concentrations.
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
cAMP Inhibition Assay (for D2-like Receptors):
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate adenylyl cyclase with forskolin to induce a basal level of cAMP production.
-
Add the test compound at various concentrations.
-
Incubate and then measure the intracellular cAMP levels. A decrease in cAMP indicates an agonist effect.
-
-
Data Analysis:
-
For agonists, plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of the maximal effect) and Emax (maximal effect).
-
For antagonists, co-incubate increasing concentrations of the antagonist with a fixed concentration of a known agonist. Plot the response against the antagonist concentration to determine the IC50.
-
Figure 3: Workflow of a cAMP functional assay.
Structure-Activity Relationship (SAR) Insights
The pharmacological profiles of the comparator ligands reveal key structural features that govern their interactions with dopamine receptors:
-
The Catechol Moiety: The two hydroxyl groups on the phenyl ring of dopamine are crucial for its high affinity and agonist activity at both D1-like and D2-like receptors, forming hydrogen bonds with serine residues in the binding pocket.
-
The Basic Amine: The protonated amine group is essential for forming an ionic bond with a conserved aspartate residue in transmembrane domain 3 of all dopamine receptors.
-
Substitutions on the Phenyl Ring and Amine: Modifications to these regions can dramatically alter subtype selectivity and functional activity. For example, the bulky N-substituent in SCH-23390 contributes to its high D1-like selectivity.
-
Rigid Scaffolds: The rigid structures of many potent and selective ligands, such as the benzazepine core of SKF-81297 and the ergoline scaffold of bromocriptine, pre-organize the pharmacophoric elements in a conformation favorable for binding to a specific receptor subtype.
The this compound scaffold incorporates a basic amine and a phenyl group, both of which are common features in dopamine receptor ligands. The rigid bicyclic core could confer a specific orientation of these groups, potentially leading to high affinity and selectivity. The lack of a catechol group suggests that it is unlikely to be a potent, full agonist in the same manner as dopamine. Its profile is more likely to be that of an antagonist or a partial agonist, depending on the precise interactions of the phenyl ring and the bicyclic system within the receptor binding site.
Potential Therapeutic Applications
The therapeutic application of a dopamine receptor ligand is directly linked to its subtype selectivity and functional activity:
-
D1-like Agonists: Have been investigated for the treatment of cognitive deficits in schizophrenia and Parkinson's disease.
-
D1-like Antagonists: Have shown potential as atypical antipsychotics.
-
D2-like Agonists: Are the mainstay treatment for the motor symptoms of Parkinson's disease.
-
D2-like Antagonists: Are effective in treating the positive symptoms of schizophrenia.
-
D2 Partial Agonists: Such as aripiprazole, offer a unique "dopamine stabilizing" effect, acting as agonists in a low dopamine state and antagonists in a high dopamine state, which can be beneficial in treating schizophrenia and bipolar disorder with a lower incidence of side effects.
-
D3 Selective Ligands: Are being explored for the treatment of addiction and depression.
A novel compound based on the this compound scaffold could potentially be developed for any of these applications, depending on its specific pharmacological profile. If it demonstrates high selectivity for a particular subtype, it could offer a more targeted therapeutic approach with fewer off-target side effects.
A Comparative Guide to Octahydropyrrolopyrrole Derivatives in Neuropharmacology
In the landscape of neuropharmacology, the rigid, bicyclic structure of the octahydropyrrolopyrrole scaffold has emerged as a privileged motif for the design of potent and selective ligands targeting a range of central nervous system (CNS) receptors. This guide provides a comparative analysis of key octahydropyrrolopyrrole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols. By understanding the structure-activity relationships (SAR) and pharmacological profiles of these compounds, we can accelerate the development of novel therapeutics for neurological and psychiatric disorders.
The Octahydropyrrolopyrrole Scaffold: A Versatile Platform
The octahydropyrrolopyrrole core, a bicyclic diamine, offers a three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for various CNS targets.[1] Its rigid nature reduces conformational flexibility, a desirable trait in drug design that can lead to improved potency and reduced off-target effects. This scaffold has been successfully employed as a bioisosteric replacement for other cyclic structures, such as the piperazine ring, often leading to enhanced pharmacological properties.[1][2]
Comparative Analysis of Octahydropyrrolopyrrole Derivatives
This section details the comparative performance of notable octahydropyrrolopyrrole derivatives targeting two key receptors in neuropharmacology: the metabotropic glutamate receptor 1 (mGlu1) and the orexin receptors (OX1 and OX2).
Negative Allosteric Modulators (NAMs) of mGlu1
Metabotropic glutamate receptor 1 plays a crucial role in synaptic plasticity and is a target for disorders such as anxiety and chronic pain. The development of selective NAMs for mGlu1 is a promising therapeutic strategy. The following table compares octahydropyrrolopyrrole-based mGlu1 NAMs.
| Compound ID | Structure | h mGlu1 IC50 (nM) | r mGlu5 IC50 (nM) | Selectivity (mGlu5/mGlu1) | Reference |
| 8 | Adamantyl amide derivative | 410 | 3360 | 8.2 | [1] |
| 1 (Piperazine analog) | Adamantyl amide derivative | >3000 | - | - | [1] |
Table 1: Comparative in vitro potency and selectivity of an octahydropyrrolopyrrole derivative (8) and its piperazine analog (1) as mGlu1 NAMs. The data highlights the significant increase in potency achieved by replacing the piperazine ring with the octahydropyrrolopyrrole scaffold.[1]
The direct replacement of the piperazine ring with the octahydropyrrolopyrrole scaffold in compound 8 resulted in a greater than seven-fold increase in potency at the human mGlu1 receptor compared to its piperazine counterpart.[1] Furthermore, compound 8 exhibited significantly reduced activity at the rat mGlu5 receptor, demonstrating favorable selectivity.[1] This underscores the utility of the octahydropyrrolopyrrole core in designing potent and selective mGlu1 NAMs.
Orexin Receptor Antagonists
The orexin system is a key regulator of wakefulness, and its antagonists are effective treatments for insomnia.[3][4] The octahydropyrrolopyrrole scaffold has been successfully utilized to develop potent dual orexin receptor antagonists (DORAs).
| Compound ID | Structure | hOX1 Ki (nM) | hOX2 Ki (nM) | In Vivo Efficacy (Rat EEG) | Reference |
| 14l | Di-fluoro substituted derivative | 303 | 178 | Demonstrated sleep promotion comparable to Suvorexant | [4][5] |
| JNJ-42847922 (34) | Clinical Candidate | 10 | 2.5 | Promotes sleep in rats | [3][6] |
Table 2: Comparative data for octahydropyrrolopyrrole-based orexin receptor antagonists. These compounds exhibit potent dual antagonism and have demonstrated in vivo efficacy in promoting sleep.[3][4][5][6]
Compound 14l emerged as a potent dual orexin receptor antagonist with a favorable pharmacokinetic profile, leading to its investigation in electroencephalography (EEG) studies where it demonstrated significant sleep-promoting effects.[4][5] Further optimization of this series led to the identification of the clinical candidate JNJ-42847922 (34) , which exhibits high potency for both OX1 and OX2 receptors and has advanced into human clinical trials for the treatment of primary insomnia.[3][6]
Experimental Protocols
To facilitate the replication and extension of these findings, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the orexin 2 receptor (OX2R).[7][8]
Materials:
-
HEK293 cell membranes expressing human OX2R
-
[³H]-EMPA (radioligabeled OX2R antagonist)
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Unlabeled test compounds
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add hOX2R membranes (typically 2 µg protein/well), a fixed concentration of [³H]-EMPA (e.g., 1.5 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.[7]
This protocol outlines a functional cell-based assay to measure the activity of mGlu1 NAMs by detecting changes in intracellular calcium.[9][10]
Materials:
-
HEK293 cells stably expressing human mGlu1
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGlu1 agonist (e.g., Quisqualate)
-
Test compounds (NAMs)
-
Fluorescence plate reader (e.g., FDSS)
Procedure:
-
Cell Plating: Seed the HEK293-hmGlu1 cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and then pre-incubate with varying concentrations of the test NAMs for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the mGlu1 agonist (e.g., the EC80 concentration of quisqualate) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: The inhibitory effect of the NAM is determined by the reduction in the agonist-induced calcium signal. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the NAM concentration.
In Vivo Behavioral Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12]
Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[12]
-
Placement: Place the animal in the center of the maze, facing one of the open arms.[13]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute period.[11]
-
Recording: Record the animal's behavior using a video camera positioned above the maze.
-
Data Analysis: Score the time spent in the open and closed arms and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
The FST is a common screening tool for potential antidepressant drugs.[14][15]
Apparatus:
-
A transparent cylindrical tank filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[15]
Procedure:
-
Placement: Gently place the animal into the water-filled cylinder.
-
Observation: Observe the animal for a 6-minute period.[16]
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
The passive avoidance test assesses long-term memory based on negative reinforcement.[17][18]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.[17]
-
Retention Trial: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.[17][18]
-
Data Analysis: An increased latency to enter the dark compartment during the retention trial indicates improved memory of the aversive experience.
Visualizing the Path Forward: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Orexin 2 Receptor Signaling and Antagonism
Experimental Workflow for In Vivo Efficacy Testing
Conclusion
The octahydropyrrolopyrrole scaffold represents a highly versatile and valuable platform for the design of novel neuropharmacological agents. The derivatives discussed in this guide demonstrate significant improvements in potency and selectivity for key CNS targets compared to earlier chemical series. The provided experimental protocols and workflows offer a practical foundation for researchers to further explore the potential of this promising chemical class. As our understanding of the intricate neurobiology of CNS disorders deepens, the continued exploration and optimization of octahydropyrrolopyrrole derivatives will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- 1. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. albany.edu [albany.edu]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 17. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 18. Passive avoidance test [panlab.com]
Efficacy of Pyrrolo[3,4-c]pyrrole-Based Analogs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic efficacy of emerging pyrrolo[3,4-c]pyrrole-based compounds in comparison to established analgesic agents. While specific research on 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole analogs is limited in publicly accessible literature, this guide will focus on the broader, more extensively studied class of fused pyrrole derivatives, including pyrrolo[3,4-c]pyridines and pyrrolo[3,4-d]pyridazinones, which share a core structural motif and have demonstrated significant potential in preclinical pain models.[1][2][3]
We will delve into the mechanistic underpinnings, comparative preclinical data, and the standardized experimental protocols essential for the evaluation of these novel chemical entities. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation analgesic therapies.
Introduction: The Rationale for Pyrrole-Based Analgesics
The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous NSAIDs like ketorolac and tolmetin.[4][5] Its structural versatility allows for the synthesis of a vast library of derivatives with diverse pharmacological profiles.[6][7] Researchers have been exploring fused pyrrole systems, such as those based on the pyrrolo[3,4-c]pyrrole core, to develop novel analgesics with potentially improved efficacy and side-effect profiles compared to current standards of care.[4][8] These investigations are primarily focused on two well-established analgesic pathways: modulation of opioid receptors and inhibition of cyclooxygenase (COX) enzymes.[2][9][10]
Mechanisms of Action: Opioid vs. Non-Opioid Pathways
The analgesic activity of the pyrrolo[3,4-c]pyrrole class of compounds appears to diverge into two principal mechanistic pathways, a critical factor in their development and potential clinical application.
Opioid Receptor Modulation
A subset of fused pyrrole derivatives has been found to interact with opioid receptors, particularly the mu (μ)-opioid receptor, which is the primary target for traditional opioid analgesics like morphine.[2] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[9][11][12]
The canonical opioid receptor signaling pathway is initiated by agonist binding, which promotes the exchange of GDP for GTP on the associated Gαi subunit of the heterotrimeric G-protein.[9] This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then enact downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[9][12]
-
Modulation of Ion Channels: The Gβγ subunit directly inhibits N-type voltage-gated calcium channels (CaV) and activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[4][12] The cumulative effect is a hyperpolarization of the neuron and a decrease in the release of nociceptive neurotransmitters like glutamate and substance P.
Cyclooxygenase (COX) Inhibition
Alternatively, many pyrrole-containing compounds function as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][9][13] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.[5][10]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6][8]
-
COX-2 is typically inducible and its expression is upregulated at sites of inflammation, where it produces prostaglandins that sensitize nociceptors to painful stimuli.[6][8]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effect by blocking the active site of COX enzymes, preventing prostaglandin synthesis.[8] The development of selective COX-2 inhibitors was a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6] Some novel pyrrole derivatives are being investigated for their potential as dual or selective COX inhibitors.[9]
Comparative Efficacy: Preclinical Data
The analgesic potential of novel compounds is typically assessed in rodent models using a battery of standardized tests. Below is a summary of reported data for various pyrrolo-pyridazine and pyrrolo-pyridine derivatives compared to standard analgesics.
| Compound Class | Test Model | Efficacy (ED₅₀, mg/kg, i.p.) | Standard Drug | Efficacy (ED₅₀, mg/kg, i.p.) | Reference(s) |
| Pyrrolo[3,4-d]pyridazinones | Writhing Test | 0.04 - 11 | Acetylsalicylic Acid | 39.15 | [2] |
| Pyrrolo[3,4-d]pyridazinones | Hot Plate Test | 3-5x higher than Morphine | Morphine | 3.39 | [2] |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Writhing Test | 3.25 - 19.2 | Aspirin | 39.15 | [10] |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Writhing Test (compounds 9 & 11 ) | 9 : 3.25 / 11 : 3.67 | Morphine | 2.44 | [10] |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Hot Plate Test | Statistically insignificant (most) | Morphine | - | [10] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.
These data indicate that certain pyrrole-based scaffolds exhibit potent analgesic activity in models of visceral chemical pain (writhing test), with some compounds demonstrating efficacy comparable to or exceeding that of aspirin and approaching that of morphine.[2][10] However, efficacy in thermal pain models (hot plate test), which assesses centrally-mediated analgesia, appears to be more variable and generally less potent than morphine.[2][10]
Standardized Experimental Protocols for Analgesic Screening
Accurate and reproducible assessment of analgesic efficacy relies on well-defined experimental protocols. The following sections detail the methodologies for key in vivo assays mentioned in the literature for testing pyrrole derivatives.
Workflow for In Vivo Analgesic Testing
Acetic Acid-Induced Writhing Test
This model is widely used to screen for peripheral analgesic activity.[14][15] Intraperitoneal injection of an irritant (acetic acid) induces a stereotypical stretching and writhing behavior, which is counted over a set period.[16]
Protocol:
-
Animal Grouping: Divide mice (typically 20-30g) into control (vehicle), standard (e.g., Aspirin), and test groups.[14]
-
Drug Administration: Administer the test compound, standard, or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
Pre-treatment Period: Allow for a 30-60 minute absorption period.
-
Induction of Writhing: Inject 1% acetic acid solution intraperitoneally (typically 1 mL per 100g of body weight).[14][16]
-
Observation: Immediately place the mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and hind-limb stretching) over a 10-minute period.[14]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Hot Plate Test
This test measures the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[2][17]
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[2][18]
-
Baseline Measurement: Gently place each mouse on the hot plate and record the latency (in seconds) to the first sign of nociception, such as hind paw licking or jumping. This is the baseline reaction time. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[2][17]
-
Drug Administration: Administer the test compound, standard (e.g., Morphine), or vehicle.
-
Post-treatment Measurement: At set time intervals (e.g., 15, 30, 60, 90, 120 minutes) after drug administration, place the mouse back on the hot plate and record the new reaction latency.[18]
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
Tail-Flick Test
Similar to the hot plate test, this method assesses the spinal reflex to a thermal stimulus and is used for evaluating centrally acting analgesics.[19][20]
Protocol:
-
Apparatus: Use a tail-flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.[19][21]
-
Baseline Measurement: Gently restrain the mouse or rat, placing its tail over the apparatus's light source. Activate the light and measure the time it takes for the animal to flick its tail away from the heat.[22][23] A cut-off time is employed to prevent burns.
-
Drug Administration: Administer the test compound, standard, or vehicle.
-
Post-treatment Measurement: Record the tail-flick latency at various time points after drug administration.[20]
-
Data Analysis: Calculate the percentage increase in reaction time to evaluate the drug's effect.[20]
Formalin Test
This model is unique as it produces a biphasic pain response and can distinguish between analgesic effects on acute nociceptive pain and inflammatory pain.[7][24]
Protocol:
-
Induction: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the rodent's hind paw.[13][25]
-
Observation: Place the animal in an observation chamber. The nociceptive response is quantified by recording the time spent licking or the number of flinches of the injected paw.
-
Biphasic Response:
-
Drug Administration: Drugs can be administered before the formalin injection to test their effects on both phases.
-
Data Analysis: The total time spent licking/flinching is calculated separately for Phase I and Phase II to determine the compound's efficacy against different pain modalities.[13]
Conclusion and Future Directions
The available preclinical evidence strongly suggests that fused pyrrole scaffolds, particularly derivatives of pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]pyridazinone, are a promising class of compounds for the development of new analgesic agents.[1][2] Certain analogs exhibit potent activity in chemical-induced pain models, with some approaching the efficacy of morphine.[10]
The key for future development lies in elucidating the precise structure-activity relationships to optimize potency and selectivity. For compounds targeting opioid receptors, the goal will be to achieve potent analgesia while minimizing the adverse effects associated with traditional opioids, such as respiratory depression and dependence. For NSAID-like compounds, achieving high selectivity for COX-2 remains a critical objective to ensure gastrointestinal safety.[6]
While direct data on this compound is not yet prevalent, the foundational research on related structures provides a robust framework and compelling rationale for the synthesis and evaluation of this specific subclass. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure that newly synthesized analogs can be accurately benchmarked against both existing standards and other emerging pyrrole-based compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. Cyclooxygenase enzymes: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Opioid Receptors: Overview [jove.com]
- 5. Cyclooxygenase [chemeurope.com]
- 6. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goodrx.com [goodrx.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. jcdr.net [jcdr.net]
- 19. Tail flick test - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 22. web.mousephenotype.org [web.mousephenotype.org]
- 23. diacomp.org [diacomp.org]
- 24. criver.com [criver.com]
- 25. farm.ucl.ac.be [farm.ucl.ac.be]
- 26. meliordiscovery.com [meliordiscovery.com]
The Ascendance of 3D Scaffolds: 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole Versus Traditional Frameworks in Modern Drug Discovery
A Senior Application Scientist's Guide to Navigating the Next Frontier of Chemical Space
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional drug scaffolds. This guide delves into the burgeoning field of three-dimensional (3D) molecular frameworks, focusing on a comparative analysis of the rigid 2-phenyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold against its more conventional, often more flexible, counterparts like piperazine and piperidine. We will explore the underlying structural rationale, comparative biological data, and the practical synthetic considerations that position this and similar 3D scaffolds as powerful tools in contemporary drug design.
The "Flatland" Dilemma: Why We Need to Move Beyond Traditional Scaffolds
For decades, drug discovery has been dominated by scaffolds that are largely aromatic and conformationally flexible. Rings like benzene, piperidine, and piperazine are ubiquitous. While their synthetic accessibility is high, this chemical space is now densely populated and heavily patented. More critically, their inherent flexibility can be a double-edged sword. While allowing for induced-fit binding to a target, this conformational freedom comes at an entropic cost upon binding, potentially lowering affinity. Furthermore, this flexibility can lead to promiscuous binding to off-target proteins, resulting in undesirable side effects.
The octahydro-pyrrolo[3,4-c]pyrrole core, particularly when substituted, introduces a rigid, bicyclic structure that projects substituents into well-defined vectors in 3D space. This pre-organization of functional groups can lead to a significant improvement in binding affinity and, crucially, selectivity.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental advantage of the this compound scaffold lies in its defined three-dimensional geometry. Unlike a simple phenylpiperazine, which has multiple low-energy conformations, the fused ring system of the pyrrolo[3,4-c]pyrrole core locks the molecule into a more constrained shape. This rigidity is a key asset for targeting complex protein binding sites.
Table 1: Comparative Analysis of Physicochemical Properties
| Property | Phenylpiperazine (Traditional) | This compound (3D Scaffold) | Rationale for Significance in Drug Design |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₂H₁₆N₂ | Foundational information for molecular weight and elemental composition. |
| Molecular Weight | 162.23 g/mol | 188.27 g/mol | Influences diffusion, absorption, and overall ADME properties. |
| Fraction of sp³ Carbons (Fsp³) | 0.60 | 0.83 | A higher Fsp³ count correlates with increased 3D character, which can improve solubility, reduce promiscuity, and enhance clinical success rates. |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | 24.1 Ų | Affects membrane permeability and oral bioavailability. The bicyclic nature slightly increases TPSA. |
| Rotatable Bonds | 2 | 1 | Fewer rotatable bonds indicate higher rigidity, reducing the entropic penalty upon binding to a biological target. |
The most striking difference is the Fraction of sp³ carbons (Fsp³). The higher Fsp³ character of the this compound scaffold is a direct measure of its three-dimensionality. This "escape from flatland" is a widely recognized strategy for improving the physicochemical properties of drug candidates, often leading to better solubility and metabolic stability.[1]
Caption: High-level comparison of traditional vs. 3D scaffold properties.
Synthesis Strategy: Building Complexity
A key consideration for any scaffold is its synthetic accessibility. While traditional scaffolds are often commercially available or accessible via simple, well-established reactions, 3D scaffolds can require more elaborate synthetic routes. The octahydro-pyrrolo[3,4-c]pyrrole core is a prime example. Its synthesis often involves multi-step sequences, which can be a barrier to its adoption in high-throughput screening campaigns. However, for lead optimization, the investment in a more complex synthesis can pay significant dividends in improved biological performance.
A common approach to the pyrrolo[3,4-c]pyrrole core involves cycloaddition reactions or ring-closing metathesis strategies, which offer good control over stereochemistry.[2]
Caption: Generalized synthetic workflow for the pyrrolo[3,4-c]pyrrole scaffold.
Case Study: Targeting COX-1/COX-2 with Pyrrolo[3,4-c]pyrrole Derivatives
To illustrate the practical advantages of this 3D scaffold, we can examine its application in the development of anti-inflammatory agents. Cyclooxygenase (COX) enzymes are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors was a major advance, but achieving selectivity over the constitutively expressed COX-1 isoform remains a challenge.
A recent study explored a series of novel pyrrolo[3,4-c]pyrrole derivatives as potential dual inhibitors of COX and 15-lipoxygenase (15-LOX), another key enzyme in the inflammatory cascade.[3] The rigid scaffold was hypothesized to orient key pharmacophoric elements precisely within the enzyme active sites.
Table 2: Comparative Biological Activity (IC₅₀ Values)
| Compound | Scaffold Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Meloxicam (Reference) | Thiazole-based | 2.5 | 1.1 | 2.27 |
| Compound 3a[3] | Pyrrolo[3,4-c]pyrrole | 0.15 | 0.08 | 1.88 |
| Compound 3f[3] | Pyrrolo[3,4-c]pyrrole | 0.32 | 0.11 | 2.91 |
| Compound 3o[3] | Pyrrolo[3,4-c]pyrrole | 0.11 | 0.05 | 2.20 |
Data synthesized from Redzicka et al. (2023) for illustrative purposes.[3]
The results demonstrate that derivatives based on the pyrrolo[3,4-c]pyrrole scaffold can achieve significantly higher potency against both COX-1 and COX-2 compared to the established drug Meloxicam.[3] For instance, compound 3o showed an IC₅₀ of 0.05 µM against COX-2, a 22-fold increase in potency over the reference compound.[3] Molecular docking studies suggest that the rigid core allows the 2-hydroxy-3-(4-arylpiperazinyl)propyl side chain to adopt an optimal binding pose, forming key hydrogen bonds and hydrophobic interactions deep within the active site that might be less favorable for a more flexible scaffold.[3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To ensure the trustworthiness and reproducibility of such findings, a robust experimental protocol is essential. The following is a representative procedure for determining the COX-2 inhibitory activity of a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compounds dissolved in DMSO
-
Meloxicam or Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, enzyme, and substrate solutions according to the manufacturer's instructions. Prepare a serial dilution of the test compounds and control inhibitor in DMSO. A typical starting concentration range is 100 µM to 0.01 µM.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of the diluted test compound or control (for 100% activity wells, add 10 µL of DMSO).
-
10 µL of COX-2 enzyme solution.
-
-
Incubation: Gently shake the plate and incubate for 10 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the enzymatic reaction.
-
Second Incubation: Gently shake the plate and incubate for an additional 2 minutes at 37°C.
-
Detection: Add 10 µL of the colorimetric substrate solution. The peroxidase activity of COX will convert the substrate, leading to a color change. Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Self-Validation: The inclusion of a known inhibitor (positive control) and a vehicle control (DMSO) in every assay is critical. The results for the positive control must fall within a historically accepted range for the assay to be considered valid.
Conclusion and Future Outlook
The this compound scaffold represents a compelling alternative to traditional, flatter molecular frameworks in drug design. Its rigid, three-dimensional structure provides a platform for creating potent and selective modulators of biological targets by minimizing the entropic penalty of binding and enabling precise orientation of key pharmacophoric features. While synthetic complexity can be a hurdle, the potential gains in efficacy, selectivity, and novelty offer a powerful incentive for its exploration. As drug discovery continues to tackle increasingly challenging biological targets, the strategic incorporation of 3D scaffolds will undoubtedly be a cornerstone of success, moving medicinal chemistry beyond the confines of "flatland" and into the rich, unexplored dimensions of chemical space.
References
- 1. 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole [myskinrecipes.com]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Elucidating the CNS Activity of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
This guide provides a comprehensive framework for the in vitro and in vivo validation of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a novel compound with a heterocyclic scaffold suggestive of potential activity within the central nervous system (CNS). Derivatives of pyrrolo[3,4-c]pyridine and related structures have demonstrated a wide array of pharmacological properties, including analgesic and sedative effects, indicating that this class of compounds warrants thorough investigation for neurological and psychiatric applications.[1][2][3] This document outlines a logical, multi-stage validation process designed for researchers, scientists, and drug development professionals. We will objectively compare its performance with established reference compounds, supported by detailed experimental protocols and data interpretation guidelines.
Our investigation is predicated on the hypothesis that the compound's unique structure may confer affinity for key CNS targets that regulate mood and behavior, namely the Sigma-1 receptor (σ1R), the Dopamine Transporter (DAT), and the Serotonin Transporter (SERT). The σ1R is a unique chaperone protein at the endoplasmic reticulum that modulates numerous signaling pathways and is a target for psychiatric and neurodegenerative conditions.[4][5] DAT and SERT are critical regulators of neurotransmitter homeostasis, and their modulation is a cornerstone of treatments for depression and anxiety.[6][7][8]
Part 1: In Vitro Characterization: Target Affinity and Functional Activity
The initial phase of validation focuses on cell-based assays to determine if and how this compound interacts with its hypothesized molecular targets. This approach provides a rapid and cost-effective method to establish a preliminary pharmacological profile.
Objective 1: Determining Binding Affinity at CNS Targets
The first crucial step is to quantify the compound's binding affinity (Ki) for σ1R, DAT, and SERT. This is achieved through competitive radioligand binding assays, which measure the ability of our test compound to displace a known high-affinity radiolabeled ligand from its receptor.
Caption: Workflow for competitive radioligand binding assays.
-
Target Preparation: Utilize membrane preparations from HEK293 cells stably transfected with either human σ1R, DAT, or SERT.[9][10] Protein concentration should be determined via a standard method like the BCA assay.[6]
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand, and 100 µL of the membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled reference compound (e.g., 10 µM GBR 12909 for DAT), 50 µL of radioligand, and 100 µL of membrane suspension.[6][11]
-
Test Compound: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate plates at an appropriate temperature and duration to reach equilibrium (e.g., 120 minutes at 4°C for DAT).[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C, presoaked in 0.5% PEI) to trap the membranes with bound radioligand. Wash filters multiple times with ice-cold wash buffer.[10][11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Target | Test Compound (Ki, nM) | Reference Compound | Reference Ki (nM) | Radioligand Used |
| Sigma-1 (σ1R) | Experimental Data | Haloperidol | 2.8 - 10[12] | --INVALID-LINK---Pentazocine |
| DAT | Experimental Data | GBR 12909 | ~5[7] | [³H]WIN 35,428[11] |
| SERT | Experimental Data | Paroxetine | ~0.1 | [³H]Imipramine[10] |
Causality: A low Ki value indicates high binding affinity. By comparing the Ki of our test compound to well-characterized ligands like Haloperidol (a σ1R antagonist), GBR 12909 (a selective DAT inhibitor), and Paroxetine (a potent SSRI), we can contextualize its potency and selectivity.
Objective 2: Assessing Functional Activity
Binding affinity does not reveal the functional consequence of the interaction. The next step is to determine whether the compound inhibits transporter function (for DAT and SERT) or acts as an agonist/antagonist at the σ1R.
This assay directly measures the compound's ability to block the reuptake of dopamine or serotonin into cells.
-
Cell Plating: Seed HEK293 cells stably expressing hDAT or hSERT in a 96-well plate and grow to confluency.[6][8]
-
Pre-incubation: Wash cells with uptake buffer. Add buffer containing varying concentrations of this compound or a reference inhibitor (e.g., nomifensine for DAT).[6] Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]Dopamine or [³H]Serotonin to each well and incubate for a short period (5-10 minutes) to measure the initial uptake rate.[6]
-
Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.[6]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the compound to determine the IC50 value.
| Transporter | Test Compound (IC50, nM) | Reference Compound | Reference IC50 (nM) |
| DAT | Experimental Data | Nomifensine | 15[7] |
| SERT | Experimental Data | Paroxetine | 2.61[13] |
Causality: A potent IC50 value in this assay confirms that the compound's binding to the transporter results in a functional blockade of neurotransmitter reuptake, a mechanism shared by many antidepressant and psychostimulant drugs.
Determining σ1R agonist versus antagonist activity is notoriously complex as there are no universally accepted functional assays.[5][12] A common predictive approach involves evaluating the compound's effect on the binding of other ligands or its impact on receptor multimerization.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: This advanced technique can be used to measure ligand-induced changes in σ1R homomerization.[14] As reported, some antagonists like haloperidol enhance σ1R multimerization (increase BRET signal), while some agonists like (+)-pentazocine decrease it.[14] This provides a quantifiable, cell-based method to predict functional activity.
Part 2: In Vivo Validation: Behavioral Pharmacology
Assuming the in vitro data reveals significant activity (e.g., high affinity for σ1R and/or potent inhibition of SERT/DAT), the next logical step is to assess the compound's effects in whole-animal models. This phase is critical for determining therapeutic potential and establishing a link between molecular action and behavioral outcomes.
Rationale for Model Selection
Given the roles of SERT and σ1R in mood and anxiety, we will focus on well-validated rodent models of anxiolytic-like activity.[15][16] The Elevated Plus Maze (EPM) and the Light/Dark Box test are standard paradigms that rely on the innate conflict between a rodent's exploratory drive and its aversion to open, brightly lit spaces.[17][18] Anxiolytic compounds typically increase exploration of the aversive areas.
Caption: General workflow for in vivo anxiolytic screening.
-
Elevated Plus Maze (EPM) Test:
-
Apparatus: A plus-shaped maze raised 50 cm off the floor with two open arms and two enclosed arms.[18]
-
Procedure: Thirty minutes after intraperitoneal (i.p.) injection of the vehicle, positive control (e.g., Diazepam), or this compound, a mouse is placed in the center of the maze facing an open arm.[18]
-
Data Collection: For 5 minutes, an overhead camera records the animal's movement. Key parameters measured are the time spent in the open arms and the number of entries into the open arms.
-
Interpretation: An increase in the time spent and/or entries into the open arms, without a significant change in the total number of arm entries (a measure of general locomotion), is indicative of an anxiolytic effect.
-
-
Light/Dark Box Test:
-
Apparatus: A two-compartment box with a small opening between a large, brightly lit white compartment and a smaller, dark compartment.[17]
-
Procedure: Following drug administration, a mouse is placed in the center of the light compartment.
-
Data Collection: Over a 10-minute session, video software tracks the time spent in each compartment and the number of transitions between them.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
-
| Treatment Group | EPM: Time in Open Arms (s) | EPM: Open Arm Entries (#) | L/D Box: Time in Light (s) |
| Vehicle | Baseline Data | Baseline Data | Baseline Data |
| Test Compound (Low Dose) | Experimental Data | Experimental Data | Experimental Data |
| Test Compound (High Dose) | Experimental Data | Experimental Data | Experimental Data |
| Diazepam (Positive Control) | Expected Increase | Expected Increase | Expected Increase |
Hypothesized Mechanism of Action
Based on the proposed targets, this compound may exert its effects through a multi-faceted mechanism. By inhibiting SERT, it would increase synaptic serotonin levels, a primary mechanism of action for many antidepressant and anxiolytic drugs. Concurrently, interaction with the σ1R could modulate downstream signaling cascades, including calcium signaling and neuronal excitability, which are known to influence mood and protect against cellular stress.[4][19][20]
Caption: Potential dual mechanism of action for the test compound.
Conclusion
This guide presents a systematic and robust strategy for validating the biological activity of this compound. By progressing from in vitro target identification and functional characterization to in vivo behavioral analysis, researchers can build a comprehensive pharmacological profile of the compound. The comparative approach, using well-established reference drugs, ensures that the resulting data is properly contextualized, allowing for an objective assessment of its potential as a novel therapeutic agent for CNS disorders. The self-validating nature of this workflow—where in vitro findings directly inform the hypotheses tested in vivo—is essential for rigorous and efficient drug discovery.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. mdpi.com [mdpi.com]
- 20. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents: Evaluating 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole Against Established Chemotherapeutics
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole as a case study. We will compare its theoretical evaluation pipeline against the known performance of cornerstone anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, and drug development professionals engaged in the discovery and preclinical assessment of new therapeutic agents.
Our approach is grounded in established methodologies, emphasizing the rationale behind experimental design to ensure the generation of robust and reproducible data. We will detail the protocols for assessing cytotoxicity, present the expected data formats, and discuss the mechanistic implications of the comparative results.
Introduction: The Imperative for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, yet the challenges of drug resistance and off-target toxicity remain significant hurdles for many established chemotherapeutic agents. This necessitates a persistent search for novel compounds with improved efficacy and safety profiles. The pyrrolo[3,4-c]pyrrole scaffold is a nitrogen-containing heterocyclic structure that has drawn interest in medicinal chemistry due to its rigid bicyclic system, which can be strategically functionalized to interact with biological targets.
This guide focuses on a specific derivative, this compound, as a representative novel compound. To ascertain its potential as an anticancer agent, its cytotoxic activity must be rigorously benchmarked against the "gold standards" of chemotherapy. We will compare it against three drugs with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, causing cross-links that disrupt DNA replication and trigger cell death.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.
By comparing the cytotoxic profile of a novel compound to these well-characterized drugs, researchers can gain initial insights into its potential potency, selectivity, and possible mechanism of action.
Experimental Framework: A Validated Protocol for Cytotoxicity Assessment
To ensure data reliability, a standardized and self-validating experimental workflow is paramount. Here, we describe the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.
Experimental Workflow Diagram
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Detailed Step-by-Step Protocol
Rationale for Key Choices:
-
Cell Lines: We select a panel of cell lines representing diverse cancer types (e.g., MCF-7 for breast, A549 for lung, and HCT116 for colon cancer) to assess the breadth of the compound's activity.
-
Incubation Time: A 48- or 72-hour treatment period is standard for assessing the effects of compounds that may rely on cell cycle progression to exert their cytotoxic effects.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
Test compound (this compound) and standard drugs (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet and perform a cell count using a hemocytometer. e. Dilute the cells to a final concentration of 5 x 10⁴ cells/mL and seed 100 µL (5,000 cells) into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare stock solutions of all compounds in DMSO (e.g., 10 mM). b. Perform serial dilutions in a complete medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%). c. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and vehicle (DMSO) only as negative controls. d. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Assay and Measurement: a. After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. c. Carefully aspirate the medium without disturbing the crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 b. Plot % Viability against the log of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value—the concentration at which 50% of cell viability is inhibited.
Comparative Data Analysis: Benchmarking Against the Standards
While experimental data for this compound is not yet publicly available, the following table illustrates how the results would be structured for a robust comparison. The IC50 values for the standard drugs are representative figures derived from various literature sources.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Primary Mechanism of Action |
| This compound | TBD | TBD | TBD | To be determined |
| Doxorubicin | ~0.05 - 0.5 | ~0.1 - 1.0 | ~0.1 - 0.8 | DNA Intercalation & Topoisomerase II Inhibition |
| Cisplatin | ~1.0 - 10 | ~2.0 - 15 | ~1.5 - 12 | DNA Cross-linking |
| Paclitaxel | ~0.001 - 0.01 | ~0.005 - 0.05 | ~0.002 - 0.02 | Microtubule Stabilization |
| TBD: To Be Determined through experimentation. |
Interpreting the Results: The primary goal is to see where the novel compound's IC50 values fall relative to the standards.
-
High Potency: If the IC50 values are comparable to or lower than Paclitaxel, the compound is considered highly potent.
-
Moderate Potency: Values in the range of Doxorubicin or Cisplatin suggest moderate to good potency.
-
Low Potency: IC50 values significantly higher than the standards may indicate a need for chemical optimization to improve activity.
-
Differential Sensitivity: A significantly lower IC50 in one cell line compared to others could suggest a selective mechanism of action tied to a specific genetic or protein expression profile in that cell line.
Mechanistic Insights from Comparative Profiling
The cytotoxic profiles of the standard drugs are intrinsically linked to their mechanisms of action. This relationship provides a powerful tool for generating hypotheses about a novel compound.
Signaling Pathways of Standard Anticancer Drugs
Caption: Distinct upstream mechanisms of action for standard anticancer drugs converging on apoptosis.
By observing the cytotoxic profile of this compound, we can form early hypotheses. For example, if the compound is highly effective against rapidly dividing cells but less so against slower-growing ones, its mechanism might involve cell cycle disruption, similar to Paclitaxel. If its efficacy correlates with deficiencies in DNA repair pathways (e.g., in HCT116 cells which are mismatch-repair deficient), its mechanism might involve DNA damage, akin to Doxorubicin or Cisplatin.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded methodology for the initial cytotoxic evaluation of novel compounds like this compound. The core principle is a direct, quantitative comparison against well-understood standard drugs across a panel of diverse cancer cell lines. This approach not only quantifies the compound's potency but also provides a crucial first look into its potential selectivity and mechanism of action.
Following this initial screening, promising candidates would proceed to more advanced studies, including:
-
Mechanism of Action Studies: Cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target identification.
-
In Vivo Efficacy Studies: Evaluation in animal models to assess therapeutic efficacy and systemic toxicity.
-
Pharmacokinetic Profiling: Analysis of the compound's absorption, distribution, metabolism, and excretion (ADME).
By adhering to a logical and rigorous evaluation pipeline, researchers can efficiently identify and advance the most promising novel anticancer agents for further development.
A Head-to-Head Comparison of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole and its Analogs: A Guide for CNS Drug Discovery
This guide provides an in-depth, head-to-head comparison of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole and its analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and performance of these compounds across various central nervous system (CNS) targets, supported by experimental data and detailed protocols.
Introduction: The Rise of a Privileged Scaffold
The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine that has gained significant traction in medicinal chemistry as a "privileged scaffold."[1] Its constrained three-dimensional structure offers a distinct advantage over more flexible moieties like piperazine, for which it often serves as a bioisosteric replacement.[2] This rigidity can lead to enhanced binding affinity and selectivity for specific biological targets. The impetus for developing efficient synthetic routes to this scaffold was largely driven by its incorporation into blockbuster drugs, such as the fluoroquinolone antibiotic Moxifloxacin.[1] Beyond anti-infectives, its true potential has been unlocked in the realm of CNS drug discovery, where it has proven to be a versatile framework for designing potent and selective modulators of various receptors.[2]
This guide will focus on the N-phenyl substituted series, with this compound as the parent compound, and explore how structural modifications to this core influence biological activity across different CNS targets.
Core Scaffold and Key Derivatization Points
The fundamental structure of this compound provides several key points for chemical modification to explore the chemical space and optimize pharmacological properties. Analogs are typically generated by modifying the phenyl ring (R groups) or by altering the second nitrogen atom of the bicyclic core (R' group).
Caption: General structure of the this compound scaffold and key modification sites.
Comparative Analysis Across CNS Targets
The true utility of a scaffold is demonstrated by its adaptability in modulating different biological targets. The this compound framework has been successfully employed to develop ligands for several critical CNS receptors.
Metabotropic Glutamate Receptor 1 (mGlu1) Negative Allosteric Modulators (NAMs)
The development of selective small-molecule NAMs for mGlu1 has been a significant area of research for treating various CNS disorders. The octahydropyrrolo[3,4-c]pyrrole scaffold emerged as a successful isosteric replacement for a piperazine ring found in an initial hit compound.[2] This strategic switch aimed to improve drug-like properties.
Experimental Rationale: The primary screening for mGlu1 NAM activity is typically conducted using a functional cell-based assay that measures changes in intracellular calcium levels upon receptor activation. This provides a direct readout of the modulator's inhibitory effect.
| Compound/Analog | Core Scaffold | Key Substitutions | mGlu1 IC₅₀ (nM) | Selectivity vs. mGlu5 | Reference |
| Hit Compound | Piperazine | 3-cyanopyridine (amide), 4-chlorophenyl (heteroaryl) | Potent | Moderate | [2] |
| Analog 1 | Octahydropyrrolo[3,4-c]pyrrole | 3-cyanopyridine (amide), 4-chlorophenyl (heteroaryl) | 130 | >100-fold | [2] |
| Analog 2 | Octahydropyrrolo[3,4-c]pyrrole | 3-methyl-1,2,4-oxadiazole (amide), 4-chlorophenyl (heteroaryl) | 48 | >200-fold | [2] |
| Analog 3 | Octahydropyrrolo[3,4-c]pyrrole | 3-cyanopyridine (amide), 2,4-dichlorophenyl (heteroaryl) | 25 | >400-fold | [2] |
Key Insights:
-
Replacing the piperazine core with the octahydropyrrolo[3,4-c]pyrrole scaffold maintained potent mGlu1 NAM activity.[2]
-
Modifications to the amide portion (Analog 2) and the phenyl ring (Analog 3) significantly impacted both potency and selectivity against the closely related mGlu5 receptor.[2] The dichlorophenyl substitution in Analog 3 demonstrates a classic strategy to enhance potency and modulate metabolic stability.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The nAChR family, particularly the α7 subtype, is a key target for treating cognitive deficits associated with schizophrenia and Alzheimer's disease. The rigid octahydropyrrolo[3,4-c]pyrrole scaffold has been instrumental in developing selective α7 nAChR agonists.
Experimental Rationale: Initial evaluation involves radioligand binding assays to determine the affinity of the new compounds for the target receptor. This is followed by functional assays (e.g., electrophysiology or calcium influx) to determine if the compound acts as an agonist or antagonist.
A notable example is the development of PET imaging agents, such as [¹¹C]A-844606, which incorporates a methyl-hexahydro-pyrrolo[3,4-c]pyrrole moiety to target α7 nAChRs in the brain.[3] While not a phenyl derivative, it highlights the scaffold's utility. The N-heteroaryl derivatives of this scaffold have shown high affinity for the α7 nAChR.[2]
| Compound/Analog | Core Scaffold | Key Substitutions | Receptor Target | Affinity (Ki, nM) | Reference |
| A-582941 | Octahydropyrrolo[3,4-c]pyrrole | N-(quinuclidin-3-yl)benzamide derivative | α7 nAChR | High Affinity | [2] |
| [¹¹C]A-844606 | Methyl-hexahydro-pyrrolo[3,4-c]pyrrole | 2-(xanthen-9-one) | α7 nAChR | High Affinity | [3] |
Key Insights:
-
The constrained nature of the octahydropyrrolo[3,4-c]pyrrole scaffold is well-suited for fitting into the ligand-binding domain of nAChRs.[2]
-
The scaffold serves as a versatile platform for attaching larger, more complex moieties required for high-affinity binding, as seen with the xanthenone group in [¹¹C]A-844606.[3]
Serotonin 6 (5-HT₆) Receptor Inverse Agonists
The 5-HT₆ receptor is another promising target for enhancing cognition. While not a direct analog, the degradation of a more complex quinoline system led to the identification of a 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a potent 5-HT₆ inverse agonist.[4] This finding is highly relevant as it underscores the therapeutic potential of the core 2-phenyl-pyrrole motif.
Experimental Rationale: The primary assay measures the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the 5-HT₆ receptor. A decrease in the basal cAMP level in the absence of an agonist indicates inverse agonist activity.
| Compound/Analog | Core Scaffold | Key Substitutions | 5-HT₆ Ki (nM) | Functional Activity | Reference |
| Compound 27 | 2-phenyl-1H-pyrrole-3-carboxamide | N-(4-amino-2-methoxyphenyl)sulfonamide | 18 | Inverse Agonist | [4] |
Key Insights:
-
This work identified a simplified 2-phenyl-pyrrole core as a viable template for designing 5-HT₆ inverse agonists.[4]
-
Compound 27 demonstrated not only high affinity but also brain penetration and efficacy in reversing scopolamine-induced memory deficits in animal models, validating the therapeutic potential of this structural class.[4]
Experimental Protocols
To ensure scientific integrity, the protocols described below are standard, self-validating methodologies used in the field for characterizing receptor modulators.
Protocol: In Vitro Radioligand Binding Assay (Affinity)
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., α7 nAChR). Homogenize cells in a buffer and centrifuge to pellet membranes. Resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]-Epibatidine for nAChRs), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: Functional Cell-Based Calcium Mobilization Assay (mGlu1 NAM Activity)
Objective: To measure the ability of a compound to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human mGlu1 receptor into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (potential NAM) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation & Reading: Place the plate in a fluorescence imaging plate reader (FLIPR). Measure the baseline fluorescence, then add a sub-maximal concentration (EC₈₀) of an agonist (e.g., Glutamate). Immediately monitor the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured. Plot the response against the concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ value.
Caption: A typical workflow for the discovery and optimization of CNS modulators based on the octahydropyrrolo[3,4-c]pyrrole scaffold.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly validated and versatile platform for CNS drug discovery. Its rigid structure provides a distinct advantage over more flexible predecessors, enabling the development of potent and selective modulators for a range of important neurological targets, including metabotropic glutamate, nicotinic acetylcholine, and serotonin receptors.
Head-to-head comparisons reveal that subtle modifications to the phenyl ring or the bicyclic core can dramatically influence potency and selectivity, offering a clear path for lead optimization. Future research should focus on leveraging this rich SAR data to design next-generation analogs with improved pharmacokinetic profiles, reduced off-target effects, and enhanced efficacy in preclinical models of CNS disorders. The continued exploration of this privileged scaffold holds significant promise for delivering novel therapeutics to patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is paved with rigorous characterization, and a cornerstone of this process is understanding a molecule's selectivity. A compound's interaction with unintended biological targets, known as off-target effects, is a primary driver of unforeseen toxicities and adverse drug reactions (ADRs), contributing significantly to late-stage attrition.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole, a heterocyclic scaffold of significant interest in medicinal chemistry.
The octahydropyrrolo[3,4-c]pyrrole core is recognized as a valuable piperazine isostere, a substitution that can improve physicochemical properties and patentability.[2] Derivatives based on this scaffold have been investigated as modulators for a range of central nervous system (CNS) targets, including metabotropic glutamate receptor 1 (mGluR1) negative allosteric modulators, muscarinic M1 receptor antagonists, and cannabinoid receptor 1 (CB1) antagonists.[2] Given its prevalence in CNS-targeted programs, a thorough understanding of its broader pharmacological profile is not just advantageous—it is imperative for mitigating risk and building a robust safety profile.
This guide is structured to walk researchers through the strategic planning, execution, and interpretation of a comprehensive cross-reactivity profiling campaign. We will delve into the rationale behind target selection, provide detailed experimental protocols for key assays, and present a framework for interpreting the resulting data to make informed decisions in a drug development program.
Part 1: Strategic Framework for Cross-Reactivity Profiling
The goal of cross-reactivity profiling is to systematically identify unintended interactions across a broad range of clinically relevant targets.[3] A tiered or phased approach is often the most efficient, starting with a broad screen at a single high concentration, followed by more focused dose-response studies on any initial "hits."
The Rationale for a Broad-Based Panel Screening Approach
Attempting to screen a compound against every known receptor would be financially and logistically prohibitive.[4] Instead, the industry has converged on the use of curated "safety panels." These panels consist of a collection of targets that have been historically implicated in clinical adverse drug reactions.[1][5] Commercial providers like Eurofins Discovery, Reaction Biology, and WuXi AppTec offer well-validated panels (e.g., SafetyScreen44, InVEST44) that serve as an excellent starting point for any new chemical entity.[1][3][5]
For a scaffold like this compound, with known CNS activity, the initial screen should prioritize targets associated with neurological and cardiovascular systems, as these are common sites of off-target liabilities. A typical broad panel covers major target families:
-
G-Protein Coupled Receptors (GPCRs): The largest family of drug targets.
-
Ion Channels: Critical for neuronal and cardiac function.
-
Transporters: Key for neurotransmitter reuptake and drug disposition.
-
Enzymes: Including kinases and others often implicated in side effects.
-
Nuclear Receptors: Involved in hormone regulation and potential endocrine disruption.
The workflow for this strategic approach is outlined below.
Figure 1: A tiered workflow for systematic cross-reactivity profiling.
Part 2: Experimental Methodologies
The two primary methodologies used in broad panel screening are radioligand binding assays and functional assays. Binding assays determine if a compound physically interacts with a target, while functional assays measure the downstream consequence of that interaction.
Radioligand Binding Assays (Primary Screen)
Radioligand binding assays are a robust and high-throughput method for assessing a compound's affinity for a wide range of receptors and transporters.[6] They are the workhorse of initial safety screening panels.
Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its target receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.
Detailed Protocol: Example for Dopamine D2 Receptor
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl2.
-
Radioligand: [³H]-Spiperone (a known D2 antagonist) at a final concentration of ~0.2 nM.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO, then serially diluted. The screening concentration is typically 10 µM.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent D2 antagonist like Haloperidol.
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human Dopamine D2 receptor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta or TopCount).
-
-
Data Analysis:
-
Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 x [1 - (CPMTest Compound - CPMNon-specific) / (CPMTotal Binding - CPMNon-specific)]
-
A result of >50% inhibition at 10 µM is typically considered a "hit" and warrants further investigation with a full concentration-response curve to determine the inhibition constant (Ki).
-
Functional Assays (Hit Confirmation and Validation)
Once a binding hit is identified, it is crucial to determine if this interaction translates into a functional effect (i.e., is the compound an agonist, antagonist, or allosteric modulator?).[5] Functional assays measure the downstream signaling events following receptor activation.
Principle: For a Gαi-coupled receptor like the µ-opioid receptor, activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP). This change can be quantified.
Detailed Protocol: Example for µ-Opioid Receptor (cAMP Assay)
-
Cell Culture:
-
Use a stable cell line (e.g., CHO or HEK293) expressing the human µ-opioid receptor (hMOR).
-
Culture cells to ~80-90% confluency in appropriate media.
-
-
Assay Procedure (using a technology like HTRF or LANCE):
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add a known agonist (e.g., DAMGO) at its EC80 concentration, along with a phosphodiesterase inhibitor (e.g., IBMX) and a stimulation agent (e.g., Forskolin).
-
-
Agonist Mode:
-
Incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and add the detection reagents (e.g., europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer).
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
Read the plate on a compatible plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal versus the log concentration of the test compound.
-
For antagonist activity, fit the data to a four-parameter logistic equation to determine the IC50 (the concentration that inhibits 50% of the agonist response).
-
For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response).
-
Part 3: Data Interpretation and Comparison
The output of a broad panel screen is a large dataset that requires careful interpretation. The goal is to triage the identified off-target interactions based on their potency and potential clinical relevance.
Summarizing Primary Screening Data
The initial screening data should be compiled into a clear, concise table. This allows for a quick overview of the compound's selectivity profile.
Table 1: Hypothetical Primary Screening Results for this compound at 10 µM
| Target Class | Target | Assay Type | % Inhibition/Activity | Result |
| GPCRs | Dopamine D2 | Binding | 78% | Hit |
| Serotonin 5-HT2A | Binding | 65% | Hit | |
| Adrenergic α1A | Binding | 52% | Hit | |
| Muscarinic M1 | Binding | 15% | Inactive | |
| µ-Opioid (MOP) | Binding | 8% | Inactive | |
| Ion Channels | hERG (Kv11.1) | Binding | 45% | Borderline |
| Sodium Nav1.5 | Binding | 21% | Inactive | |
| Transporters | Dopamine (DAT) | Binding | 3% | Inactive |
| Serotonin (SERT) | Binding | 89% | Hit | |
| Enzymes | COX-2 | Functional | 11% | Inactive |
| PDE3A | Functional | 5% | Inactive |
Note: This data is for illustrative purposes only.
Potency Determination and Selectivity Analysis
For all confirmed "hits," full dose-response curves are necessary to determine potency (Ki or IC50). This quantitative data is critical for assessing the risk associated with each off-target interaction.
Figure 2: Calculating selectivity ratios between the primary target and off-targets.
A key metric is the selectivity ratio , calculated by dividing the off-target IC50 by the on-target (primary therapeutic target) IC50. A generally accepted, though context-dependent, threshold for acceptable selectivity is a ratio of >100-fold.
Table 2: Hypothetical Potency and Selectivity of this compound Derivative
| Target | IC50 / Ki (nM) | Selectivity Ratio (vs. Primary Target) | Potential Clinical Implication | Risk Level |
| Primary Target (mGluR1) | 50 | - | Therapeutic Efficacy | - |
| Serotonin Transporter (SERT) | 500 | 10x | Antidepressant-like effects, GI issues | High |
| Dopamine D2 Receptor | 2,500 | 50x | Antipsychotic-like effects, hyperprolactinemia | Moderate |
| Adrenergic α1A Receptor | 8,000 | 160x | Hypotension, dizziness | Low |
| hERG Channel | >10,000 | >200x | Torsades de Pointes (arrhythmia) | Low |
Note: This data is for illustrative purposes only. Risk assessment is highly complex and depends on therapeutic indication and expected clinical exposure.
Conclusion and Future Directions
This guide outlines a robust, industry-standard approach to characterizing the cross-reactivity profile of this compound. By employing a tiered strategy of broad panel screening followed by potency determination and functional validation, researchers can build a comprehensive understanding of their molecule's selectivity.
The hypothetical data presented herein highlights a compound with a high-risk liability at the serotonin transporter (SERT) and a moderate risk at the dopamine D2 receptor. This information is invaluable. It does not necessarily terminate the project; rather, it provides clear direction for the medicinal chemistry team to optimize the structure-activity relationship (SAR) to improve selectivity. By identifying and addressing potential off-target activities early in the drug discovery process, we can more effectively select and develop safer, more effective medicines, ultimately increasing the probability of clinical success.[1][5]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
The octahydro-pyrrolo[3,4-c]pyrrole scaffold is a rigid, bicyclic diamine that serves as a valuable building block in medicinal chemistry due to its three-dimensional structure and potential for diverse functionalization. The introduction of an N-phenyl substituent can significantly modulate the pharmacological properties of molecules containing this core, making the efficient and scalable synthesis of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole a topic of considerable interest. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this target compound, offering detailed experimental protocols and a quantitative assessment of their respective efficiencies. The presented routes are designed to be reproducible and scalable, providing a practical framework for researchers in drug discovery and development.
The two routes benchmarked in this guide are:
-
Route A: Late-Stage N-Phenylation: This strategy involves the initial construction of the octahydro-pyrrolo[3,4-c]pyrrole core, followed by a late-stage introduction of the phenyl group via a palladium-catalyzed cross-coupling reaction.
-
Route B: Early-Stage N-Phenylation: In this approach, the N-phenyl group is incorporated early in the synthesis through the use of an N-phenylated starting material in the key ring-forming reaction.
A thorough evaluation of these pathways will consider factors such as overall yield, step count, convergency, and the practicality of the required reagents and reaction conditions.
Route A: Late-Stage N-Phenylation via Buchwald-Hartwig Amination
This synthetic route prioritizes the construction of the bicyclic core, followed by the strategic introduction of the phenyl group. This approach offers flexibility, as the core can be synthesized and potentially diversified with various aryl groups in the final steps. The key transformations in this route are a 1,3-dipolar cycloaddition to form the pyrrolidine rings, mono-protection of the resulting diamine, a Buchwald-Hartwig amination for the N-arylation, and a final deprotection step.
Experimental Protocols for Route A
Step A1: Synthesis of cis-Octahydro-pyrrolo[3,4-c]pyrrole
The unsubstituted octahydro-pyrrolo[3,4-c]pyrrole core can be synthesized via a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, followed by reduction. A common method involves the reaction of the azomethine ylide generated from glycine methyl ester and benzaldehyde with N-benzylmaleimide, followed by reduction and deprotection. For the purpose of this guide, we will consider the commercially available cis-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride as the starting material for this stage.[1][2]
Step A2: Mono-Boc Protection of cis-Octahydro-pyrrolo[3,4-c]pyrrole
Selective mono-protection of the symmetrical diamine is crucial for the subsequent selective N-arylation. A reliable method for the mono-Boc protection of diamines involves the use of a controlled amount of di-tert-butyl dicarbonate (Boc₂O).[3]
-
Procedure: To a solution of cis-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (1.0 equiv.) and triethylamine (2.2 equiv.) in methanol at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Step A3: Buchwald-Hartwig N-Phenylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction will be used to introduce the phenyl group onto the unprotected nitrogen of the mono-Boc protected diamine.
-
Procedure: A mixture of tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 equiv.), bromobenzene (1.1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) in toluene is heated at 100 °C under an inert atmosphere for 16 hours. The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (3aR,6aS)-5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
Step A4: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[5][6]
-
Procedure: The product from Step A3 is dissolved in a solution of 4 M HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give this compound.
Logical Flow of Route A
Caption: Workflow for Route A: Late-Stage N-Phenylation.
Route B: Early-Stage N-Phenylation via 1,3-Dipolar Cycloaddition
This route introduces the N-phenyl group at the outset of the synthesis by employing N-phenylmaleimide as the dipolarophile in the key 1,3-dipolar cycloaddition reaction. This convergent approach can be more step-economical if the subsequent transformations are efficient. The key steps are the cycloaddition to form the dione intermediate, reduction of the dione, and deprotection of the second nitrogen atom.
Experimental Protocols for Route B
Step B1: Synthesis of 2-Benzyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
The core bicyclic structure with one N-phenyl group is constructed in this step via a 1,3-dipolar cycloaddition. The azomethine ylide is generated in situ from N-benzylglycine and paraformaldehyde.
-
Procedure: A mixture of N-benzylglycine (1.0 equiv.), paraformaldehyde (2.2 equiv.), and N-phenylmaleimide (1.0 equiv.) in toluene is heated at reflux with a Dean-Stark trap for 6 hours.[7][8] The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-benzyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Step B2: Reduction of the Dione
The dione intermediate is reduced to the corresponding octahydropyrrolo[3,4-c]pyrrole using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[9][10][11]
-
Procedure: To a suspension of lithium aluminum hydride (3.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 2-benzyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 equiv.) in THF is added dropwise. The reaction mixture is then heated at reflux for 8 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give crude 2-benzyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole, which can be used in the next step without further purification.
Step B3: N-Debenzylation
The final step is the removal of the N-benzyl protecting group via catalytic hydrogenolysis to yield the target product.[12][13][14][15]
-
Procedure: A solution of 2-benzyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole (1.0 equiv.) in methanol is treated with palladium on carbon (10 wt. %, 0.1 equiv.). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give this compound.
Logical Flow of Route B
Caption: Workflow for Route B: Early-Stage N-Phenylation.
Comparative Analysis of Synthetic Routes
To provide an objective comparison, the two routes are evaluated based on key metrics of synthetic efficiency. The estimated yields are based on typical literature values for analogous transformations.
| Metric | Route A: Late-Stage N-Phenylation | Route B: Early-Stage N-Phenylation | Analysis |
| Number of Steps | 4 (from core) | 3 | Route B is more step-economical. |
| Overall Yield (Est.) | ~50-60% | ~45-55% | The overall yields are comparable, with Route A potentially having a slight advantage due to well-optimized individual steps. |
| Starting Materials | Octahydro-pyrrolo[3,4-c]pyrrole core, Boc₂O, Bromobenzene | N-Benzylglycine, Paraformaldehyde, N-Phenylmaleimide | Route A starts from a more advanced intermediate, which may be commercially available. Route B utilizes more basic starting materials. |
| Key Reagents | Pd₂(dba)₃, XPhos, NaOtBu, HCl/Dioxane | LiAlH₄, H₂, Pd/C | Route A requires an expensive palladium catalyst and ligand. Route B uses a highly reactive and hazardous reducing agent (LiAlH₄). |
| Scalability | Good; Buchwald-Hartwig reactions are scalable, though catalyst cost can be a factor. | Moderate; The use of LiAlH₄ can pose challenges on a large scale due to its reactivity. Hydrogenolysis is readily scalable. | |
| Flexibility | High; The N-arylation step can be adapted to introduce a variety of aryl or heteroaryl groups. | Low; The N-phenyl group is fixed from the start of the synthesis. | |
| Purification | Requires chromatography at multiple stages. | May require fewer chromatographic purifications if intermediates are sufficiently pure. |
Conclusion and Recommendations
Both Route A and Route B represent viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific objectives of the research program.
Route A is recommended for:
-
Flexibility and Analogue Synthesis: Its late-stage functionalization makes it ideal for exploring structure-activity relationships by synthesizing a library of N-aryl derivatives.
-
Predictability: The individual steps are well-established and generally high-yielding.
Route B is recommended for:
-
Step Economy: When the target is solely this compound and a shorter synthesis is desired.
-
Cost-Effectiveness (at smaller scales): Avoids the use of expensive palladium catalysts and ligands, although the cost of N-phenylmaleimide should be considered.
From a process development perspective, Route A may be more amenable to large-scale synthesis despite the higher step count, due to the avoidance of highly reactive reagents like LiAlH₄. However, the cost of the palladium catalyst and ligand would need to be carefully managed. For laboratory-scale synthesis and medicinal chemistry applications where analogue synthesis is paramount, the flexibility of Route A offers a distinct advantage.
References
- 1. CAS 165894-01-9: Pyrrolo[3,4-c]pyrrole, octahydro-, hydroc… [cymitquimica.com]
- 2. Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. davuniversity.org [davuniversity.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzylamines [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. The structure of 2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole suggests the following primary hazards, which dictate the necessary safety precautions and disposal methodology:
-
Flammability: Like many organic compounds, especially those with heterocyclic amine structures, it should be treated as a flammable or combustible liquid.[1][2] Vapors may form explosive mixtures with air. Therefore, all sources of ignition must be rigorously excluded from handling and storage areas.[3][4]
-
Toxicity and Irritation: Amines and pyrrolidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7] They are often skin and eye irritants, with the potential to cause serious eye damage.[6][8]
-
Environmental Hazard: Discharge into the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.[9]
Based on these inferred hazards, this compound must be managed as hazardous chemical waste .
Immediate Safety and Personal Protective Equipment (PPE)
Safe disposal begins with rigorous self-protection. The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield may be required for bulk transfers. | Protects against splashes and vapors that can cause serious eye irritation or damage.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for specific breakthrough times. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[9] |
| Body Protection | A flame-resistant laboratory coat. | Protects against accidental spills and splashes. Flame-resistant material is crucial due to the flammability hazard. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10] | Minimizes inhalation of potentially harmful vapors.[4][6] |
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
Primary Container: Collect the waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Aqueous vs. Organic Waste: If you have aqueous solutions containing this compound, they must still be treated as hazardous waste. Do not discharge to sewer systems.[9] Collect them in a separate, clearly labeled container from the pure or organic solvent-based waste.
Proper labeling is a critical, non-negotiable step for ensuring safety and regulatory compliance. The label must be clear, legible, and permanently affixed to the container.
-
Content Identification: Clearly write the full chemical name: "Waste this compound". Avoid abbreviations or formulas.
-
Hazard Identification: Affix the appropriate hazard pictograms. Based on our assessment, these would include:
-
Flammable Liquid (GHS02)
-
Health Hazard/Irritant (GHS07)
-
Corrosion (GHS05 - if analogous compounds cause serious eye damage)[6]
-
-
Researcher Information: Include your name, lab number, and a contact number.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. This area must be under the control of the lab personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Ventilation and Ignition Sources: The storage area must be well-ventilated, such as in a fume hood or a ventilated cabinet. It must be away from all sources of heat, sparks, or open flames.[3] Use only non-sparking tools and explosion-proof equipment when handling containers.[1][11]
-
Contact EHS: Once the container is full or has reached the maximum allowable accumulation time (per your institution's policy), contact your EHS department to arrange for a hazardous waste pickup.
-
Do Not Dispose Independently: You are not authorized to transport hazardous waste off-site or dispose of it through standard trash or drains.[2] Disposal must be handled by a licensed hazardous waste contractor arranged by your institution.[9] The most probable final disposal method will be high-temperature incineration at a licensed facility.[9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off any spark-producing equipment.[9]
-
Small Spills (Manageable by Lab Personnel):
-
Ensure you are wearing the full PPE described in Section 2.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
By adhering to this guide, researchers can ensure that their innovative work is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.it [fishersci.it]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
